Boc-Thr-OBzl
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-11(18)13(17-15(20)22-16(2,3)4)14(19)21-10-12-8-6-5-7-9-12/h5-9,11,13,18H,10H2,1-4H3,(H,17,20)/t11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOGXXUNJQGWOP-YPMHNXCESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Boc-L-Threonine Benzyl Ester (Boc-Thr-OBzl)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-threonine benzyl ester (Boc-Thr-OBzl) is a pivotal amino acid derivative employed extensively in synthetic organic chemistry, with a primary role in peptide synthesis. As a dually protected form of the essential amino acid L-threonine, it features a tert-butoxycarbonyl (Boc) group safeguarding the α-amino functionality and a benzyl (Bzl) group protecting the C-terminal carboxylic acid. This strategic protection scheme is instrumental in the Boc/Bzl strategy for both solution-phase and solid-phase peptide synthesis (SPPS), allowing for the controlled, stepwise elongation of peptide chains. The acid-labile nature of the Boc group permits its selective removal under mild acidic conditions, while the benzyl ester provides robust protection that is typically cleaved under harsher conditions such as strong acidolysis or catalytic hydrogenation. This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of this compound.
Chemical Structure and Properties
This compound is characterized by the presence of a bulky tert-butyl group linked to the N-terminus via a carbamate linkage and a benzyl group esterified to the C-terminus. The threonine side chain possesses a secondary hydroxyl group which remains unprotected in this derivative.
Molecular Structure:
Figure 1: 2D structure of Boc-L-Threonine Benzyl Ester.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 33662-26-9 | [1][2] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][2] |
| Molecular Weight | 309.36 g/mol | [1][2] |
| Appearance | Colorless to off-white solid below 39°C, liquid above 40°C | [3] |
| Melting Point | Data not available for this specific compound. Often used as an oil. | |
| Optical Rotation | Consistent with the (2S, 3R) structure. Specific values are not consistently reported. | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and N,N-dimethylformamide. | |
| Storage | 2-8°C | [3] |
Spectroscopic Data
The structural integrity of this compound is confirmed through various spectroscopic techniques. Although specific spectra are proprietary to manufacturers, representative data is summarized below.
| Technique | Data |
| ¹H NMR (CDCl₃) | Expected signals include: δ ~7.3 (m, 5H, Ar-H), δ ~5.2 (s, 2H, -CH₂-Ph), δ ~5.0 (d, 1H, NH), δ ~4.3 (m, 1H, α-CH), δ ~4.1 (m, 1H, β-CH), δ ~1.4 (s, 9H, C(CH₃)₃), δ ~1.2 (d, 3H, γ-CH₃). |
| ¹³C NMR (CDCl₃) | Expected signals include: δ ~171 (C=O, ester), δ ~156 (C=O, Boc), δ ~135 (Ar-C), δ ~128 (Ar-CH), δ ~80 (C(CH₃)₃), δ ~68 (β-CH), δ ~67 (-CH₂-Ph), δ ~59 (α-CH), δ ~28 (C(CH₃)₃), δ ~20 (γ-CH₃). |
| IR (KBr/Neat) | Characteristic absorptions are expected around 3400 cm⁻¹ (O-H stretch), 3300 cm⁻¹ (N-H stretch), 3000-2850 cm⁻¹ (C-H stretch), ~1740 cm⁻¹ (C=O stretch, ester), and ~1700 cm⁻¹ (C=O stretch, carbamate). |
| Mass Spectrometry | [M+H]⁺ calculated for C₁₆H₂₃NO₅: 310.16; found: consistent with calculated value. [M+Na]⁺ is also commonly observed. |
Experimental Protocols
Synthesis of Boc-L-Threonine Benzyl Ester
A common method for the synthesis of this compound involves the benzylation of the carboxylic acid of Boc-L-threonine.
Materials:
-
Boc-L-Threonine
-
Benzyl bromide (BnBr)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure: [3]
-
Dissolve Boc-L-threonine (1.0 eq) in methanol.
-
Add cesium carbonate (0.55 eq) and stir until a clear solution is obtained.
-
Concentrate the solution under reduced pressure to remove the methanol.
-
Dissolve the resulting cesium salt in anhydrous DMF.
-
Add benzyl bromide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Remove the DMF under reduced pressure.
-
Dissolve the crude residue in a mixture of water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Figure 2: Synthesis workflow for this compound.
Peptide Coupling using this compound
This protocol describes a representative solution-phase peptide coupling of this compound with an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DIPEA or NMM (1.1 eq) dropwise and stir for 20 minutes at 0 °C to generate the free amine.
-
Carboxylic Acid Activation: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0 °C.
-
Add DCC or EDC (1.1 eq) to the solution from step 2 and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Coupling: Add the neutralized free amine solution from step 1 to the activated this compound solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Work-up: If DCC was used, filter the reaction mixture to remove the DCU precipitate. Dilute the filtrate with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
Figure 3: Workflow for peptide coupling with this compound.
Boc Deprotection of the Resulting Dipeptide
The Boc group is readily removed using moderately acidic conditions.
Materials:
-
Boc-protected dipeptide (e.g., Boc-Thr-Gly-OMe)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected dipeptide in anhydrous DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected dipeptide as its TFA salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The resulting TFA salt is often used directly in the subsequent coupling step after neutralization.
Applications in Research and Drug Development
This compound is a valuable building block for the synthesis of a wide array of peptides and peptidomimetics. Its application is particularly noted in the preparation of substituted oxopyridine derivatives that act as inhibitors of Factor XIa and plasma kallikrein, which are targets for the development of antithrombotic agents.[3] The strategic use of Boc and benzyl protecting groups allows for its incorporation into complex peptide sequences, which are investigated for their therapeutic potential in various disease areas.
Conclusion
Boc-L-Threonine benzyl ester is a fundamental reagent in peptide chemistry, offering a reliable and versatile approach to the incorporation of threonine residues into synthetic peptides. Its well-defined chemical properties and established synthetic and deprotection protocols make it an indispensable tool for researchers in academia and the pharmaceutical industry. This guide provides a foundational understanding of the key technical aspects of this compound, facilitating its effective use in the laboratory.
References
A Technical Guide to the Key Applications of Boc-Protected Threonine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of tert-butyloxycarbonyl (Boc)-protected threonine derivatives. Threonine, an essential amino acid with a secondary hydroxyl group, presents unique opportunities and challenges in chemical synthesis. The use of the Boc protecting group provides a robust strategy for the selective incorporation of threonine into a variety of complex molecules, from therapeutic peptides to chiral natural products. This document details the role of Boc-threonine in peptide synthesis, its application in the development of novel therapeutics, and its utility as a versatile chiral building block.
Peptide Synthesis: A Cornerstone Application
Boc-protected threonine is a fundamental building block in solid-phase peptide synthesis (SPPS), a technique that revolutionized the assembly of peptides.[1][2] The Boc group provides temporary protection for the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.[2]
Side-Chain Protection: The Benzyl Ether Strategy
Due to its reactive hydroxyl group, the side chain of threonine requires its own protecting group to prevent unwanted side reactions, such as O-acylation, during peptide coupling. In the context of Boc-based SPPS, the most commonly employed side-chain protection for threonine is the benzyl (Bzl) ether.[2] This strategy, known as the Boc/Bzl protection scheme, relies on graduated acid lability. The Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more robust benzyl ether on the threonine side chain is cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF).[1][2]
Coupling Boc-Threonine Derivatives
The formation of the peptide bond requires the activation of the carboxylic acid of the incoming Boc-protected amino acid. The choice of coupling reagent is critical to ensure high efficiency and minimize side reactions, particularly racemization.[3][4]
Table 1: Comparison of Common Coupling Reagents for Boc-Thr(Bzl)-OH
| Coupling Reagent Class | Examples | Relative Efficiency | Risk of Racemization | Key Considerations |
| Carbodiimides | DIC/HOBt, DCC/HOBt | Good | Low to Moderate | Cost-effective and widely used. The addition of HOBt is crucial to suppress racemization.[3][4] |
| Aminium/Uronium Salts | HBTU, HATU, TBTU | Very Good to Excellent | Low | Offer faster coupling times and are particularly useful for sterically hindered amino acids. HATU is often preferred for its speed and reduced epimerization.[4][5] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | Low | Highly efficient, but the byproduct of BOP (HMPA) is toxic; PyBOP is a safer alternative.[6] |
Note: The exact coupling efficiencies and racemization levels can vary depending on the specific peptide sequence, resin, and reaction conditions.
Deprotection and Cleavage
The final step in Boc-SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. For peptides containing Thr(Bzl), this is typically achieved using a strong acid like anhydrous HF.[2][7]
Table 2: Common Cleavage Cocktails for Peptides Containing Thr(Bzl)
| Reagent | Composition | Key Features |
| Anhydrous HF | HF, Scavengers (e.g., anisole, p-cresol, thioanisole) | Highly effective for removing benzyl ethers and other robust protecting groups. Requires specialized apparatus due to its corrosive nature.[2][7] |
| TFMSA | Trifluoromethanesulfonic acid, TFA, Scavengers | A strong acid alternative to HF that does not require a special apparatus. |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT | A common cocktail for the cleavage of peptides with a variety of sensitive residues.[1] |
Scavengers are essential to trap the reactive carbocations generated during the cleavage process, thereby preventing side reactions with sensitive amino acid residues like tryptophan and methionine.[2][7]
Drug Development and Medicinal Chemistry
The unique structural features of threonine make it a valuable component in a wide range of therapeutic agents. Boc-protected threonine derivatives serve as key intermediates in the synthesis of these drugs.
Antiviral Agents
Boc-protected amino acids are instrumental in the synthesis of several antiviral drugs, particularly HIV protease inhibitors.[8][9] For instance, the synthesis of Lopinavir , an antiretroviral medication, involves intermediates derived from amino acids.[8][9] Similarly, the large-scale chemical synthesis of Enfuvirtide , a 36-amino acid peptide used to treat HIV infection, relies on solid-phase peptide synthesis where protected amino acids, including threonine derivatives, are essential.[10][11] The chiral pool approach, starting from readily available chiral molecules like amino acids, is also a common strategy in the synthesis of antiviral drugs like Zanamivir .[12][13]
Anticancer Agents
Threonine residues are often found in anticancer peptides (ACPs) and can play a role in their biological activity and selectivity.[9][10] The synthesis of these peptides frequently employs Boc-protected threonine. Phosphorylation of threonine side chains, a post-synthetic modification, can sometimes reduce the toxicity of ACPs towards normal cells.[10] Furthermore, the incorporation of D-amino acids, such as Boc-D-threonine, can enhance the stability of peptides against enzymatic degradation, a desirable characteristic for therapeutic peptides.
Antibiotics
Boc-protected threonine derivatives are crucial chiral building blocks in the total synthesis of complex glycopeptide antibiotics like Vancomycin and Teicoplanin .[5][14][15] These antibiotics are often drugs of last resort for treating serious bacterial infections. Their intricate structures, which include multiple chiral centers, necessitate a synthetic approach that utilizes enantiomerically pure starting materials, for which Boc-protected amino acids are well-suited.[14][15]
Chiral Building Blocks in Organic Synthesis
Beyond peptide and drug synthesis, Boc-protected threonine derivatives are valuable chiral synthons in the asymmetric synthesis of a variety of complex organic molecules and natural products. The inherent chirality of threonine can be leveraged to introduce specific stereochemistry into the target molecule.[16] This "chiral pool" approach is a powerful strategy for the efficient construction of enantiomerically pure compounds.[16] For example, D-threonine has been used as a starting material in the total synthesis of protected legionaminic acid.[16] Boc-protected threonine can also be a precursor for the synthesis of other chiral building blocks used in the creation of marine natural products.[17][18]
Experimental Protocols
Detailed Methodology for a Single Coupling Cycle of Boc-Thr(Bzl)-OH in Manual Boc-SPPS
This protocol outlines the fundamental steps for incorporating a Boc-Thr(Bzl)-OH residue into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Merrifield resin for a peptide acid) in a reaction vessel.
-
Add a suitable solvent, such as dichloromethane (DCM), to completely cover the resin.
-
Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.
-
Drain the solvent by filtration.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.
-
Agitate the mixture for 1-2 minutes (pre-wash).
-
Drain the TFA/DCM solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3x), isopropanol (IPA) (2x), and then DCM (3x) to remove residual TFA.
3. Neutralization:
-
Add a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 1-2 minutes.
-
Drain the neutralization solution.
-
Repeat the neutralization step to ensure the complete formation of the free amine.
-
Wash the resin with DCM (3x) to remove excess base.
4. Coupling of Boc-Thr(Bzl)-OH (using HBTU/DIEA):
-
In a separate vial, dissolve Boc-Thr(Bzl)-OH (2-4 equivalents relative to the resin loading) and HBTU (a similar molar equivalent to the amino acid) in N,N-dimethylformamide (DMF).
-
Add DIEA (4-6 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
5. Monitoring the Coupling Reaction:
-
Perform a qualitative ninhydrin (Kaiser) test on a small sample of resin beads. A negative result (yellow beads) indicates the completion of the coupling reaction. If the test is positive (blue/purple beads), the coupling step should be repeated.
6. Washing:
-
Once the coupling is complete, drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Signaling Pathways and Logical Relationships
Threonine residues within peptides and proteins play a crucial role in various biological signaling pathways, often through post-translational modifications like phosphorylation. The synthesis of specific threonine-containing peptides using Boc-protected derivatives allows researchers to probe these pathways.
G-Protein Coupled Receptor (GPCR) Signaling
Phosphorylation of serine and threonine residues on the intracellular loops and C-terminal tail of GPCRs is a key mechanism for regulating their activity.[19][20][21][22] This phosphorylation, often mediated by G-protein-coupled receptor kinases (GRKs), leads to the recruitment of β-arrestins.[21][22] β-arrestins can then sterically hinder further G-protein coupling, leading to desensitization, and can also initiate G-protein-independent signaling cascades, such as the ERK pathway.[20]
References
- 1. wernerlab.weebly.com [wernerlab.weebly.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2011095989A2 - An improved process for the preparation of enfuvirtide - Google Patents [patents.google.com]
- 11. Large-scale manufacture of peptide therapeutics by chemical synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acs.figshare.com [acs.figshare.com]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 15. chem.uci.edu [chem.uci.edu]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Physiological role of G-protein coupled receptor phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. journals.physiology.org [journals.physiology.org]
Navigating Peptide Synthesis: A Technical Guide to Boc-Thr-OBzl in Solid-Phase vs. Solution-Phase Methodologies
For Immediate Release
In the intricate landscape of peptide synthesis, the strategic selection of building blocks and synthetic methodologies is paramount to achieving desired purity, yield, and scalability. This technical guide provides an in-depth comparison of the use of N-α-Boc-O-benzyl-L-threonine (Boc-Thr-OBzl) in two cornerstone synthetic strategies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS). This document is intended for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.
The choice between SPPS and LPPS for incorporating this compound is dictated by a multitude of factors including the desired peptide length, complexity, scale of production, and the specific requirements of the final product. While SPPS offers speed and ease of automation for laboratory-scale synthesis, LPPS remains a powerful tool for large-scale production and the synthesis of shorter or particularly complex peptides where intermediate purification is advantageous.[1][2]
Core Principles of this compound Integration
This compound is a derivative of the amino acid threonine where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain hydroxyl group is protected by a benzyl (Bzl) ether. This protection scheme is a classic example of the Boc/Bzl strategy, which relies on graduated acid lability for selective deprotection.[3][4] The Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl ether protecting the threonine side chain requires strong acids such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage, typically performed at the final stage of synthesis.[5][6]
In Solid-Phase Peptide Synthesis (SPPS) , the C-terminal amino acid is anchored to an insoluble resin support, and the peptide chain is assembled in a stepwise manner. The key advantage of SPPS is the ability to drive reactions to completion using excess reagents, which can then be easily removed by simple filtration and washing, thus avoiding the need for purification of intermediate peptides.[2]
Solution-Phase Peptide Synthesis (LPPS) , also known as conventional peptide synthesis, involves the coupling of amino acids or peptide fragments in a homogenous solution. A significant advantage of this method is the ability to isolate and purify intermediates at each step, which can lead to a highly pure final product. LPPS is also more readily scalable to industrial production levels.[1][7]
Quantitative Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative parameters for the synthesis of a model dipeptide containing Threonine, comparing the solid-phase and solution-phase approaches. These values are representative and can vary based on the specific peptide sequence, coupling reagents, and reaction conditions.
| Parameter | Solid-Phase Synthesis (Boc-Thr(Bzl)-OH) | Solution-Phase Synthesis (this compound) |
| Overall Yield | 70-85% | 65-80% |
| Crude Purity (by HPLC) | 80-95% | 70-85% |
| Final Purity (after purification) | >98% | >98% |
| Synthesis Time (for dipeptide) | 1 day | 2-3 days |
| Scalability | Excellent for lab-scale (mg to g) | More suitable for large-scale (g to kg) |
| Purification of Intermediates | Not required | Required after each step |
| Data compiled from established literature principles for the synthesis of a simple dipeptide.[1] |
| Reagent/Step | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) |
| Boc Deprotection | 25-50% TFA in DCM | TFA in DCM or HCl in dioxane |
| Coupling Reagents | DCC/HOBt, HBTU, HATU, PyBOP | DCC/HOBt, EDC/HOBt, T3P® |
| Typical Coupling Time | 15 - 240 minutes | 12 - 24 hours |
| Final Cleavage/Deprotection | HF, TFMSA, TMSOTf | Catalytic Hydrogenation (for Z/Bzl), Strong Acid |
| This table provides a general comparison of reagents and conditions.[8][9][10] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Boc-Thr(Bzl)-OH
This protocol outlines the manual steps for a single coupling cycle of Boc-Thr(Bzl)-OH onto a resin-bound peptide chain using the Boc/Bzl strategy on a Merrifield resin.[11]
-
Resin Swelling: Swell the Merrifield resin (substituted with the preceding amino acid) in dichloromethane (DCM) in a reaction vessel.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.[6]
-
Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM for 5-10 minutes.[5]
-
Wash the resin with DCM to remove excess base and salts.
-
-
Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (2-4 equivalents relative to resin loading) with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and an additive like 1-hydroxybenzotriazole (HOBt) in a suitable solvent like N,N-dimethylformamide (DMF) or DCM for 15-30 minutes.[11]
-
Add the activated Boc-Thr(Bzl)-OH solution to the resin.
-
Agitate the mixture for 1-4 hours, or until a ninhydrin test indicates complete coupling.[8]
-
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the peptide-resin with a strong acid such as anhydrous HF or TFMSA to cleave the peptide from the resin and remove the side-chain protecting groups, including the benzyl group from threonine.
Solution-Phase Synthesis (LPPS) of a Model Dipeptide: Boc-Thr(Bzl)-Phe-OMe
This protocol describes a classic solution-phase synthesis of a protected dipeptide.[1]
-
Neutralization of Phenylalanine Methyl Ester:
-
Dissolve H-Phe-OMe·HCl (1.0 equivalent) in DCM.
-
Add triethylamine (TEA) (1.1 equivalents) dropwise and stir for 15 minutes at room temperature to obtain the free amine.
-
-
Activation of Boc-Thr(Bzl)-OH:
-
In a separate flask, dissolve Boc-Thr(Bzl)-OH (1.0 equivalent) and HOBt (1.1 equivalents) in DCM and cool to 0°C.
-
Add DCC (1.1 equivalents) and stir the mixture for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling:
-
Filter the DCU precipitate and add the filtrate containing the activated Boc-Thr(Bzl)-OH to the neutralized H-Phe-OMe solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Filter the newly formed DCU.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude dipeptide by flash column chromatography on silica gel to yield the protected dipeptide, Boc-Thr(Bzl)-Phe-OMe.
-
-
Deprotection (Example for subsequent coupling):
-
To remove the Boc group for further chain elongation, treat the purified dipeptide with a solution of TFA in DCM.
-
After the reaction is complete, remove the solvent and TFA under reduced pressure. The resulting amino-deprotected dipeptide can be used in the next coupling step after neutralization.
-
Mandatory Visualizations
Conclusion
The selection of a synthetic strategy for peptides containing this compound is a critical decision that influences the efficiency, purity, and scalability of the process. Solid-phase peptide synthesis offers a rapid and automatable route for producing peptides on a laboratory scale, with simplified purification steps.[2] In contrast, solution-phase peptide synthesis, while more labor-intensive due to the requirement for intermediate purification, provides advantages in scalability for industrial production and can be the method of choice for shorter or challenging sequences.[1] A thorough understanding of the principles, protocols, and potential side reactions associated with each methodology is essential for the successful synthesis of high-quality threonine-containing peptides for research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. academic.oup.com [academic.oup.com]
- 7. bachem.com [bachem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cris.unibo.it [cris.unibo.it]
- 11. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of Boc-Thr-OBzl
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling precautions for N-α-(tert-Butoxycarbonyl)-L-threonine benzyl ester (Boc-Thr-OBzl), a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for the proper design of experiments and for understanding the behavior of the compound under various conditions.
| Property | Value | Source |
| CAS Number | 33662-26-9 | [1][2] |
| Molecular Formula | C₁₆H₂₃NO₅ | [2] |
| Molecular Weight | 309.36 g/mol | [2] |
| Appearance | White to off-white solid/powder | Combi-Blocks SDS |
| Purity | ≥95% - 98% | [2] |
| Storage Temperature | Refrigerated (2-8 °C) | [1] |
Hazard Identification and Safety Precautions
While the Safety Data Sheet (SDS) for this compound from Combi-Blocks indicates no known hazards under GHS classification, it is imperative to handle the compound with the standard care afforded to all laboratory chemicals.[1]
General Precautions:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.
-
Ingestion: May be harmful if swallowed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are required.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.
-
Skin and Body Protection: A laboratory coat is mandatory.
-
Respiratory Protection: In case of insufficient ventilation or dust formation, a NIOSH-approved respirator should be used.
First Aid Measures
In the event of exposure, the following first aid measures should be taken immediately:[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Handling and Storage
Proper handling and storage are critical to maintaining the stability and purity of this compound.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust and aerosols. Provide adequate ventilation. Keep away from sources of ignition.[1]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. It is recommended to store the compound under refrigerated conditions.[1]
Stability and Reactivity
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[1]
Experimental Protocols and Workflows
This compound is primarily used in peptide synthesis, particularly within the Boc/Bzl (tert-Butoxycarbonyl/benzyl) protecting group strategy.[3][4] The following diagrams illustrate a typical experimental workflow for the incorporation of this compound in peptide synthesis and the overarching safety and handling logic.
Accidental Release Measures
In the case of a spill, the following steps should be taken:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment.[1]
-
Environmental Precautions: Prevent the material from entering drains or waterways.
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[1]
Disposal Considerations
All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.
By adhering to the safety and handling precautions outlined in this guide, researchers, scientists, and drug development professionals can minimize risks and ensure a safe working environment when utilizing this compound in their experimental endeavors.
References
A Technical Guide to Boc-Thr-OBzl: Commercial Availability, Purity Standards, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of N-α-tert-Butoxycarbonyl-L-threonine benzyl ester (Boc-Thr-OBzl), a critical building block in peptide synthesis. The guide details its commercial suppliers, purity standards, and the analytical methodologies employed for its quality control. This document is intended to be a valuable resource for professionals in the fields of peptide chemistry, drug discovery, and development.
Commercial Suppliers and Purity Specifications
This compound, with the CAS number 33662-26-9, is available from a range of specialized chemical suppliers. It is important to distinguish this compound from the more commonly available N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH, CAS 15260-10-3), where the side chain hydroxyl group is protected by a benzyl group, whereas this compound refers to the benzyl ester of Boc-L-threonine.
The purity of commercially available this compound is typically high, with most suppliers offering grades of ≥95% or ≥98%. The table below summarizes the offerings from several key suppliers.
| Supplier | Purity Specification | Analytical Method(s) |
| BOC Sciences | ≥ 95% | HPLC |
| Aladdin Scientific | 98% | Not specified |
| Carbosynth | Not specified | Not specified |
| A.J Chemicals | Not specified | Not specified |
It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and the methods used for its determination.
Quality Control and Purity Standards: An Experimental Approach
Ensuring the purity and structural integrity of this compound is paramount for the successful synthesis of peptides. A rigorous quality control (QC) process is essential to identify and quantify any potential impurities that could interfere with peptide coupling reactions or introduce modifications in the final peptide.
Key Quality Control Parameters
The following parameters are critical in the quality assessment of this compound:
-
Identity and Structure: Confirmation of the correct chemical structure.
-
Purity: Quantification of the main compound and detection of any impurities.
-
Enantiomeric Purity: Ensuring the stereochemical integrity of the L-threonine backbone.
-
Residual Solvents: Detection and quantification of any remaining solvents from the synthesis and purification process.
-
Water Content: Determination of the moisture content.
Analytical Methodologies and Experimental Protocols
A combination of chromatographic and spectroscopic techniques is employed for the comprehensive quality control of this compound.
Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the primary methods for assessing the purity of this compound. Chiral HPLC is specifically used to determine its enantiomeric purity.
Table 2: Representative HPLC/UPLC Purity Analysis Protocol
| Parameter | Specification |
| Instrumentation | HPLC or UPLC system with a UV detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in acetonitrile/water (1:1) |
Table 3: Representative Chiral HPLC Protocol for Enantiomeric Purity
| Parameter | Specification |
| Instrumentation | HPLC system with a UV detector |
| Column | Chiral stationary phase (CSP) column (e.g., polysaccharide-based) |
| Mobile Phase | Isocratic mixture of hexane and isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in mobile phase |
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 4: Representative NMR Spectroscopy Protocol
| Parameter | ¹H NMR | ¹³C NMR |
| Instrumentation | 400 MHz or higher NMR spectrometer | 100 MHz or higher NMR spectrometer |
| Solvent | Chloroform-d (CDCl₃) or DMSO-d₆ | Chloroform-d (CDCl₃) or DMSO-d₆ |
| Pulse Program | Standard single-pulse | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
| Sample Preparation | 5-10 mg dissolved in ~0.6 mL of deuterated solvent | 15-20 mg dissolved in ~0.6 mL of deuterated solvent |
Mass spectrometry is used to confirm the molecular weight of this compound (Expected [M+H]⁺ ≈ 310.16 g/mol ).
Role in Peptide Synthesis and Broader Research Applications
This compound is a key intermediate in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). The Boc group provides temporary protection of the α-amino group, which can be removed under mildly acidic conditions (e.g., with TFA), while the benzyl ester protects the C-terminal carboxylic acid.
The use of a protected threonine derivative is crucial in the synthesis of peptides intended for studying biological processes where threonine residues play a significant role, particularly in cellular signaling pathways involving phosphorylation.
Visualizing Workflows and Concepts
To further clarify the context and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Technical Guide: Physicochemical Properties and Characterization of Boc-Thr-OBzl
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the key physicochemical properties of N-α-tert-Butoxycarbonyl-L-threonine benzyl ester, commonly abbreviated as Boc-Thr-OBzl. This compound is a protected amino acid derivative frequently utilized in peptide synthesis and drug discovery. The guide outlines its fundamental molecular characteristics and presents a standardized workflow for their experimental determination.
Core Molecular Data
The fundamental quantitative properties of this compound are summarized below. These values are crucial for stoichiometric calculations in synthesis, analytical characterization, and quality control.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₃NO₅ | PubChem[1], Sigma-Aldrich, Santa Cruz Biotechnology[2] |
| Molecular Weight | 309.36 g/mol | PubChem[1], Sigma-Aldrich, Santa Cruz Biotechnology[2], ChemicalBook[3] |
| Monoisotopic Mass | 309.15762283 Da | PubChem[1] |
| CAS Number | 33662-26-9 | PubChem[1], ChemicalBook[4] |
Logical Workflow for Compound Characterization
The definitive identification and characterization of a protected amino acid such as this compound follows a logical and systematic workflow. This process ensures the compound's identity, purity, and structural integrity before its use in further applications like peptide synthesis. The diagram below illustrates this standard workflow, from initial synthesis to final characterization.
Caption: Workflow for the synthesis, purification, and analytical characterization of this compound.
Experimental Protocols for Characterization
To experimentally verify the molecular formula and weight of this compound, researchers typically employ high-precision analytical techniques. The following sections detail the generalized protocols for these key experiments.
Mass spectrometry is the primary technique for determining the molecular weight of a compound.
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecule and confirm its molecular weight.
-
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray Ionization (ESI) is a common technique for molecules of this type, as it is a "soft" ionization method that minimizes fragmentation. The molecule will typically be observed as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
Mass Analysis: The ionized molecules are guided into a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap), which separates the ions based on their m/z ratio.
-
Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Data Analysis: The molecular weight is determined from the peak corresponding to the molecular ion. For this compound (MW = 309.36), one would expect to see a prominent peak at m/z ≈ 310.37 for [M+H]⁺.
-
While standard MS confirms the molecular weight, HRMS provides the exact mass with high precision, which is used to deduce the elemental composition and thus the molecular formula.
-
Objective: To determine the exact mass of the molecule with sufficient accuracy (typically < 5 ppm) to confirm its elemental formula.
-
Methodology:
-
Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as an Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
Procedure: The procedure is similar to standard MS, but the mass analyzer is capable of much higher resolution and mass accuracy.
-
Data Analysis: The instrument measures the m/z value to several decimal places (e.g., 310.1649 for the [M+H]⁺ ion of C₁₆H₂₃NO₅). This highly accurate mass is then processed by software that compares it against theoretical exact masses for all possible elemental formulas within a given mass range and error tolerance. The unique match confirms the molecular formula of C₁₆H₂₃NO₅.[1]
-
While MS techniques confirm mass and formula, NMR spectroscopy is essential for confirming the specific atomic arrangement and connectivity of the molecule.
-
Objective: To verify the chemical structure of this compound by analyzing the magnetic properties of its atomic nuclei (primarily ¹H and ¹³C).
-
Methodology:
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.
-
Spectral Analysis:
-
¹H NMR: The spectrum is analyzed for chemical shifts, integration (proton counting), and splitting patterns (J-coupling), which reveal the number of different types of protons and their neighboring atoms.
-
¹³C NMR: This spectrum shows the number of unique carbon environments in the molecule.
-
-
Confirmation: The observed spectra are compared with expected patterns for the proposed structure of this compound, confirming the presence of the Boc group, the threonine backbone, and the benzyl ester group.
-
References
The Benzyl Ester in Boc-Thr-OBzl: A Linchpin in Peptide Synthesis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the target molecule. Among the arsenal of chemical moieties employed for this purpose, the benzyl ester (OBzl) in conjunction with the tert-butyloxycarbonyl (Boc) protecting group, as seen in Boc-Thr-OBzl, plays a pivotal role. This technical guide provides a comprehensive overview of the significance of the benzyl ester in the context of Boc-based solid-phase peptide synthesis (SPPS), complete with detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their drug development endeavors.
The Core Principle: Orthogonality and the Boc/Bzl Strategy
The successful stepwise assembly of amino acids into a peptide chain hinges on the principle of orthogonality . This concept dictates that the protecting groups for the N-terminus (α-amino group), C-terminus (carboxyl group), and reactive amino acid side chains must be removable under distinct chemical conditions to prevent unintended deprotection during the synthesis cycles.
The combination of the Boc group for temporary N-terminal protection and benzyl-based groups for semi-permanent side-chain and C-terminal protection forms the basis of the Boc/Bzl strategy . The significance of the benzyl ester in this compound lies in its stability to the moderately acidic conditions required for the repetitive cleavage of the Boc group, which is typically achieved using trifluoroacetic acid (TFA). While the Boc group is labile to moderate acids, the benzyl ester requires strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for its removal, or alternatively, catalytic hydrogenolysis.[1][2] This differential acid lability is the cornerstone of the Boc/Bzl strategy's success.
Quantitative Data on Protecting Group Stability and Cleavage
The selection of a protecting group strategy is guided by the quantitative assessment of its stability and the efficiency of its removal. The following table summarizes the properties of common C-terminal protecting groups used in peptide synthesis, highlighting the advantages of the benzyl ester within the Boc/Bzl framework.
| Protecting Group | Cleavage Conditions | Stability to Boc Deprotection (TFA) | Advantages in Boc/Bzl Strategy | Potential Disadvantages |
| Benzyl Ester (OBzl) | Strong Acid (HF, TFMSA), Catalytic Hydrogenolysis | High | Robust and compatible with the Boc/Bzl strategy; allows for simultaneous deprotection of many benzyl-based side-chain protecting groups. | Requires harsh cleavage conditions (strong acids) that can lead to side reactions; catalytic methods can be poisoned by sulfur-containing residues.[1] |
| Methyl/Ethyl Ester | Saponification (e.g., NaOH) | High | Stable to acidic conditions. | Base-labile, which can lead to racemization and other side reactions during saponification.[1] |
| tert-Butyl Ester (tBu) | Moderate Acid (TFA) | Low to Moderate | Cleaved under the same conditions as many side-chain protecting groups in the Fmoc/tBu strategy. | Not fully stable to the repeated Boc deprotection cycles in a long synthesis, leading to premature cleavage.[1] |
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.
Protocol 1: Esterification of Boc-L-Threonine to form Boc-L-Thr-OBzl
This protocol describes the synthesis of the starting material, Boc-L-Thr-OBzl.
Materials:
-
Boc-L-Threonine
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Salt Formation: Dissolve Boc-L-Threonine (1.0 equivalent) in a mixture of methanol and water. Neutralize the solution to pH 7.0 by the dropwise addition of an aqueous solution of cesium carbonate.
-
Solvent Removal: Remove the solvents under reduced pressure to obtain the Boc-L-Threonine cesium salt as a white solid. Dry the salt under high vacuum for several hours.
-
Esterification: Dissolve the dried cesium salt in anhydrous DMF. Add benzyl bromide (1.1 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Boc-L-Thr-OBzl.
Protocol 2: Incorporation of this compound into a Peptide Chain (Boc-SPPS Cycle)
This protocol outlines a single cycle of amino acid addition using Boc-Thr(Bzl)-OH (where the side-chain hydroxyl is also protected with a benzyl group, a common practice in Boc/Bzl strategy) onto a resin-bound peptide with a free N-terminal amine.[3]
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes.[3]
-
Drain the TFA solution and wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Add a solution of 10% DIEA in DCM and agitate for 5-10 minutes. Repeat this step.[3]
-
Drain the neutralization solution and wash the resin with DCM.
-
-
Amino Acid Coupling (HBTU activation):
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the solution to pre-activate for 2-5 minutes.[3]
-
Add the activated amino acid solution to the resin and agitate for 30-60 minutes.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Final Cleavage and Deprotection
This protocol describes two common methods for cleaving the completed peptide from the resin and removing the benzyl ester and other benzyl-based protecting groups.
Method A: Strong Acid Cleavage with Anhydrous Hydrogen Fluoride (HF)
Safety Precaution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., anisole, p-cresol)
-
Dry ice/acetone bath
-
Diethyl ether (cold)
Procedure:
-
Preparation: Place the dried peptide-resin in a specialized HF cleavage apparatus. Add scavengers to trap the carbocations generated during cleavage.
-
HF Cleavage: Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath. Carefully condense anhydrous HF into the vessel. Stir the mixture at 0 °C for 1-2 hours.
-
HF Removal: Remove the HF by evaporation under a stream of nitrogen.
-
Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Isolation and Purification: Wash the precipitate with cold diethyl ether and then dissolve the crude peptide in an appropriate aqueous buffer for purification by preparative HPLC.
Method B: Catalytic Hydrogenolysis
This is a milder alternative to strong acid cleavage for removing the benzyl ester.[4][5]
Materials:
-
Protected peptide with a C-terminal benzyl ester
-
10% Palladium on carbon (Pd/C)
-
Hydrogen donor (e.g., ammonium formate, formic acid, or hydrogen gas)
-
Solvent (e.g., methanol, ethanol, DMF)
-
Inert gas (e.g., nitrogen or argon)
-
Filtration aid (e.g., Celite)
Procedure:
-
Reaction Setup: Dissolve the protected peptide in the chosen solvent in a reaction flask. Carefully add 10% Pd/C catalyst.
-
Hydrogenation: If using hydrogen gas, evacuate the flask and backfill with hydrogen. If using a hydrogen donor like ammonium formate, add it to the reaction mixture.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by HPLC or TLC.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to obtain the deprotected peptide.
Mandatory Visualizations
Boc/Bzl Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Potential Side Reactions Involving the Benzyl Ester
Caption: Potential side reactions associated with benzyl esters in SPPS.
Mitigation of Side Reactions:
-
Premature Cleavage: While generally stable, some minor cleavage can occur with repeated TFA exposure in long syntheses.[1] Minimizing deprotection times can help.
-
Alkylation: The benzyl cation formed during strong acid cleavage is a potent electrophile that can alkylate nucleophilic side chains like tryptophan and tyrosine. The use of scavengers such as anisole or p-cresol is crucial to trap these cations.[1]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, especially when followed by glycine or serine. This can be minimized by using hindered protecting groups for the aspartic acid side chain or by carefully controlling the reaction conditions.[1]
Angiotensin II Signaling Pathway and the Role of Antagonists
Peptides synthesized using this compound and related building blocks are instrumental in developing therapeutics that target signaling pathways. A prime example is the development of Angiotensin II receptor antagonists.
Caption: Simplified Angiotensin II signaling pathway and antagonist action.
Angiotensin II, an octapeptide, is a key regulator of blood pressure.[6][7] Its synthesis from angiotensinogen is a cascade involving the enzymes renin and angiotensin-converting enzyme (ACE). Angiotensin II exerts its effects by binding to the AT1 receptor, leading to vasoconstriction and aldosterone secretion, both of which increase blood pressure.[6][8] Angiotensin II receptor antagonists, often peptide or peptidomimetic in nature, are designed to block this interaction, thereby lowering blood pressure.[9] The synthesis of these antagonists often relies on the principles of peptide chemistry, where protecting groups like the benzyl ester are essential.
Conclusion
The benzyl ester in this compound is a cornerstone of the robust and reliable Boc/Bzl strategy in solid-phase peptide synthesis. Its stability to the conditions required for Boc group removal, coupled with the well-established protocols for its cleavage, makes it an invaluable tool for the synthesis of a wide range of peptides for research and drug development. A thorough understanding of its properties, along with an awareness of potential side reactions and their mitigation, empowers scientists to harness the full potential of this versatile protecting group in the creation of novel and impactful therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Angiotensin II: biosynthesis, molecular recognition, and signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. news-medical.net [news-medical.net]
Methodological & Application
Application Notes: Step-by-Step Protocol for Coupling Boc-Thr(OBzl)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) chemistry is a cornerstone technique for the assembly of synthetic peptides. This method relies on the sequential addition of Nα-Boc protected amino acids to a growing peptide chain anchored to an insoluble resin support. The Boc protecting group is temporarily removed with a moderate acid, typically trifluoroacetic acid (TFA), while side-chain protecting groups, such as the benzyl (Bzl) ether on the threonine hydroxyl group, are cleaved at the end of the synthesis with a stronger acid like hydrogen fluoride (HF).[1]
Threonine, a β-branched amino acid, is known to be sterically hindered, which can present challenges in achieving complete and efficient coupling during SPPS.[2] Incomplete coupling can lead to the formation of deletion sequences, which are difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product. Therefore, the selection of an appropriate coupling strategy and careful monitoring of the reaction are critical for the successful incorporation of Boc-L-Threonine(Bzl)-OH (Boc-Thr(OBzl)-OH).
These application notes provide a detailed, step-by-step protocol for the efficient coupling of Boc-Thr(OBzl)-OH in manual Boc-SPPS, including recommendations for coupling reagents and monitoring procedures.
Data Presentation
The choice of coupling reagent is a critical factor in the successful incorporation of sterically hindered amino acids like Boc-Thr(OBzl)-OH. The following table summarizes and compares the performance of commonly used coupling reagents in Boc-SPPS.
| Coupling Reagent/Method | Class | Relative Efficiency | Typical Coupling Time | Risk of Racemization | Key Considerations |
| DIC/HOBt | Carbodiimide | Good | 1 - 4 hours | Low to Moderate | A cost-effective and widely used method. The byproduct of DIC is soluble, which is advantageous in SPPS. The addition of HOBt is crucial to suppress racemization.[3] |
| HBTU/DIEA | Uronium/Aminium Salt | Very Good to Excellent | 15 - 60 minutes | Low | Offers rapid and efficient coupling, making it suitable for hindered amino acids.[3][4][5] It is important not to use an excess of HBTU as it can react with the unprotected N-terminus.[3] |
| HATU/DIEA or TMP | Uronium/Aminium Salt | Excellent | 15 - 60 minutes | Very Low | Generally more reactive than HBTU, providing high coupling efficiency for difficult sequences.[3][5] The use of 2,4,6-trimethylpyridine (TMP) as a base instead of DIEA can further minimize racemization.[5] |
| PyBOP/DIEA | Phosphonium Salt | Very Good | 10 - 60 minutes | Low | A reliable reagent for rapid couplings with byproducts that are generally less hazardous than those from BOP.[3][4] |
Experimental Protocols
This section details the step-by-step procedure for a single coupling cycle of Boc-Thr(OBzl)-OH to a peptide-resin in a manual SPPS workflow. The quantities are provided for 1 gram of resin.
Materials
-
Peptide-resin with a free N-terminal amine
-
Boc-L-Threonine(Bzl)-OH (Boc-Thr(OBzl)-OH)
-
Coupling Reagents:
-
Option A: N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt)
-
Option B: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
Option C: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA)
-
Monitoring Reagent: Kaiser (ninhydrin) test kit
-
Peptide synthesis vessel
-
Shaker
General Boc-SPPS Cycle
The following diagram illustrates the general workflow for a single amino acid coupling cycle in Boc-SPPS.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Step-by-Step Protocol
1. Resin Swelling:
-
Place the peptide-resin (1 g) in a reaction vessel.
-
Add DCM (10-15 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. Nα-Boc Deprotection:
-
Add 10 mL of 50% TFA in DCM to the resin and agitate for 2 minutes (pre-wash).
-
Drain the solution.
-
Add a fresh 10 mL of 50% TFA in DCM and agitate for 30 minutes.[1]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3 x 15 mL), IPA (2 x 15 mL), and finally DCM (3 x 15 mL).[1]
3. Neutralization:
-
Add 10 mL of a 10% DIEA in DCM solution to the resin and agitate for 10 minutes.[1]
-
Drain the solution.
-
Repeat the neutralization step once more.
-
Wash the resin thoroughly with DCM (5 x 15 mL) to remove excess base.[1]
4. Coupling of Boc-Thr(OBzl)-OH:
-
Pre-activation (Recommended for all methods):
-
In a separate vessel, dissolve Boc-Thr(OBzl)-OH (3 equivalents based on resin substitution) and the coupling agent in DMF.
-
-
Option A: DIC/HOBt Coupling
-
Dissolve Boc-Thr(OBzl)-OH (3 eq.) and HOBt (3 eq.) in DMF (5 mL).
-
Add DIC (3 eq.) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.
-
Add the pre-activated amino acid solution to the neutralized peptide-resin.[1]
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
-
Option B: HBTU Coupling
-
Option C: HATU Coupling
5. Monitoring the Coupling Reaction:
-
After the initial coupling time, take a small sample of the resin beads (a few beads are sufficient).
-
Wash the beads thoroughly with DMF and then ethanol.
-
Perform a Kaiser (ninhydrin) test.[6]
-
Negative Result (Yellow/Colorless beads): The coupling is complete. Proceed to Step 6.
-
Positive Result (Blue/Purple beads): The coupling is incomplete. Free primary amines are still present. Proceed to the "Double Coupling" step.
-
6. Double Coupling (if necessary):
-
If the Kaiser test is positive, drain the coupling solution and wash the resin with DMF (3 x 15 mL).
-
Repeat the coupling step (Step 4) using the same or a different coupling method. It is often recommended to use a more reactive coupling agent for the second coupling if the first was unsuccessful.[7]
-
After the second coupling, perform the Kaiser test again. If it is still positive, consider capping the unreacted amines before proceeding to the next deprotection step.
7. Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL) to remove any excess reagents and byproducts.
-
The resin is now ready for the next deprotection cycle or for final cleavage if the synthesis is complete.
Logical Relationship Diagram
The following diagram illustrates the decision-making process for the coupling of a sterically hindered amino acid like Boc-Thr(OBzl)-OH.
Caption: Decision tree for coupling sterically hindered amino acids.
Conclusion
The successful incorporation of the sterically hindered amino acid Boc-Thr(OBzl)-OH into a peptide sequence using Boc-SPPS is highly dependent on the selection of an efficient coupling reagent and vigilant monitoring of the reaction progress. Uronium/aminium salt-based reagents like HBTU and HATU are highly recommended for their rapid reaction times and high coupling efficiencies. The routine use of the Kaiser test to confirm the completion of each coupling step is crucial to prevent the accumulation of deletion peptides. In instances of incomplete acylation, a second coupling (double coupling) is a standard and effective strategy to ensure the desired peptide is synthesized with high fidelity. By adhering to this detailed protocol, researchers can improve the yield and purity of threonine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Boc-Thr-OBzl
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-threonine benzyl ester (Boc-Thr-OBzl) is a critical protected amino acid derivative widely utilized in the synthesis of peptides and complex organic molecules. The Boc (tert-butoxycarbonyl) group provides robust protection for the α-amino group, while the benzyl (Bzl) ester protects the C-terminal carboxylic acid. This strategic protection allows for selective deprotection and coupling reactions, which are fundamental to solid-phase and solution-phase peptide synthesis. The selection of an appropriate coupling reagent for the esterification of Boc-Thr-OH with benzyl alcohol is a critical step that significantly influences reaction efficiency, yield, and purity of the final product. These application notes provide a comparative overview of recommended coupling reagents and detailed protocols for the synthesis of this compound.
Recommended Coupling Reagents: A Comparative Overview
The choice of coupling reagent is paramount for the successful synthesis of this compound. The ideal reagent should facilitate high yields, minimize side reactions such as racemization, and be compatible with the functional groups present in the starting materials. Below is a summary of commonly employed coupling reagents for this esterification.
| Coupling Reagent/Method | Additive(s) | Typical Reaction Time (h) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| DCC (Steglich Esterification) | DMAP (catalytic) | 4 - 12 | 85 - 95 | Cost-effective and widely used.[1][2] | Formation of insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[3][4] |
| EDC | HOBt or DMAP (catalytic) | 2 - 8 | 90 - 98 | Water-soluble carbodiimide and byproduct, simplifying workup.[3] | May be less effective for sterically hindered substrates without additives.[3] |
| HATU | DIPEA | 0.5 - 2 | >97 | High efficiency, very fast reaction times, and minimizes racemization.[3] | Higher cost compared to carbodiimides.[3] |
| p-Toluenesulfonic Acid | None (azeotropic removal of water) | 12 - 24 | 70 - 90 | Simple, classical method.[5][6] | Requires elevated temperatures and azeotropic removal of water, which may not be suitable for all substrates.[5] |
Experimental Protocols
Protocol 1: Steglich Esterification using DCC and DMAP
This method is a widely used and cost-effective procedure for the esterification of carboxylic acids.[2]
Materials:
-
Boc-L-Thr-OH (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[3]
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)[3]
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-L-Thr-OH, benzyl alcohol, and DMAP in anhydrous DCM in a round-bottom flask.[3]
-
Cool the mixture to 0 °C in an ice bath.[3]
-
In a separate flask, dissolve DCC in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.[3]
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.[3]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain pure this compound.
Caption: Steglich Esterification Workflow for this compound.
Protocol 2: Esterification using EDC and HOBt
This method utilizes a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by aqueous extraction.
Materials:
-
Boc-L-Thr-OH (1.0 eq)
-
Benzyl alcohol (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)[3]
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)[3]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)[3]
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve Boc-L-Thr-OH, benzyl alcohol, and HOBt in anhydrous DCM or DMF in a round-bottom flask.[3]
-
Cool the mixture to 0 °C.[3]
-
Add DIPEA or TEA to the mixture.[3]
-
Add EDC·HCl portion-wise to the reaction mixture.[3]
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-8 hours.[3]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Caption: EDC/HOBt Coupling Workflow for this compound.
Protocol 3: Fischer-Speier Esterification using p-Toluenesulfonic Acid
This is a classical acid-catalyzed esterification method that relies on the removal of water to drive the reaction to completion.[5]
Materials:
-
Boc-L-Thr-OH (1.0 eq)
-
Benzyl alcohol (large excess, can be used as solvent)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (catalytic amount, e.g., 0.1 eq)
-
Toluene or another suitable azeotroping solvent
-
Dean-Stark apparatus
Procedure:
-
Combine Boc-L-Thr-OH, a large excess of benzyl alcohol, and a catalytic amount of p-TsOH·H₂O in a round-bottom flask equipped with a Dean-Stark apparatus and a condenser.
-
Add toluene to the flask.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Continue refluxing until no more water is collected.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and excess benzyl alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine to remove the acid catalyst.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Caption: Fischer-Speier Esterification Logical Flow.
References
Application Notes and Protocols for Large-Scale Synthesis of Peptides Using Boc-Thr(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of peptides incorporating N-α-tert-butyloxycarbonyl-O-benzyl-L-threonine (Boc-Thr(OBzl)-OH). The protocols detailed below are applicable to both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS), utilizing the robust Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy.
Introduction
The large-scale synthesis of therapeutic peptides is a critical component of modern drug development. The Boc/Bzl protection strategy is a well-established and reliable method, particularly advantageous for the synthesis of long or complex peptide sequences. In this strategy, the α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups and the C-terminus are protected by more stable benzyl-based groups. Boc-Thr(OBzl)-OH is a key building block for incorporating threonine residues, with the benzyl ether protecting the hydroxyl group to prevent unwanted side reactions during coupling.
Protecting Group Strategy: Boc/Bzl
The Boc/Bzl strategy relies on differential acid lability for selective deprotection. The Nα-Boc group is removed with moderate acids like trifluoroacetic acid (TFA), while the benzyl-based side-chain protecting groups and the peptide-resin linkage (in SPPS) require strong acids like anhydrous hydrogen fluoride (HF) for cleavage. This quasi-orthogonal approach provides a robust framework for peptide assembly.
Data Presentation
The following tables summarize typical quantitative data for the synthesis of a model peptide incorporating Boc-Thr(OBzl)-OH. These values are illustrative and may vary based on the specific peptide sequence, scale, and instrumentation.
Table 1: Materials and Reagents for Peptide Synthesis
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Purpose |
| Boc-Thr(OBzl)-OH | C₁₆H₂₃NO₅ | 309.36 | N-α- and side-chain protected amino acid |
| Merrifield Resin | Varies | Varies | Solid support for SPPS |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent for coupling reactions |
| Trifluoroacetic Acid (TFA) | C₂HF₃O₂ | 114.02 | Reagent for Boc deprotection |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 129.24 | Base for neutralization |
| N,N'-Dicyclohexylcarbodiimide (DCC) | C₁₃H₂₂N₂ | 206.33 | Coupling agent |
| 1-Hydroxybenzotriazole (HOBt) | C₆H₅N₃O | 135.12 | Racemization suppressant |
| Anhydrous Hydrogen Fluoride (HF) | HF | 20.01 | Cleavage reagent for SPPS |
| Anisole | C₇H₈O | 108.14 | Scavenger for cleavage |
Table 2: Typical Parameters for Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Value | Notes |
| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resin is commonly used. |
| Coupling Efficiency (per step) | >99% | Monitored by the Kaiser test. |
| Coupling Efficiency (Thr) | >98% | May require optimized conditions due to steric hindrance. |
| Overall Crude Peptide Yield | 60 - 80% | Dependent on peptide length and sequence. |
| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification is typically required. |
| Final Purified Peptide Yield | 15 - 30% | Dependent on purification efficiency. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the key steps for incorporating a Boc-Thr(OBzl)-OH residue into a peptide chain using the Boc/Bzl strategy on a Merrifield resin.
1. Resin Swelling:
-
Swell the Merrifield resin in dichloromethane (DCM) for 30-60 minutes in a suitable reaction vessel.
2. First Amino Acid Attachment (Esterification):
-
Dissolve the cesium salt of the first Boc-protected amino acid in DMF.
-
Add the solution to the swollen resin and heat at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF, DMF/water, DMF, and DCM.
-
Dry the resin under vacuum.
3. Peptide Chain Elongation (One Cycle):
-
Deprotection:
-
Add a solution of 50% TFA in DCM (10 mL/g of resin) to the resin and stir for 5 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and stir for an additional 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
Add a solution of 10% DIPEA in DCM (10 mL/g of resin) and stir for 10 minutes.
-
Drain and wash the resin with DCM (3x).
-
-
Coupling of Boc-Thr(OBzl)-OH:
-
In a separate vessel, dissolve Boc-Thr(OBzl)-OH (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Cool the solution to 0°C and add DCC (3 equivalents).
-
Stir the mixture at 0°C for 30 minutes.
-
Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) byproduct and add it to the resin.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using the Kaiser test.
-
-
Washing:
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
4. Final Cleavage and Deprotection:
-
Dry the peptide-resin under vacuum.
-
Transfer the dried peptide-resin to a specialized HF-resistant apparatus.
-
Add a scavenger, such as anisole (typically 10% v/v), to the reaction vessel.
-
Cool the reaction vessel to between -5°C and 0°C.
-
Carefully condense anhydrous HF into the reaction vessel.
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under vacuum.
-
Wash the resulting peptide and resin mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
Protocol 2: Solution-Phase Synthesis of a Model Dipeptide (e.g., Boc-Ala-Thr-OBzl)
This protocol describes the formation of a peptide bond between Boc-protected Alanine and benzyl-protected Threonine in solution.
1. Materials:
-
Boc-Ala-OH
-
H-Thr-OBzl.HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Standard aqueous workup solutions (1 M HCl, saturated NaHCO₃, brine)
2. Procedure:
-
In a reaction vessel, dissolve H-Thr-OBzl.HCl (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.
-
In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the Boc-Ala-OH solution to 0°C in an ice-water bath and add DCC (1.1 equivalents).
-
Stir the mixture at 0°C for 45 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
Application Note: Monitoring Boc-Thr-OBzl Coupling Reaction Progress by HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) protecting group is fundamental in peptide synthesis for the temporary protection of the α-amino group of amino acids.[1] The coupling of an N-terminally protected amino acid, such as Boc-L-Threonine (Boc-Thr-OH), with a C-terminally protected amino acid or alcohol, like benzyl alcohol (BnOH), is a critical step in solution-phase peptide synthesis. The formation of the ester linkage to produce Boc-L-Threonine benzyl ester (Boc-Thr-OBzl) requires careful monitoring to ensure the reaction proceeds to completion, thereby maximizing yield and minimizing the formation of impurities.[2]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely used analytical technique for monitoring the progress of such reactions.[3][4] It allows for the separation and quantification of starting materials, products, and byproducts based on their hydrophobicity.[5] This application note provides a detailed protocol for monitoring the coupling reaction between Boc-Thr-OH and benzyl alcohol using RP-HPLC.
Reaction Scheme
The coupling reaction involves the formation of an ester bond between the carboxyl group of Boc-Thr-OH and the hydroxyl group of benzyl alcohol, typically facilitated by a coupling reagent like N,N'-Dicyclohexylcarbodiimide (DCC) and an additive such as 4-Dimethylaminopyridine (DMAP).
Caption: Chemical reaction for this compound synthesis.
Experimental Protocols
Coupling Reaction Protocol
This protocol is a representative example. Optimal conditions may vary.
-
Preparation: In a clean, dry round-bottom flask, dissolve Boc-Thr-OH (1 equivalent) and benzyl alcohol (1.2 equivalents) in an appropriate anhydrous solvent (e.g., Dichloromethane, DCM).
-
Reagent Addition: Add DMAP (0.1 equivalents) to the solution. Cool the flask to 0°C in an ice bath.
-
Initiation: In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture under stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for a designated time (e.g., 2-24 hours).
-
Monitoring: At specific time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot (approx. 10-20 µL) of the reaction mixture for HPLC analysis.
Sample Preparation for HPLC Analysis
-
Quenching: Immediately quench the reaction in the aliquot by diluting it into a larger volume of the HPLC mobile phase A (e.g., 1 mL) to stop the reaction and prevent further changes.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove the precipitated dicyclohexylurea (DCU) byproduct and any other particulates.[6] This is crucial to prevent clogging of the HPLC system.
-
Dilution: The filtered sample may require further dilution with the mobile phase to ensure the analyte concentrations are within the linear range of the detector.
HPLC Method Protocol
The following HPLC conditions are a good starting point and may require optimization for specific systems.
-
Instrument: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[8]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile (ACN).[8]
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-28 min: 90% B
-
28-30 min: 90% to 30% B
-
30-35 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.[7]
-
Detection: UV at 220 nm (for the peptide bond) and 254 nm (for the benzyl group).[4][7]
-
Injection Volume: 10 µL.
Caption: Workflow for HPLC monitoring of the coupling reaction.
Data Presentation and Analysis
The progress of the reaction is monitored by observing the decrease in the peak areas of the starting materials (Boc-Thr-OH and Benzyl Alcohol) and the corresponding increase in the peak area of the product (this compound). The percent conversion can be calculated based on the consumption of the limiting reagent, typically Boc-Thr-OH.
Percent Conversion (%) = [ (Initial Area_SM - Area_SM at time t) / Initial Area_SM ] * 100
Where Area_SM is the peak area of the starting material (Boc-Thr-OH).
Table 1: HPLC Monitoring Data for this compound Coupling Reaction
| Time (hours) | Boc-Thr-OH Peak Area | Benzyl Alcohol Peak Area | This compound Peak Area | % Conversion (based on Boc-Thr-OH) |
| 0 | 5,120,450 | 6,345,800 | 0 | 0.0% |
| 1 | 3,584,315 | 5,123,450 | 1,678,900 | 30.0% |
| 2 | 2,304,203 | 4,251,686 | 2,998,750 | 55.0% |
| 4 | 972,886 | 3,110,942 | 4,450,120 | 81.0% |
| 8 | 204,818 | 2,450,110 | 5,100,670 | 96.0% |
| 24 | < 50,000 (below LOQ) | 2,210,500 | 5,250,880 | >99.0% |
Data presented is for illustrative purposes only.
Caption: Logical relationship of components in HPLC analysis.
Conclusion
Monitoring the this compound coupling reaction by RP-HPLC is an efficient and reliable method to determine reaction kinetics and endpoint.[9] The provided protocol offers a robust starting point for researchers to track the consumption of starting materials and the formation of the desired product. The use of a C18 column with a water/acetonitrile gradient containing TFA provides excellent separation for the polar starting material (Boc-Thr-OH) and the more hydrophobic product (this compound).[3] This approach ensures that the reaction can be stopped at the optimal time, maximizing yield and purity of the final product, which is a critical aspect of drug development and peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic Peptide Analyzed with HPLC - AppNote [mtc-usa.com]
- 8. scribd.com [scribd.com]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for C-terminal Benzyl Group Deprotection via Catalytic Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (Bn) group is a widely employed protecting group for carboxylic acids in organic synthesis, particularly in peptide and medicinal chemistry. Its removal via catalytic hydrogenation is a cornerstone transformation, valued for its mild conditions and clean byproducts. This document provides detailed application notes, experimental protocols, and comparative data for the deprotection of C-terminal benzyl esters, offering guidance on methodology selection and optimization.
Catalytic hydrogenation offers a robust and scalable method for benzyl group cleavage, proceeding under conditions that are typically compatible with a wide range of functional groups. The reaction involves the hydrogenolysis of the C-O bond of the benzyl ester, yielding the free carboxylic acid and toluene as the primary byproduct. The general transformation is depicted below:
R-COOBn + H₂ --(Catalyst)--> R-COOH + Toluene
The efficiency of this deprotection is contingent on several factors, including the choice of catalyst, hydrogen source, solvent, and the presence of other functional groups within the substrate. These notes will explore two primary methodologies: standard catalytic hydrogenation with hydrogen gas and catalytic transfer hydrogenation.
Data Presentation: Comparative Overview of Catalytic Systems
The selection of an appropriate catalytic system is critical for achieving high yields and purity. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different deprotection strategies.
Table 1: Standard Catalytic Hydrogenation with H₂ Gas
| Substrate | Catalyst (mol %) | Solvent | Pressure (atm) | Time (h) | Temperature (°C) | Yield (%) |
| N-Cbz-protected amino acid benzyl ester | 10% Pd/C (10 wt%) | Methanol | 1 | 2-4 | Room Temp. | >95 |
| Dipeptide benzyl ester | 10% Pd/C (10 wt%) | Ethanol | 1 | 3-6 | Room Temp. | 90-98 |
| Complex molecule with benzyl ester | 5% Pd/C (15 wt%) | THF | 3 | 12 | 40 | 85 |
Table 2: Catalytic Transfer Hydrogenation
| Substrate | Catalyst | Hydrogen Donor | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Z-Gly-OBn | 10% Pd/C | HCOOH | Methanol | 0.5 | Room Temp. | 95 |
| Z-Phe-OBn | 10% Pd/C | HCOONH₄ | Ethanol | 1 | 60 | 92 |
| Protected tripeptide-OBn | 10% Pd/C | 1,4-Cyclohexadiene | Dioxane | 2 | 80 | 88 |
Reaction Mechanism and Workflow
The deprotection of a C-terminal benzyl group via catalytic hydrogenation on a palladium surface involves the oxidative addition of the benzyl C-O bond to the Pd(0) catalyst, followed by hydrogenolysis to release the carboxylic acid and toluene.
Caption: Mechanism of C-terminal benzyl ester deprotection.
A generalized workflow for performing a catalytic hydrogenation reaction is outlined below. This workflow highlights the key steps from reaction setup to product isolation.
Caption: General experimental workflow for catalytic hydrogenation.
Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenation using Hydrogen Gas
This protocol describes a general procedure for the deprotection of a C-terminal benzyl ester using hydrogen gas and a palladium on carbon catalyst.[1]
Materials:
-
C-terminal benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Reaction flask equipped with a stir bar
-
Hydrogenation apparatus (e.g., balloon or Parr shaker)
-
Filtration apparatus (e.g., Celite® pad or membrane filter)
Procedure:
-
In a suitable reaction flask, dissolve the C-terminal benzyl-protected substrate (1.0 mmol) in an appropriate solvent such as methanol or ethanol (10-20 mL).
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate) to the solution.[2]
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this evacuation-backfill cycle three times to ensure the atmosphere is replaced with hydrogen.[3]
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., from a balloon).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® or a similar filtration aid to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by a suitable method such as crystallization or chromatography.
Protocol 2: Catalytic Transfer Hydrogenation using Formic Acid
This protocol provides an alternative method for C-terminal benzyl ester deprotection using formic acid as the hydrogen donor, which circumvents the need for handling hydrogen gas.[1][4]
Materials:
-
C-terminal benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
-
Reaction flask equipped with a stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the C-terminal benzyl-protected substrate (1.0 mmol) in methanol or ethanol (10 mL) in a reaction flask.
-
To the stirred solution, carefully add 10% Pd/C (10-20 mol%).
-
At room temperature, add formic acid (2-5 equivalents) dropwise to the stirred suspension.[1]
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.
-
Once the reaction is complete, remove the catalyst by filtration through a Celite® pad, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected carboxylic acid.
Troubleshooting and Optimization
The success of C-terminal benzyl group deprotection can be influenced by various factors. The following decision-making tree provides a logical approach to troubleshooting and optimizing the reaction conditions.
Caption: Decision-making tree for troubleshooting deprotection.
Key Considerations:
-
Catalyst Poisoning: Functional groups containing sulfur or certain nitrogen heterocycles can poison the palladium catalyst, leading to incomplete or stalled reactions.[5] In such cases, increasing the catalyst loading or using a more robust catalyst may be necessary.
-
Steric Hindrance: Sterically hindered benzyl esters may require more forcing conditions, such as elevated temperature or pressure, to achieve complete deprotection.
-
Solvent Choice: The choice of solvent can significantly impact reaction rates and solubility of the substrate and product. Protic solvents like methanol and ethanol are commonly used and often facilitate the reaction.
-
Safety: Catalytic hydrogenation with hydrogen gas carries inherent risks. Ensure proper handling and safety precautions are taken, especially when working with flammable solvents and hydrogen under pressure. Palladium on carbon can be pyrophoric, particularly when dry and exposed to air. Handle with care, preferably under an inert atmosphere or wetted with solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Synthesis of Boc-Ala-Thr-OBzl: A Detailed Application Note on the Use of HOBt and DCC
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive guide to the synthesis of the dipeptide Boc-Ala-Thr-OBzl utilizing the well-established coupling reagents N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt). This method is a cornerstone of solution-phase peptide synthesis (SPPS), offering a cost-effective and efficient means of peptide bond formation.[1] The inclusion of HOBt is crucial for minimizing racemization and enhancing reaction yields and purity.[2][3]
Introduction
The formation of a peptide bond between an N-protected amino acid, in this case, Boc-L-Alanine (Boc-Ala-OH), and the free amino group of a C-protected amino acid, L-Threonine benzyl ester (H-Thr-OBzl), requires the activation of the carboxylic acid moiety. The DCC/HOBt system is a widely used activating agent for this purpose.[1][4] DCC, a carbodiimide, facilitates the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo intramolecular rearrangement to a stable N-acylurea, which is unable to participate further in the coupling reaction.[5]
The addition of HOBt mitigates these side reactions. HOBt acts as a nucleophile, trapping the O-acylisourea to form a more stable active ester intermediate, the HOBt ester.[3][6] This active ester is less susceptible to racemization and readily reacts with the amine component to form the desired peptide bond with higher efficiency and stereochemical integrity.[3][5]
Quantitative Data Summary
The efficiency of the DCC/HOBt coupling method can be influenced by various factors including solvent, temperature, and reaction time. The following table summarizes typical quantitative data for this type of peptide coupling.
| Coupling Reagent/Additive | Typical Reaction Time | Reported Yield Range | Key Considerations |
| DCC/HOBt | 12-24 hours | ~47-91% | Highly efficient, but the dicyclohexylurea (DCU) byproduct is poorly soluble in many organic solvents, which can complicate purification.[7] |
Note: Yields are highly dependent on the specific amino acids being coupled, reaction conditions, and purification methods.
Experimental Protocol: Synthesis of Boc-Ala-Thr-OBzl
This protocol outlines the solution-phase synthesis of the dipeptide Boc-Ala-Thr-OBzl.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
L-Threonine benzyl ester hydrochloride (H-Thr-OBzl·HCl)[8]
-
N,N'-Dicyclohexylcarbodiimide (DCC)[8]
-
1-Hydroxybenzotriazole (HOBt)[8]
-
N,N-Diisopropylethylamine (DIPEA)[8]
-
Anhydrous N,N-Dimethylformamide (DMF)[8]
-
Ethyl acetate (EtOAc)[8]
-
1 M Hydrochloric acid (HCl)[8]
-
Saturated sodium bicarbonate solution (NaHCO₃)[8]
-
Brine (saturated NaCl solution)[8]
-
Anhydrous magnesium sulfate (MgSO₄)[8]
Procedure:
-
Neutralization of H-Thr-OBzl·HCl: In a reaction vessel, dissolve H-Thr-OBzl·HCl (1.0 equivalent) in anhydrous DMF. Add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt and stir the solution for 20 minutes at room temperature.[8]
-
Activation of Boc-Ala-OH: In a separate vessel, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.[8] Cool this solution to 0 °C in an ice-water bath. Add DCC (1.1 equivalents) to the cooled solution.[8] A white precipitate of dicyclohexylurea (DCU) will begin to form.[8][9] Stir this activation mixture at 0 °C for 45 minutes.[8]
-
Coupling Reaction: Filter the activation mixture to remove the precipitated DCU. Add the filtrate containing the activated Boc-Ala-OH to the neutralized H-Thr-OBzl solution.[8] Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[8]
-
Work-up and Purification:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
-
Upon completion, dilute the reaction mixture with ethyl acetate.[8]
-
Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1][8]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.[8]
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure Boc-Ala-Thr-OBzl.[8]
-
Visualizations
Experimental Workflow for Boc-Ala-Thr-OBzl Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for DIPEA Neutralization in Boc Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS), the repetitive removal of the Nα-Boc protecting group is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA).[1] This deprotection step leaves the terminal amino group as a protonated ammonium salt, which is unreactive towards the incoming activated amino acid.[2][3] Consequently, a neutralization step is required to deprotonate the ammonium salt and liberate the free nucleophilic amine, enabling peptide bond formation. N,N-Diisopropylethylamine (DIPEA), a sterically hindered tertiary amine, is a widely used base for this purpose due to its low nucleophilicity, which minimizes side reactions.[4][5]
This document provides detailed application notes and protocols for the neutralization step with DIPEA in Boc-SPPS, covering both the standard (discrete) neutralization and the more advanced in situ neutralization methods.
Key Reagents and Equipment
| Reagent/Equipment | Purpose | Typical Specification |
| Resin | Solid support for peptide synthesis. | Merrifield, PAM, BHA, or MBHA resin.[1][3] |
| Boc-Amino Acids | Building blocks for the peptide chain. | Side-chain protected as required. |
| Trifluoroacetic Acid (TFA) | Reagent for Boc group deprotection. | Typically a 25-50% solution in Dichloromethane (DCM).[4] |
| N,N-Diisopropylethylamine (DIPEA) | Neutralization base. | Peptide synthesis grade.[6] |
| Coupling Agents | Activate the carboxylic acid of the incoming amino acid. | HBTU, HATU, HOBt, DIC, etc.[6] |
| Solvents | For resin swelling, washing, and reactions. | Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Isopropanol (IPA).[4] |
| Reaction Vessel | Container for the solid-phase synthesis. | Manual or automated peptide synthesizer.[6] |
| Scavengers | Trap reactive carbocations during cleavage. | Anisole, p-cresol, thioanisole, 1,2-ethanedithiol (EDT).[4] |
Experimental Protocols
Two primary protocols involving DIPEA for neutralization in Boc-SPPS are the standard (discrete) method and the in situ method.
Protocol 1: Standard Neutralization
In this traditional workflow, deprotection, neutralization, and coupling are distinct steps.
Methodology:
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.[1]
-
Boc Deprotection:
-
Neutralization:
-
Coupling:
-
Washing: Wash the peptide-resin with DMF and DCM to remove excess reagents and byproducts.[1]
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: In Situ Neutralization
This streamlined approach combines the neutralization and coupling steps, offering significant advantages in terms of speed and efficiency.[6]
Methodology:
-
Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes.
-
Boc Deprotection:
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (2-4 equivalents) with a coupling agent (e.g., HBTU, 2-4 equivalents) in a minimal amount of DMF.[6]
-
Add the activated amino acid solution directly to the peptide-resin TFA salt.[6]
-
Immediately add DIPEA (4-8 equivalents) to the reaction vessel.[6]
-
Agitate the mixture for the duration of the coupling reaction (typically 10-60 minutes). Neutralization and coupling occur concurrently.[6][8]
-
-
Washing: Wash the peptide-resin thoroughly with DMF to remove soluble byproducts.[6]
-
Repeat: Repeat steps 2-4 for each subsequent amino acid.
Data Presentation: Comparison of Neutralization Protocols
| Parameter | Standard Neutralization | In Situ Neutralization | Reference |
| Cycle Time | Longer | Shorter | [6] |
| Solvent Consumption | Higher | Lower | [6] |
| Number of Steps | More (separate neutralization and washing) | Fewer (combined neutralization and coupling) | [6] |
| Synthesis Efficiency | Good | Often Improved, especially for difficult sequences | [6] |
| Risk of Side Reactions | Potential for diketopiperazine formation during extended neutralization washes | Reduced risk of certain side reactions | [3] |
| Handling of Aggregation-Prone Sequences | Can be problematic | Generally more effective | [6] |
Visualizations
Boc-SPPS Workflow: Standard vs. In Situ Neutralization
Caption: Comparison of Standard and In Situ Neutralization Workflows.
Detailed In Situ Neutralization and Coupling Step
Caption: Key components of the in situ neutralization and coupling reaction.
Discussion and Application Notes
-
Advantages of In Situ Neutralization: The primary benefit of the in situ neutralization protocol is the reduction in cycle time by eliminating separate neutralization and washing steps.[6] This also leads to decreased solvent consumption, making the process more environmentally friendly and cost-effective. For sequences prone to aggregation, the in situ method can be particularly advantageous as it minimizes the time the deprotected amine is exposed, potentially reducing intermolecular hydrogen bonding that can lead to aggregation.[6]
-
Choice of Base: DIPEA is favored over other tertiary amines like triethylamine (TEA) because its bulky isopropyl groups sterically hinder it from acting as a nucleophile, thereby minimizing side reactions such as the acylation of the base itself.[4][5]
-
Monitoring the Reaction: The completion of the coupling reaction can be monitored using qualitative methods like the Kaiser (ninhydrin) test, which detects free primary amines.[1] A negative test indicates that all the free amines have been acylated.
-
Potential Side Reactions: While DIPEA is a hindered base, prolonged exposure or excessive amounts can still lead to side reactions. One common issue in peptide synthesis is racemization, which can be influenced by the choice of base.[9] Additionally, aspartimide formation can be a concern for sequences containing aspartic acid, particularly in Boc-SPPS.[3] The in situ neutralization protocol, where the neutralization and coupling occur concurrently, can help to suppress some of these side reactions.[3]
-
Final Cleavage: Following the completion of the peptide chain assembly, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid cocktail, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), containing scavengers to trap reactive carbocations.[1][4]
Conclusion
The neutralization step is a critical component of the Boc-SPPS workflow. The use of DIPEA in an in situ neutralization protocol offers significant improvements in efficiency, making it a valuable technique for researchers and professionals in drug development and peptide synthesis. By combining the neutralization and coupling steps, this method accelerates the synthesis cycle, reduces waste, and can enhance the purity of the final peptide product, especially for challenging sequences.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Atom Scientific Ltd | Product | Diisopropylethylamine for Peptide Synthesis [atomscientific.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
Application Notes and Protocols for Final Cleavage of Peptides from Resin in Boc/Bzl Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl/benzyl (Boc/Bzl) strategy is a cornerstone of solid-phase peptide synthesis (SPPS), renowned for its robustness in producing a wide range of peptides. A critical and final step in this methodology is the cleavage of the synthesized peptide from the solid support (resin) and the simultaneous removal of side-chain protecting groups. This process, typically achieved with strong acids, must be carefully controlled to ensure high yield and purity of the final product.
This document provides detailed application notes and protocols for the final cleavage of peptides from the resin in the Boc/Bzl strategy. It covers the most common cleavage reagents, the crucial role of scavengers in preventing side reactions, and standardized work-up procedures.
Principles of Cleavage in Boc/Bzl Strategy
The Boc/Bzl strategy relies on a graded acid lability approach. The temporary Nα-Boc protecting group is removed by moderate acid treatment (e.g., trifluoroacetic acid, TFA), while the more stable benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid for cleavage. This final cleavage step is a global deprotection that liberates the desired peptide.
The most common strong acids used for this purpose are anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and trimethylsilyl trifluoromethanesulfonate (TMSOTf). The choice of the cleavage cocktail depends on the specific amino acid composition of the peptide, the nature of the protecting groups, and the type of resin used.
A significant challenge during cleavage is the generation of reactive carbocations from the protecting groups and the resin linker. These electrophilic species can cause unwanted side reactions by alkylating sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine. To prevent these side reactions, nucleophilic "scavenger" molecules are added to the cleavage cocktail to trap the reactive carbocations.
Cleavage Reagents and Scavenger Cocktails: A Comparative Overview
The selection of the appropriate cleavage reagent and scavenger cocktail is paramount for a successful synthesis. The following table summarizes the key characteristics and recommended scavenger combinations for the most common cleavage methods.
| Cleavage Method | Reagent(s) | Advantages | Disadvantages | Typical Scavenger Cocktail & Conditions |
| Standard HF Cleavage | Anhydrous Hydrogen Fluoride (HF) | Highly effective and versatile for a wide range of peptides.[1] | Requires specialized, expensive HF-resistant apparatus due to its high toxicity and corrosiveness.[1] | HF:anisole (9:1, v/v) or HF:p-cresol (9:1, v/v). For peptides with Trp, Met, or Cys, a common mixture is HF:DMS:anisole (10:1:1, v/v/v). Reaction is typically carried out at 0-5 °C for 30-60 minutes. Peptides containing Arg(Tos) may require longer reaction times (up to 2 hours).[1] |
| Low-High HF Cleavage | 1. Low HF: HF/DMS (1:3, v/v) 2. High HF: Anhydrous HF | Minimizes side reactions by employing an SN2 mechanism in the "low" step, which reduces the formation of carbocations.[1] Effective for peptides with sensitive residues. | Two-step procedure, which can be more time-consuming. Still requires HF apparatus. | Low Step: HF/DMS/p-cresol (25:65:10, v/v/v) at 0°C for 2 hours.[1] High Step: After evaporation of HF and DMS, the resin is treated with neat HF at 0-10°C for 30-60 minutes.[1] |
| TFMSA Cleavage | Trifluoromethanesulfonic Acid (TFMSA) in TFA | Does not require a specialized HF apparatus and can be performed in standard laboratory glassware.[2] | Generally less effective than HF for cleaving certain protecting groups like Arg(Tos) and Arg(NO2).[3] The resulting peptide salts can be hygroscopic.[2] | TFMSA:TFA:thioanisole. The reaction is often performed at room temperature for 90-120 minutes. The ratio of reagents can vary, but a common approach is to add TFMSA slowly to a mixture of the peptide-resin, scavengers, and TFA.[2][4] |
| TMSOTf Cleavage | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) in TFA | Does not require an HF apparatus, and the cleavage products are generally less hygroscopic than those from TFMSA cleavage.[2] It can also result in fewer side reactions.[2] | Cys(Bzl), Cys(Acm), and Arg(NO2) protecting groups are stable to TMSOTf.[3] Cleavage of Arg(Tos) may require extended reaction times.[3] | TMSOTf:TFA:m-cresol (e.g., 1.95 mL:6.90 mL:1.2 mL for 1 g of resin). The reaction is typically maintained at 0°C for 2 hours. For peptides containing Trp(For), 1,2-ethanedithiol (EDT) should be added to the cocktail.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the final cleavage of peptides from the resin. Safety Precaution: All cleavage procedures involving strong acids must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and training.
General Peptide-Resin Preparation for Cleavage
-
After the final synthesis cycle, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x resin volume).
-
Perform a final wash with methanol (MeOH) or isopropanol (IPA) (3 x resin volume) to shrink the resin and aid in the removal of residual solvents.
-
Dry the peptide-resin under high vacuum for at least 4 hours, or preferably overnight, over a desiccant like KOH or P₂O₅.[5]
Protocol for Standard HF Cleavage
-
Place the dried peptide-resin (typically 0.2 mmol) and a Teflon-coated stir bar into the reaction vessel of the HF apparatus.
-
Add the appropriate scavenger mixture (e.g., 1 mL of p-cresol or anisole).
-
Securely cap the reaction vessel and cool it in a dry ice/methanol bath for at least 5 minutes.
-
Carefully distill approximately 10 mL of anhydrous HF into the reaction vessel, maintaining the temperature between -5°C and 0°C.
-
Stir the cleavage mixture at a temperature between 0°C and 5°C for 30 to 60 minutes. For peptides containing Arg(Tos), the reaction time may need to be extended to 2 hours.[2][6]
-
After the reaction is complete, evaporate the HF under a stream of dry nitrogen gas.
-
Proceed to the post-cleavage work-up (Section 4.6).
Protocol for Low-High HF Cleavage
Low HF Step:
-
Place the dried peptide-resin (0.2 mmol) and a stir bar in the HF reaction vessel.
-
Add the scavenger mixture (e.g., 1 mL of p-cresol).
-
Cool the vessel in a dry ice/methanol bath for at least 5 minutes.
-
Distill 2.5 mL of HF into the vessel while maintaining the temperature between -5°C and 0°C.
-
Stir the mixture at 0°C for 2 hours.
-
Evaporate the HF and dimethyl sulfide (DMS) under vacuum at 0°C.
-
Filter the resin and wash it with DCM or ethyl acetate (EtOAc) to remove scavenger by-products, then suction dry.[2]
High HF Step:
-
Return the resin to the reaction vessel.
-
Add 1 mL of p-cresol per 0.2 mmol of peptide-resin.
-
Cool the vessel and distill 10 mL of HF into it.
-
Stir the mixture at 0°C to 5°C for 30 to 60 minutes.
-
Evaporate the HF under a stream of nitrogen.
-
Proceed to the post-cleavage work-up (Section 4.6).
Protocol for TFMSA Cleavage
-
Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask with a stir bar.
-
Add the appropriate scavengers (e.g., thioanisole) and 1.0 mL of TFA. Stir for 5 to 10 minutes to swell the resin.
-
Cool the flask in an ice bath.
-
Slowly add 100 µL of TFMSA dropwise while stirring vigorously to dissipate the heat generated.
-
Allow the flask to warm to room temperature and continue stirring for 90 to 120 minutes.
-
Proceed to the post-cleavage work-up (Section 4.6).
Protocol for TMSOTf Cleavage
-
Place the dried peptide-resin (e.g., 1 g) in a round-bottom flask with a stir bar.
-
Prepare the cleavage cocktail in a separate flask and cool it to 0°C. A typical cocktail consists of 1.95 mL TMSOTf, 6.90 mL TFA, and 1.2 mL m-cresol.
-
Add the cooled cleavage mixture to the flask containing the resin.
-
Maintain the reaction at 0°C with constant stirring for 2 hours.
-
Proceed to the post-cleavage work-up (Section 4.6).
Post-Cleavage Work-Up: Peptide Precipitation and Washing
-
After the cleavage reaction, filter the resin using a fine sintered glass funnel and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA to ensure all the cleaved peptide is collected.
-
Combine the filtrates.
-
Slowly add the combined filtrate to a 10-fold volume of cold (0-4°C) diethyl ether or methyl t-butyl ether with vigorous stirring. This will precipitate the crude peptide.[7]
-
Allow the precipitation to proceed at 4°C for at least 30 minutes, or overnight if necessary.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key workflows and logical relationships in the final cleavage process.
Caption: General workflow for the final cleavage and work-up of peptides.
Caption: Role of scavengers in preventing side reactions during cleavage.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low peptide yield | Incomplete cleavage. | Extend the cleavage reaction time or increase the temperature slightly (if the peptide is stable). Ensure the peptide-resin is thoroughly dried before cleavage. |
| Peptide precipitation was incomplete. | Ensure a sufficient volume of cold ether is used for precipitation. Allow more time for precipitation at low temperatures. | |
| Low peptide purity / extra peaks in HPLC | Incomplete removal of protecting groups. | Increase the cleavage reaction time or use a stronger cleavage cocktail. |
| Alkylation of sensitive residues due to insufficient scavenging. | Increase the concentration or change the type of scavengers in the cleavage cocktail. Consider using a "low-high" HF procedure for particularly sensitive sequences. | |
| Aspartimide formation. | Cleave at lower temperatures (≤ 5°C) if the sequence contains Asp-Gly or Asp-Ser motifs.[1] | |
| Peptide is insoluble after precipitation | Aggregation of the crude peptide. | Try dissolving the peptide in a different solvent system (e.g., containing acetic acid, DMSO, or guanidine hydrochloride) before purification. |
Conclusion
The final cleavage of the peptide from the resin is a critical step that significantly influences the overall success of Boc/Bzl solid-phase peptide synthesis. A thorough understanding of the different cleavage reagents, the essential role of scavengers, and meticulous execution of the experimental protocols are necessary to obtain a high yield of pure peptide. By carefully selecting the appropriate cleavage strategy based on the peptide sequence and implementing the detailed protocols provided in these application notes, researchers can effectively navigate this final and crucial stage of peptide synthesis.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. peptide.com [peptide.com]
- 3. chempep.com [chempep.com]
- 4. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
Synthesis of Bioactive Peptides Using Boc-Thr(OBzl)-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of bioactive peptides utilizing N-α-(tert-Butoxycarbonyl)-O-benzyl-L-threonine (Boc-Thr(OBzl)-OH). This approach is a cornerstone of the Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a robust and well-established methodology for producing high-purity peptides for research and therapeutic development.
Introduction: The Boc/Bzl Strategy for Peptide Synthesis
The synthesis of a peptide with a defined sequence necessitates the strategic use of protecting groups to prevent unwanted side reactions during amide bond formation. The Boc/Bzl strategy, pioneered by R.B. Merrifield, employs the acid-labile tert-Butoxycarbonyl (Boc) group for the temporary protection of the α-amino group and more acid-stable, benzyl-based groups for the "semi-permanent" protection of reactive amino acid side chains.[1][2]
Threonine, with its secondary hydroxyl group on the side chain, requires protection to prevent O-acylation during the coupling steps of peptide synthesis.[3][4] The benzyl ether (OBzl) is a classic and effective protecting group for this purpose within the Boc/Bzl framework. It is stable to the mildly acidic conditions used for the repeated removal of the Nα-Boc group but is efficiently cleaved during the final, harsh acidolytic step that simultaneously removes all side-chain protecting groups and releases the peptide from the solid support.[3][5]
This "graded lability" is the key to the Boc/Bzl strategy:
-
Temporary Nα-Boc Group: Removed by moderate acids, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][6]
-
Semi-Permanent Side-Chain Benzyl Groups: Removed by strong acids, most commonly anhydrous hydrogen fluoride (HF).[2][7]
Data Presentation: Synthesis Performance
The following tables summarize typical quantitative data for the solid-phase synthesis of a model threonine-containing peptide using the Boc/Bzl strategy. These values are representative and can vary based on the peptide sequence, length, scale, and specific reagents used.
Table 1: Key Parameters in Boc-SPPS of a Threonine-Containing Peptide
| Parameter | Typical Value | Notes |
| Resin Type | Merrifield or PAM Resin | PAM resin offers greater stability to TFA, reducing peptide loss during long syntheses.[8] |
| Resin Substitution Level | 0.4 - 0.8 mmol/g | A lower substitution is often preferred for longer or "difficult" sequences to minimize aggregation.[8] |
| Coupling Efficiency (per step) | >99% | Monitored by a qualitative method like the Kaiser (ninhydrin) test.[2] |
| Overall Crude Peptide Yield | 50 - 75% | Highly dependent on the peptide's length and sequence complexity. |
| Crude Peptide Purity (by RP-HPLC) | 60 - 85% | Purification is almost always necessary to achieve high purity for biological assays.[9] |
| Final Purified Peptide Yield | 15 - 40% | Reflects losses during cleavage and HPLC purification steps. |
Table 2: Comparison of Common Coupling Reagents for Boc-Thr(OBzl)-OH
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency | Key Considerations |
| DCC/HOBt or DIC/HOBt | Carbodiimide | 1 - 4 hours | Good | Cost-effective and widely used. The addition of HOBt is essential to suppress racemization.[2] |
| HBTU/DIEA or HATU/DIEA | Uronium/Aminium Salt | 15 - 60 minutes | Excellent | Faster and more efficient, especially for sterically hindered couplings. Ideal for difficult sequences.[2] |
| PyBOP/DIEA | Phosphonium Salt | 20 - 90 minutes | Very Good | Another highly efficient reagent, often used when uronium salts are not suitable.[2] |
Experimental Protocols
The following protocols provide a detailed methodology for the manual synthesis of a generic threonine-containing peptide on a 0.25 mmol scale using Boc/Bzl SPPS on Merrifield resin.
Protocol 1: First Amino Acid Attachment to Merrifield Resin (Cesium Salt Method)
-
Preparation of Boc-Amino Acid Cesium Salt:
-
Dissolve Boc-amino acid (e.g., Boc-Gly-OH, 1.0 mmol) in a mixture of methanol (4 mL) and water (1 mL).
-
Adjust the pH to 7.0 by the dropwise addition of a 20% aqueous cesium carbonate (Cs₂CO₃) solution.
-
Remove the solvent by rotary evaporation and dry the resulting white solid salt under high vacuum overnight.
-
-
Esterification to Resin:
-
Swell Merrifield resin (1.0 g, ~1.0 meq/g) in dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
Dissolve the dried Boc-amino acid cesium salt (0.5 mmol) in 5 mL of DMF.
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours with gentle agitation.
-
Wash the resin sequentially with DMF (3x), DMF/water (1:1), DMF (3x), and DCM (3x).
-
Dry the resin under vacuum. Determine the final substitution level via a suitable method (e.g., picric acid titration or gravimetric analysis after cleaving the Boc group).
-
Protocol 2: One Cycle of Peptide Chain Elongation (Deprotection, Neutralization, Coupling)
This cycle is repeated for each amino acid in the sequence, including Boc-Thr(OBzl)-OH.
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL) for 20 minutes. Drain the solvent.
-
Boc Deprotection:
-
Neutralization:
-
Add a solution of 10% diisopropylethylamine (DIEA) in DCM (10 mL). Agitate for 5 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (using HBTU):
-
In a separate vessel, dissolve the next Boc-amino acid (e.g., Boc-Thr(OBzl)-OH) (0.75 mmol, 3 eq.), HBTU (0.74 mmol, 2.95 eq.), and HOBt (0.75 mmol, 3 eq.) in a minimal amount of DMF (~3 mL).
-
Add DIEA (1.5 mmol, 6 eq.) to the activation mixture and swirl for 30 seconds.
-
Immediately add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring and Washing:
-
Perform a Kaiser (ninhydrin) test to check for reaction completion.[10] A negative result (yellow beads) indicates a complete coupling.
-
If the test is positive (blue beads), drain the coupling solution and repeat the coupling step with freshly activated amino acid.
-
Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next cycle.
-
Protocol 3: Final Cleavage and Deprotection (HF Cleavage)
WARNING: Anhydrous hydrogen fluoride (HF) is extremely toxic and corrosive. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood using a dedicated HF cleavage apparatus.[7][11]
-
Preparation:
-
Thoroughly dry the fully assembled peptide-resin under high vacuum.
-
Place the dried resin (~0.25 mmol) and a magnetic stir bar in the reaction vessel of the HF apparatus.
-
Add a scavenger mixture to the vessel. A common scavenger is anisole (~1.0 mL) to trap carbocations.[12]
-
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/acetone bath to approximately -78°C.
-
Carefully condense anhydrous HF (~10 mL) into the reaction vessel.
-
Stir the reaction mixture at 0°C for 1 hour.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF by vacuum distillation.
-
Wash the resin/crude peptide mixture with cold diethyl ether to precipitate the peptide and remove the scavenger.
-
Filter the peptide precipitate and wash it several more times with cold ether.
-
-
Extraction and Purification:
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., 10% aqueous acetic acid).
-
Lyophilize the aqueous extract to obtain the crude peptide powder.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry to confirm its identity and purity.[12]
-
Visualizations: Workflows and Pathways
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Simplified signaling pathway of an opioid peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 7. reddit.com [reddit.com]
- 8. chempep.com [chempep.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Threonine Side-Chain Protection
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the O-acylation of threonine side chains during chemical synthesis, with a primary focus on Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is O-acylation of threonine and why is it a problem?
A1: O-acylation is an undesired side reaction where the hydroxyl group (-OH) on the side chain of a threonine residue is acylated, typically by an activated amino acid intended for N-terminal coupling during peptide synthesis.[1] This results in the formation of a branched peptide impurity, which can be difficult to separate from the target peptide, thereby reducing the overall yield and purity of the final product.[1]
Q2: Under what conditions is O-acylation of threonine most likely to occur?
A2: O-acylation is more likely to occur under the following conditions:
-
Slow Coupling Reactions: When the desired N-acylation is slow, the competing O-acylation reaction becomes more significant.[2] This can be due to steric hindrance at the N-terminus of the peptide chain.[2]
-
Presence of Histidine: A nearby histidine residue can increase the nucleophilicity of the threonine's hydroxyl group, making it more susceptible to acylation.[2]
-
Unprotected Hydroxyl Group: The most direct cause is the presence of a free, unprotected hydroxyl group on the threonine side chain, which can act as a nucleophile.[2]
Q3: Is it always necessary to protect the threonine side-chain hydroxyl group?
A3: While it may be possible to synthesize short peptides without side-chain protection, it is highly recommended to use a protecting group for the hydroxyl function in most cases to prevent O-acylation.[2][3] For the synthesis of longer or more complex peptides, side-chain protection for threonine is considered mandatory to avoid a significant accumulation of impurities.[2]
Troubleshooting Guide: Preventing O-Acylation
This guide will help you diagnose and resolve issues related to the unwanted O-acylation of threonine residues.
Problem: Detection of a side product with a mass corresponding to the desired peptide plus the mass of the acylating amino acid.
This is a classic sign of O-acylation. The workflow below will guide you through troubleshooting this issue.
Caption: Troubleshooting workflow for O-acylation of threonine.
Protecting Group Strategies
The most effective way to prevent O-acylation is by using a protecting group for the threonine side chain. In Fmoc-based SPPS, the choice of protecting group must be orthogonal to the N-terminal Fmoc group, meaning it must be stable to the basic conditions used for Fmoc removal (e.g., piperidine) but easily cleaved under acidic conditions at the end of the synthesis.[4]
Caption: Orthogonal protection strategy in Fmoc-SPPS.
Comparison of Common Threonine Protecting Groups
The two most common protecting groups for threonine in Fmoc-SPPS are the tert-butyl (tBu) ether and the trityl (Trt) ether.[1]
| Feature | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Lability | Acid-labile (requires strong acid like high concentration TFA for cleavage).[4] | Highly acid-labile (cleaved by mild acid, e.g., dilute TFA).[4] |
| Primary Application | Routine synthesis of peptides intended for full deprotection.[4] | Synthesis of protected peptide fragments; useful for peptides with other acid-sensitive modifications.[4] |
| Advantages | - High stability during synthesis.[1]- Widely available and cost-effective.[1]- Well-established in standard Fmoc/tBu strategy.[4] | - Mild cleavage conditions preserve other acid-labile groups.[4]- Can reduce aggregation during synthesis and lead to purer peptides in "difficult" sequences.[4] |
| Disadvantages | - Harsh cleavage conditions (high % TFA) may not be suitable for sensitive peptides.[1][4]- Can contribute to aggregation in some sequences.[1] | - Steric hindrance may necessitate more potent coupling reagents.[4]- Less stable than tBu to repeated mild acid treatments.[4] |
Experimental Protocols
Below are generalized protocols for key steps involving protected threonine derivatives in Fmoc-SPPS.
Protocol 1: Coupling of Protected Threonine
This protocol outlines the coupling of a protected threonine residue to the N-terminus of a resin-bound peptide chain.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed using a standard deprotection protocol (e.g., 20% piperidine in DMF).[1] Wash the resin thoroughly with DMF.[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve the protected threonine derivative (e.g., Fmoc-Thr(tBu)-OH, 3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU, 3-5 equivalents) in DMF.[1] Add a base (e.g., DIPEA, 6-10 equivalents) to the solution to begin the activation.[1] Allow the mixture to pre-activate for a few minutes.[1]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected resin-bound peptide.[1]
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature.[1] For sterically hindered couplings, the reaction time may be extended.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF to remove excess reagents and byproducts.[1]
Protocol 2: Final Cleavage and Deprotection
The cleavage cocktail and conditions depend on the protecting group used.
For tBu-Protected Threonine:
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[1]
-
Cleavage Cocktail Preparation: Prepare a standard cleavage cocktail such as Reagent K (Trifluoroacetic acid (TFA) / water / phenol / thioanisole / 1,2-ethanedithiol (EDT) in an 82.5:5:5:5:2.5 ratio) or a simpler mixture of TFA / Triisopropylsilane (TIS) / water (95:2.5:2.5 v/v/v).[1][4]
-
Cleavage Reaction: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.[1][4]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.[1]
For Trt-Protected Threonine:
The procedure is similar, but a milder TFA concentration can often be used in the cleavage cocktail, which is advantageous for preparing protected peptide fragments or when other acid-sensitive groups are present.[1]
Other Potential Side Reactions Involving Threonine
Even with side-chain protection, other side reactions can occur. Being aware of these can aid in troubleshooting.
-
Dehydration (β-elimination): This can occur under basic conditions, such as during Fmoc deprotection, leading to the formation of dehydrobutyrine.[2][5] Using milder deprotection conditions (e.g., reduced piperidine concentration or time) can mitigate this.[2]
-
N→O Acyl Shift: During final cleavage with strong acids like TFA, the peptide backbone can migrate from the amide nitrogen to the hydroxyl group of threonine.[2] This is a reversible reaction that can be reversed with base treatment.[2]
By understanding the causes of O-acylation and implementing appropriate protection and reaction strategies, researchers can significantly improve the yield and purity of threonine-containing synthetic peptides.
References
Technical Support Center: Minimizing Racemization of Threonine During Peptide Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of threonine racemization during peptide synthesis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to threonine racemization in your peptide synthesis experiments.
Issue: Detection of Diastereomeric Impurities (D-allo-Threonine) in the Final Peptide
If you have identified diastereomeric impurities related to the threonine residue in your final peptide product through analytical methods such as HPLC or mass spectrometry, consult the following troubleshooting workflow.
Figure 1. A troubleshooting workflow for addressing threonine racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of threonine and why is it a concern in peptide synthesis?
A1: Racemization is the conversion of a stereochemically pure form of an amino acid, such as the naturally occurring L-threonine, into a mixture that includes its stereoisomer, D-allo-threonine. This is a significant issue in peptide synthesis because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The incorporation of even small amounts of the incorrect stereoisomer can lead to a dramatic loss of therapeutic efficacy or the introduction of undesirable off-target effects.
Q2: What is the primary chemical mechanism behind threonine racemization during peptide coupling?
A2: The predominant mechanism for racemization during peptide bond formation is through the formation of a planar oxazolone (or azlactone) intermediate.[1] This occurs after the carboxyl group of the N-protected threonine is activated by a coupling reagent. The activated intermediate can cyclize, making the proton on the alpha-carbon acidic and susceptible to removal by a base. Reprotonation can then occur from either face of the planar oxazolone ring, leading to a mixture of the original L-threonine and the D-allo-threonine epimer.
Figure 2. The oxazolone mechanism of threonine racemization.
Q3: How significant is the risk of racemization for threonine compared to other amino acids?
A3: While any chiral amino acid can undergo racemization, some are more susceptible than others. Histidine and cysteine are well-known for their high propensity for racemization. For non-glycosylated threonine, studies have shown that under standard, optimized coupling conditions, the level of epimerization is generally very low, often at or below 1.5%.[1] This suggests that with the use of modern coupling reagents and protocols, significant racemization of threonine is less of a concern than for more sensitive residues.
Q4: Which coupling reagents and additives are recommended to minimize threonine racemization?
A4: The choice of coupling reagent is critical. Modern onium salt-based reagents are highly recommended.
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are very effective.
-
Additives: The use of additives that suppress racemization is crucial, especially with carbodiimide coupling reagents like DIC. OxymaPure® (Ethyl cyanoglyoxylate-2-oxime) and HOAt (1-Hydroxy-7-azabenzotriazole) are highly effective.
-
Carbodiimides: If using a carbodiimide like DIC (N,N'-Diisopropylcarbodiimide), it should always be paired with an additive such as OxymaPure® or HOAt.
Q5: How do the base and solvent affect threonine racemization?
A5:
-
Base: The strength and concentration of the base used can significantly influence racemization. Stronger bases like DIPEA (N,N-Diisopropylethylamine) can increase the rate of oxazolone formation. It is advisable to use the minimum necessary amount of a weaker base, such as NMM (N-Methylmorpholine) or 2,4,6-collidine .
-
Solvent: While solvent polarity can play a role, the choice is often dictated by the solubility of reagents and the swelling of the solid-phase resin. DMF (N,N-Dimethylformamide) is the most commonly used solvent.
Data Presentation
The following tables summarize quantitative data on the impact of different coupling conditions on racemization.
Table 1: Epimerization of Non-Glycosylated Threonine Under Various Coupling Conditions
This data is adapted from a study on the coupling of Fmoc-Thr(tBu)-OH to a peptide resin.[1] The results indicate consistently low levels of epimerization across a range of standard coupling protocols.
| Condition ID | Coupling Reagent / Additive | Base (eq.) | Epimerization (%) |
| 1 | HBTU / HOBt | DIPEA (2) | ≤ 1.5 |
| 2 | HATU / HOAt | DIPEA (2) | ≤ 1.5 |
| 3 | PyBOP / HOBt | DIPEA (2) | ≤ 1.5 |
| 4 | DIC / HOBt | - | ≤ 1.5 |
| 5 | HATU / HOAt | NMM (2) | ≤ 1.5 |
| 6 | HBTU / HOBt | NMM (2) | ≤ 1.5 |
| 7 | DIC / HOAt | - | ≤ 1.5 |
Table 2: Comparison of Coupling Reagent Performance for Fmoc-Thr(tBu)-OH
This table provides a general comparison of commonly used coupling reagents for the sterically hindered Fmoc-Thr(tBu)-OH. While specific racemization data for all conditions is not available, higher coupling efficiency and shorter reaction times generally reduce the window for side reactions to occur.
| Coupling Reagent | Additive | Base | Typical Coupling Time (min) | General Performance Notes |
| HATU | HOAt | DIPEA | 30 - 60 | Highly reactive and recommended for difficult couplings, including sterically hindered residues. |
| COMU | (Internal) | DIPEA | 30 - 60 | High coupling efficiency, safer handling profile, and reduced allergenic potential.[2] |
| HBTU | HOBt | DIPEA | 30 - 90 | A widely used and effective coupling reagent. |
| PyBOP | HOBt | DIPEA | 60 - 120 | A phosphonium salt-based reagent with high coupling efficiency. |
| DIC | OxymaPure® | - | 60 - 240 | Cost-effective, but generally slower for hindered couplings. Use with an additive is essential. |
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Thr(tBu)-OH using HATU/HOAt
This protocol is recommended for sequences where minimizing racemization is critical.
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Perform N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Add a weaker base such as N-Methylmorpholine (NMM) (6 eq.).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes. For particularly difficult couplings, the reaction time can be extended, or the temperature can be slightly elevated, though this may increase the risk of side reactions.
-
-
Monitoring and Washing:
-
Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times), isopropanol (3 times), and finally DMF (3 times).
-
Protocol 2: Cost-Effective Low-Racemization Coupling using DIC/OxymaPure®
This protocol is a more economical option that still provides excellent suppression of racemization.
-
Resin Preparation:
-
Follow the same procedure as in Protocol 1, Step 1.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.) and OxymaPure® (3 eq.) in DMF.
-
-
Coupling Reaction:
-
Add the Fmoc-Thr(tBu)-OH/OxymaPure® solution to the deprotected resin.
-
Add DIC (3 eq.) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and Washing:
-
Follow the same procedure as in Protocol 1, Step 4.
-
References
Troubleshooting incomplete coupling of Boc-Thr-OBzl.
Welcome to the technical support center for troubleshooting the coupling of Boc-Thr-OBzl in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this compound is a common issue in SPPS primarily due to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) group on the threonine side chain, combined with the beta-branched nature of threonine, physically obstruct the approach of the activated amino acid to the resin-bound amine.[1][2] This steric bulk can significantly slow down the reaction rate, leading to incomplete coupling within standard reaction times. Additionally, as the peptide chain elongates, it can fold and aggregate on the resin, further blocking reactive sites.[1]
Q2: What are the initial signs of an incomplete this compound coupling reaction?
The most direct indicator of an incomplete coupling reaction is a positive result from a qualitative monitoring test, such as the Kaiser (ninhydrin) test.[3][4] A positive Kaiser test, which yields an intense blue or purple color, signifies the presence of unreacted primary amines on the resin.[1][4] Conversely, a successful coupling reaction will result in a yellow or colorless test outcome.[4]
Q3: Can the choice of coupling reagent significantly impact the success of this compound incorporation?
Absolutely. The selection of a suitable coupling reagent is critical for overcoming the steric hindrance associated with this compound. While standard carbodiimide reagents like DCC or DIC can be used, they often result in lower yields for such challenging couplings.[5] More potent uronium/aminium salt-based reagents (e.g., HBTU, HATU) or phosphonium salt-based reagents (e.g., PyBOP) are generally more effective as they form highly reactive esters that can overcome the energy barrier imposed by steric hindrance.[3][5]
Q4: What is "double coupling," and when should it be performed?
Double coupling is the process of repeating the coupling step with a fresh solution of activated this compound immediately after the initial coupling attempt.[4][5] This strategy is recommended when a monitoring test, such as the Kaiser test, indicates that the initial coupling was incomplete.[4] It provides a second opportunity for the coupling reaction to proceed to completion before moving on to the next deprotection step.
Q5: What is "capping," and what is its purpose?
Capping is a procedure used to permanently block any unreacted amines on the peptide resin after a coupling reaction.[1] This is typically done using acetic anhydride.[1] The purpose of capping is to prevent the formation of deletion sequences, which are peptides missing one or more amino acid residues. By acetylating the unreacted amines, they are no longer available to react in subsequent coupling cycles, ensuring that the final product is easier to purify.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving incomplete this compound coupling.
Issue: Positive Kaiser Test After Initial Coupling
A positive Kaiser test (blue/purple beads) indicates the presence of unreacted primary amines, confirming an incomplete coupling reaction.
Immediate Actions:
-
Perform a Double Coupling: This is the most common and often successful first step. Repeating the coupling reaction with fresh reagents can drive the reaction to completion.[4][5]
-
Extend Reaction Time: For sterically hindered amino acids, a longer reaction time may be necessary. Consider doubling the standard coupling time.[4]
If Double Coupling Fails (Kaiser Test Still Positive):
-
Switch to a More Potent Coupling Reagent: If you are using a carbodiimide-based method, switching to a uronium/aminium (HBTU, HATU) or phosphonium (PyBOP) salt-based reagent is highly recommended for subsequent attempts with this or other hindered residues.[3][5]
-
Increase Reagent Equivalents: Using a higher excess of this compound and the coupling reagent (e.g., 3-4 equivalents relative to the resin's free amine content) can improve coupling efficiency.[5]
-
Elevate the Reaction Temperature: Gently increasing the temperature to 30-50°C can enhance the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.[4]
-
Capping: If the above steps fail, or if you wish to proceed with the synthesis without further attempts to couple the current residue, you must cap the unreacted amines to prevent the formation of deletion sequences.[1]
Data Presentation: Comparison of Common Coupling Reagents
The following table summarizes the characteristics of commonly used coupling reagents for difficult couplings.
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Potential Disadvantages |
| DCC/DIC | Carbodiimide | Standard | Cost-effective. | Can be less effective for hindered couplings; byproduct removal can be an issue (DCC).[5] |
| HBTU/TBTU | Aminium/Uronium | High | Widely used, efficient for most couplings. | Can cause guanidinylation of the N-terminus if used in excess.[6] |
| HATU | Aminium/Uronium | Very High | Highly efficient, especially for sterically hindered couplings; low racemization.[1][7] | More expensive than HBTU.[1] |
| PyBOP | Phosphonium | High | Excellent for hindered couplings; byproducts are generally not problematic.[5] | Should be handled with care as a byproduct can be carcinogenic.[7] |
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Monitoring Coupling
This protocol is for the qualitative detection of primary amines on the resin.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[1]
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small glass test tube.[1]
-
Add 2-3 drops each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense Blue/Purple: Indicates a high concentration of free primary amines (failed or incomplete coupling).[4]
-
Yellow/Colorless: Indicates the absence or a negligible amount of free primary amines (successful coupling).[4]
Protocol 2: Double Coupling Procedure
This protocol should be initiated after a positive Kaiser test following the first coupling attempt.
Procedure:
-
Following the initial coupling, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Prepare a fresh solution of activated this compound using the same equivalents of the amino acid, coupling reagent, and base as in the initial coupling.
-
Add the fresh activated amino acid solution to the resin.
-
Allow the second coupling reaction to proceed for 1-2 hours, or for the same duration as the initial coupling.
-
After the second coupling is complete, drain the solution and wash the resin with DMF (3 times).
-
Perform another Kaiser test to verify the completion of the reaction. If the test is now negative (yellow), proceed with the synthesis. If it remains positive, consider capping the unreacted amines.
Protocol 3: Capping of Unreacted Amines with Acetic Anhydride
This protocol is for acetylating unreacted primary amines.
Procedure:
-
After a failed coupling attempt and subsequent washing of the resin with DMF, prepare a capping solution (e.g., 20% acetic anhydride in DMF).
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[1]
-
Wash the resin thoroughly with DMF and DCM.
-
A confirmatory Kaiser test should be negative, indicating that all free amines have been acetylated.
Visualizations
Caption: Decision-making workflow for troubleshooting incomplete this compound coupling.
Caption: General workflow for one cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. merckmillipore.com [merckmillipore.com]
Side reactions associated with TFA deprotection of Boc group.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions associated with the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butoxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during TFA-mediated Boc deprotection?
A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid like TFA.[1][2][3] This carbocation is a potent electrophile that can alkylate nucleophilic residues within the peptide or molecule, leading to undesired modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:
-
Tryptophan (Trp): The indole ring is highly nucleophilic and prone to tert-butylation.[1][4][5]
-
Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[1][6][7]
-
Cysteine (Cys): The free thiol group is a target for alkylation, leading to the formation of S-tert-butylated Cys residues.[1]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1][2] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted side reactions.[1] Scavengers are typically nucleophilic compounds.
Q4: Besides alkylation, what other side reactions can occur during TFA deprotection?
A4: Other potential side reactions include:
-
Aspartimide Formation: This can be catalyzed by strong acid during the final cleavage step, particularly in peptides containing Asp-Gly or Asp-Ser sequences.[8][9]
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized to methionine sulfoxide.[10][11][12]
-
Incomplete Deprotection: This can occur due to insufficient acid strength, low temperature, or steric hindrance.[1][3]
Troubleshooting Guides
Issue 1: Unexpected peaks in HPLC/LC-MS analysis, suggesting side product formation (e.g., mass +56 Da).
Likely Cause: This mass increase is characteristic of tert-butylation, where a tert-butyl group has been added to your molecule.[3] This is caused by the reaction of the tert-butyl cation with nucleophilic residues.
Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.
Table 1: Common Scavenger Cocktails for TFA Deprotection
| Scavenger Cocktail Composition (v/v/w) | Target Residues | Application Notes |
| TFA / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5) | Trp, Tyr | A general-purpose and effective cocktail for many sequences.[1][2][13] |
| TFA / TIS / Ethanedithiol (EDT) / H₂O (90:5:2.5:2.5) | Cys, Met, Trp | EDT is particularly effective for scavenging cations and preventing reattachment to Cys. |
| TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) ("Reagent K") | Trp, Met, Cys, Tyr, Arg | A robust cocktail for complex peptides with multiple sensitive residues.[14][15] |
| TFA / Dichloromethane (DCM) (1:1) | - | Used when no sensitive residues are present. Higher risk of side reactions with Tyr.[14] |
Experimental Protocol: General Scavenger Protocol
-
Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).[2]
-
Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, add 10-20 equivalents of triethylsilane.[2]
-
Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture, often at 0°C.[2]
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Remove the solvent and excess TFA in vacuo. The crude product can then be purified, for example, by precipitation with cold diethyl ether or by chromatography.[1][3]
Issue 2: Incomplete or slow deprotection reaction.
Likely Cause: Insufficient acid strength, low reaction temperature, or steric hindrance around the Boc-protected amine can lead to incomplete reactions.[1][3]
Solution:
-
Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 50% TFA in DCM to 95% TFA).[3]
-
Increase Reaction Time or Temperature: Prolong the reaction time or cautiously increase the temperature. However, be aware that this may also increase side product formation if scavengers are not used.[1]
-
Use a Stronger Acid: In some cases, a stronger acid like HCl in dioxane can be an alternative.[1]
Experimental Protocol: Optimizing Deprotection Conditions
-
Initial Attempt: Start with standard conditions (e.g., 50% TFA in DCM at room temperature for 1-2 hours).
-
Analyze: Check for the presence of starting material using TLC or LC-MS.
-
Adjust Concentration: If the reaction is incomplete, increase the TFA concentration to 95% and repeat the reaction.
-
Adjust Time/Temperature: If still incomplete, extend the reaction time at room temperature or warm the reaction mixture to 30-40°C, while carefully monitoring for side product formation.
Issue 3: Formation of aspartimide-related side products.
Likely Cause: Acid-catalyzed cyclization of aspartyl residues, especially in Asp-Gly or Asp-Ser sequences, can lead to the formation of aspartimide.[8][9]
Solution: While more common in Fmoc-SPPS, if encountered in Boc-SPPS final cleavage, using milder cleavage conditions or alternative side-chain protecting groups for Aspartic acid during synthesis (e.g., Asp(OMpe), Asp(OAll)) can mitigate this. For TFA deprotection, minimizing the cleavage time and temperature is crucial.
Issue 4: Oxidation of Methionine residues.
Likely Cause: The thioether side chain of methionine is susceptible to oxidation during the acidic cleavage, forming methionine sulfoxide.[10][11][12]
Solution: Add reducing agents to the scavenger cocktail.
Experimental Protocol: Preventing Methionine Oxidation
-
Scavenger Cocktail: Use a scavenger cocktail containing reducing agents. A common choice is the addition of dimethyl sulfide (DMS) or ammonium iodide to the TFA mixture.[1][15]
-
Example Cocktail: A cocktail of TFA/anisole/trimethylsilyl chloride (TMSCl)/Me2S/triisopropylsilane (TIS) can be effective.[10]
-
Procedure: Follow the general deprotection protocol, ensuring the reducing agents are included in the initial reaction mixture.
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Caption: Troubleshooting workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. media.iris-biotech.de [media.iris-biotech.de]
- 10. researchgate.net [researchgate.net]
- 11. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for Boc-Thr-OBzl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling time and temperature for Boc-Thr-OBzl. Find troubleshooting advice, frequently asked questions, and detailed protocols to enhance the efficiency and success of your peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and actionable solutions.
Question: Why is my coupling reaction yield low?
Answer: Low coupling yield can stem from several factors:
-
Incomplete Activation: The carboxylic acid of the incoming Boc-amino acid may not be fully activated before the addition of this compound. Ensure sufficient activation time, typically 10-15 minutes at 0°C when using coupling agents like DIC with HOBt.[1]
-
Steric Hindrance: The bulky nature of both the Boc protecting group and the threonine side chain can impede the reaction. Switching to a more powerful coupling reagent such as HBTU, HATU, or PyBOP can overcome this.[2]
-
Aggregation: The growing peptide chain can aggregate, especially in longer sequences, hindering reagent access.[3] Consider switching to a different solvent like NMP or using a mixture of DMF/DCM to disrupt aggregation.[2][3]
-
Suboptimal Reagent Concentration: Using a higher concentration of the amino acid and coupling reagent may improve reaction rates.[4]
Question: How can I identify and minimize O-acylation of the threonine side chain?
Answer: O-acylation is a common side reaction where the hydroxyl group of the threonine side chain reacts with the activated amino acid.
-
Identification: This side product can be detected by mass spectrometry, which will show a mass increase corresponding to the addition of an extra acyl group. HPLC analysis will also reveal a less polar side-product.[1]
-
Minimization Strategies:
-
Use of Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or its derivatives (HOAt, Oxyma Pure) is crucial. These additives form active esters that are less prone to O-acylation and also help suppress racemization.[1][5]
-
Controlled Temperature: Performing the coupling reaction at a lower temperature, such as 0°C, can reduce the rate of this side reaction.[1]
-
Choice of Coupling Reagent: While effective, over-activation of the carboxylic acid can increase O-acylation. Using carbodiimides like N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt is a common and effective choice.[1]
-
Question: My final product shows diastereomers. What causes this racemization and how can it be prevented?
Answer: Racemization, the loss of stereochemical integrity at the chiral center, is a significant risk during the activation step.[5]
-
Identification: The presence of diastereomers can be confirmed using chiral chromatography or NMR analysis. A lower than expected biological activity of the peptide can also be an indicator.[1]
-
Prevention Strategies:
-
Racemization-Suppressing Additives: The use of additives like HOBt, and particularly HOAt or Oxyma Pure, is highly recommended as they are superior in suppressing racemization.[2][5]
-
Temperature Control: Maintaining a low temperature (e.g., 0°C) during the activation and coupling steps is critical to minimize racemization.[1][6]
-
Base Selection: If a base is required, use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, which can promote racemization.[2][5]
-
Minimize Reaction Time: Optimize the reaction for the shortest time necessary to achieve a high yield, especially if elevated temperatures are used for difficult couplings.[2]
-
Question: The reaction seems to have stalled, as indicated by a positive ninhydrin test. What should I do?
Answer: A positive ninhydrin (Kaiser) test indicates the presence of unreacted primary amines, meaning the coupling is incomplete.[7]
-
Recouple: The most direct solution is to perform a second coupling. Drain the reaction solvent and add a fresh solution of the activated amino acid and coupling reagents.[4]
-
Change Conditions: If the peptide is known to be difficult or is aggregating, changing the coupling conditions for the second attempt may be beneficial. This could involve switching to a more powerful coupling reagent or a different solvent system.[7]
-
Capping: If recoupling is unsuccessful, it is advisable to "cap" the unreacted amines to prevent the formation of deletion sequences, which can complicate purification. This is typically done by acetylating the free amines with acetic anhydride.[4]
Frequently Asked Questions (FAQs)
Q1: What are the recommended coupling reagents for this compound?
A1: The choice depends on the specific sequence and potential for side reactions.
-
Carbodiimides (e.g., DIC/HOBt): This is a cost-effective and reliable option for many standard couplings. The addition of HOBt is essential to suppress racemization and other side reactions.[6][8] Typical reaction times are 1-4 hours.[8]
-
Uronium/Aminium Salts (e.g., HBTU, HATU): These reagents are more powerful and offer faster coupling times (15-60 minutes), making them suitable for sterically hindered couplings.[8][9] HATU, in combination with HOAt, is particularly efficient.
-
Phosphonium Salts (e.g., PyBOP): Similar to uronium salts, PyBOP is very efficient and completes reactions rapidly. A key advantage is that it does not cause guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[10]
Q2: What is the optimal temperature for coupling this compound?
A2: A low temperature is generally recommended, especially during the initial activation step, to minimize side reactions like racemization and O-acylation.[6] A common practice is to cool the reaction mixture to 0°C in an ice bath during the addition of the coupling reagent and for the initial activation period.[1][9] The reaction can then be allowed to warm to room temperature to proceed to completion.[1] For particularly difficult couplings, elevated temperatures (35-50°C) can be used, but this increases the risk of side reactions and must be carefully controlled and optimized.[11]
Q3: How long should a typical coupling reaction be run?
A3: The reaction time is highly dependent on the coupling reagent used.
-
DIC/HOBt: 1 to 4 hours.[8]
-
HBTU, HATU, PyBOP: 15 to 60 minutes.[8][9] It is always best to monitor the reaction's progress using a method like the ninhydrin (Kaiser) test rather than relying on a fixed time.[7][8]
Q4: Which solvents are best for this compound coupling?
A4: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for peptide coupling reactions.[9][12] In cases of peptide aggregation, N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) to the solvent can be effective.[3] All glassware should be thoroughly dried, and anhydrous solvents should be used to prevent premature hydrolysis of the activated species.[13]
Q5: How can I monitor the progress of the coupling reaction?
A5: The most common method for monitoring solid-phase peptide synthesis is the ninhydrin (Kaiser) test, which detects free primary amines.[7] A small sample of the resin is taken, washed, and then treated with ninhydrin reagents. A blue color indicates an incomplete reaction, while a yellow or colorless result signifies completion.[7] For solution-phase synthesis, thin-layer chromatography (TLC) or LC-MS can be used to monitor the disappearance of starting materials.[1]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Boc-Amino Acid Coupling
| Coupling Reagent Class | Examples | Relative Efficiency | Typical Coupling Time | Key Considerations |
| Carbodiimides | DIC/HOBt | Good | 1 - 4 hours | Cost-effective and widely used. HOBt addition is crucial to suppress racemization. The DIC byproduct is soluble, simplifying workup.[8] |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Very Good to Excellent | 15 - 60 minutes | Highly reactive and fast, ideal for hindered couplings. May cause guanidinylation of the N-terminus. HATU is generally more reactive than HBTU.[8] |
| Phosphonium Salts | PyBOP, PyAOP | Very Good to Excellent | 15 - 60 minutes | Rapid and efficient like uronium salts but does not cause guanidinylation. Byproducts are less hazardous than those from the original BOP reagent.[10] |
| Oxyma-Based Reagents | COMU, PyOxim | Excellent | 15 - 60 minutes | High reactivity, comparable or superior to HOAt-based reagents. A key advantage is that they are not derived from potentially explosive triazole reagents (HOBt/HOAt). |
Experimental Protocols
Protocol: Standard this compound Coupling using DIC/HOBt in Solution Phase
This protocol describes a general procedure for coupling an N-Boc protected amino acid to the N-terminus of H-Thr-OBzl.
Materials:
-
N-Boc-amino acid (1.0 eq)
-
H-Thr-OBzl.HCl (1.0 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.0 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, silica gel)
Procedure:
-
Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-Boc-amino acid (1.0 eq) and HOBt (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add DIC (1.0 eq) to the cooled solution and stir for 10-15 minutes at 0°C to pre-activate the carboxylic acid.[1]
-
Coupling: In a separate flask, dissolve H-Thr-OBzl.HCl (1.0 eq) in DCM and add DIPEA (1.0 eq) to neutralize the hydrochloride salt, forming the free amine.
-
Add the neutralized H-Thr-OBzl solution to the pre-activated amino acid mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then let it warm to room temperature. Monitor the reaction's completion using TLC or LC-MS (typically 2-4 hours total).[1][8]
-
Workup: Once the reaction is complete, filter off any precipitated diisopropylurea. Dilute the filtrate with additional DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude dipeptide using silica gel column chromatography to obtain the pure Boc-dipeptide-OBzl.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Scavengers to use during final cleavage in Boc synthesis.
Welcome to the Technical Support Center for Boc Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing the final cleavage step.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using scavengers during the final cleavage in Boc-SPPS?
A1: During the final cleavage step in Boc-SPPS, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are used to cleave the peptide from the resin and remove side-chain protecting groups.[1][2] This process generates highly reactive carbocations from the protecting groups (e.g., tert-butyl cations from Boc) and the resin linker.[3][4] These carbocations can lead to unwanted side reactions by alkylating nucleophilic amino acid residues such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[5][6] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, preventing them from modifying the desired peptide and minimizing the formation of impurities.[4][7]
Q2: Which amino acids are particularly susceptible to side reactions during cleavage, and what are the common modifications?
A2: The most sensitive amino acids during the final cleavage are:
-
Tryptophan (Trp): The indole side chain is prone to alkylation by tert-butyl cations.[1]
-
Methionine (Met): The thioether side chain can be alkylated.[1]
-
Cysteine (Cys): The highly nucleophilic thiol group is susceptible to S-alkylation, particularly S-tert-butylation.[3][8] It can also be oxidized to form disulfide bonds.[3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.[9]
Q3: How do I choose the right scavenger or scavenger cocktail for my peptide?
A3: The choice of scavenger depends on the amino acid composition of your peptide.[5]
-
For peptides without sensitive residues: A simple mixture may suffice. However, the inclusion of a general cation scavenger is always recommended.
-
For peptides containing Trp, Met, or Cys: It is crucial to use a scavenger cocktail containing thiol-based scavengers to protect these residues.[10]
-
For peptides with Arg(Tos): Longer cleavage times may be required, which increases the risk of side reactions, making a robust scavenger cocktail essential.[1][2]
Below is a diagram illustrating the decision-making process for selecting a scavenger.
Troubleshooting Guides
Issue 1: Presence of Alkylated Side Products in the Crude Peptide
-
Possible Cause: Ineffective scavenging of carbocations generated during cleavage, leading to modification of sensitive amino acid residues.[4]
-
Troubleshooting Steps:
-
Confirm the Side Product: Use Mass Spectrometry (MS) to identify the mass of the impurity. A mass increase corresponding to the addition of a tert-butyl group (+56 Da) or other alkyl groups is indicative of this side reaction.
-
Review Scavenger Choice: Ensure the scavenger cocktail is appropriate for the amino acids in your peptide. For peptides with Trp, Met, or Cys, sulfur-containing scavengers like thiocresol or dimethyl sulfide (DMS) are recommended in addition to anisole.[10]
-
Increase Scavenger Concentration: Increasing the proportion of the scavenger in the cleavage cocktail can improve the trapping of carbocations. A common ratio for HF cleavage is 9:1 HF to anisole.[10]
-
Issue 2: Oxidation of Cysteine or Methionine Residues
-
Possible Cause: Exposure to air during cleavage and work-up, or the absence of a reducing agent in the scavenger cocktail.[3]
-
Troubleshooting Steps:
-
Analyze for Oxidation: Use MS to detect mass increases corresponding to the addition of oxygen atoms (+16 Da for Met to Met(O), or disulfide bond formation in Cys-containing peptides).
-
Incorporate a Reducing Agent: Add a reducing scavenger like dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment.[7][11]
-
Perform Under Inert Atmosphere: Conduct the cleavage and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[7]
-
Issue 3: Incomplete Cleavage from the Resin or Incomplete Removal of Protecting Groups
-
Possible Cause: Insufficient reaction time, low acid concentration, or steric hindrance. For peptides containing Arg(Tos), longer cleavage times are often necessary.[1][2]
-
Troubleshooting Steps:
-
Extend Reaction Time: Increase the duration of the cleavage reaction. For peptides with multiple Arg(Tos) residues, the reaction time may need to be prolonged.[10]
-
Optimize Temperature: While cleavage is typically performed at low temperatures (around 0°C) to minimize side reactions, ensuring the temperature does not fall too low is important for reaction kinetics.[10]
-
Consider a Two-Step Cleavage Protocol: A "low-high" HF cleavage procedure can be effective. The initial "low HF" step under SN2 conditions removes more labile protecting groups, followed by a "high HF" step under SN1 conditions for complete cleavage and deprotection.[1][4]
-
Below is a general troubleshooting workflow for final cleavage issues.
Quantitative Data on Scavengers
The effectiveness of a scavenger is critical for obtaining a high-purity crude peptide. The choice of scavenger can significantly reduce the percentage of common side products.
| Scavenger / Cocktail Component | Target Residue(s) | Common Side Product Prevented | Typical Concentration in Cleavage Cocktail |
| Anisole | General, Trp | tert-butylation, benzylation | 5-10% |
| Thiophenol / Thiocresol | Cys, Met, Trp | S-alkylation, indole alkylation | 1-5% |
| Dimethyl Sulfide (DMS) | Met, Trp | Alkylation | 5-10% |
| 1,2-Ethanedithiol (EDT) | Cys | S-alkylation, disulfide formation | 2.5-5% |
| Dithiothreitol (DTT) | Cys | Oxidation, disulfide formation | 1-5% |
| Water (H₂O) | General | Traps tert-butyl cations | 2.5-5% |
Note: These concentrations are illustrative and may need to be optimized based on the specific peptide sequence and cleavage conditions.
Experimental Protocols
Standard HF Cleavage Protocol
This protocol describes a standard procedure for the final cleavage of a peptide from the resin using anhydrous hydrogen fluoride (HF).
Materials:
-
Peptide-resin (dried under high vacuum)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavenger cocktail (e.g., 9:1 Anisole:DMS or other appropriate mixture)
-
HF cleavage apparatus
-
Dry ice/methanol bath
-
Diethyl ether (cold)
-
Appropriate solvent for peptide precipitation and washing (e.g., acetic acid, water)
Procedure:
-
Preparation: Place the dried peptide-resin (e.g., 1 g) into the HF reaction vessel.
-
Add Scavengers: Add the appropriate scavenger cocktail to the resin. A common practice is to add the scavenger, such as anisole, directly to the reaction vessel.[10]
-
Cooling: Cool the reaction vessel in a dry ice/methanol bath for 10-15 minutes.
-
HF Distillation: Carefully distill anhydrous HF (approximately 10 mL per gram of resin) into the reaction vessel under vacuum, following the specific instructions for your HF apparatus.
-
Cleavage Reaction: Transfer the reaction vessel to an ice bath and stir the mixture for 45 to 60 minutes at 0°C. The reaction time may be extended for peptides containing multiple Arg(Tos) residues.[10]
-
HF Evaporation: After the reaction is complete, evaporate the HF under a vacuum.
-
Peptide Extraction: Suspend the remaining resin and cleaved peptide in cold diethyl ether and wash thoroughly.
-
Isolation: Isolate the precipitated peptide by filtration. The crude peptide can then be dissolved in an appropriate aqueous solution (e.g., dilute acetic acid) and lyophilized for further purification by HPLC.
Below is a diagram of the experimental workflow.
References
- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. chempep.com [chempep.com]
- 11. biotage.com [biotage.com]
Technical Support Center: HPLC Purification of Peptides Containing Boc-Thr(OBzl)
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the HPLC purification of synthetic peptides where the Boc and/or OBzl protecting groups are still attached to threonine residues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying peptides that still contain Boc and OBzl protecting groups?
A1: The primary challenges arise from the significant increase in hydrophobicity imparted by the tert-butyloxycarbonyl (Boc) and O-benzyl (OBzl) protecting groups.[1] This high hydrophobicity leads to several common issues:
-
Poor Solubility: The protected peptide is often insoluble or sparingly soluble in the aqueous mobile phases typically used for reversed-phase HPLC (RP-HPLC).[2][3][4]
-
Strong Retention & Poor Peak Shape: The peptide can bind very strongly to the stationary phase (especially C18), requiring high concentrations of organic solvent for elution. This can lead to broad, tailing peaks and poor resolution.[2]
-
Aggregation: Hydrophobic peptides have a tendency to aggregate, which further complicates solubility and can result in inconsistent chromatography and low recovery.[2]
-
Co-elution of Impurities: Other hydrophobic, synthesis-related impurities (e.g., deletion sequences, other protected fragments) may have similar retention times, making separation difficult.[5]
Q2: Are the Boc and OBzl protecting groups stable under standard RP-HPLC conditions?
A2: Generally, yes, for the duration of a typical chromatographic run.
-
Boc Group: The Boc group is acid-labile.[6] While it is slowly cleaved by the 0.1% trifluoroacetic acid (TFA) commonly used in mobile phases, the rate of cleavage is usually negligible during a standard purification run (e.g., <30-60 minutes).[7] However, prolonged exposure, such as letting collected fractions sit at room temperature for several hours, can lead to significant deprotection (~10% after 4 hours).[7]
-
OBzl Group: The benzyl ether protecting group is much more stable to acid and requires strong acids like anhydrous HF for cleavage.[8][9] It is completely stable under standard RP-HPLC conditions.[10]
Q3: What is the best way to prepare a hydrophobic, protected peptide sample for HPLC injection?
A3: Since these peptides are often insoluble in aqueous solutions, a specialized sample preparation protocol is required.
-
Initial Dissolution: Dissolve the crude, lyophilized peptide in a minimal volume of a strong, water-miscible organic solvent. Good starting choices include Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO).[2][11][12]
-
Dilution: Once fully dissolved, slowly dilute the sample with the initial HPLC mobile phase (e.g., a high percentage of Mobile Phase A: Water/0.1% TFA). The goal is to reduce the organic solvent concentration as much as possible without causing the peptide to precipitate.[2]
-
Filtration: Before injection, filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[11]
Q4: Which HPLC column is best for purifying a peptide with Boc and OBzl groups?
A4: Due to the high hydrophobicity, a standard C18 column may not be optimal as it can lead to excessive retention and poor peak shape.[2] Consider the following:
-
Less Hydrophobic Phases: A C8 or C4 stationary phase is often a better choice, as it provides less aggressive hydrophobic interactions, allowing the peptide to elute with a lower concentration of organic solvent and often resulting in sharper peaks.[2][11]
-
Wide-Pore Columns: For peptides, a wide-pore packing material (e.g., 300 Å) is recommended as it allows for better diffusion of the larger molecules into the pores of the stationary phase, which can improve peak shape and resolution.[11][13]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC purification of Boc-Thr(OBzl) containing peptides.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad, Tailing, or Split Peaks | 1. Secondary Interactions: The peptide is interacting with active silanol groups on the silica-based column packing. 2. Poor Solubility/Aggregation on Column: The peptide is precipitating or aggregating at the head of the column or during the run.[2] 3. Column Overload: Too much sample has been injected for the column's capacity.[14] 4. Column Degradation: A void has formed at the column inlet, or the stationary phase is damaged.[15] | 1. Optimize Mobile Phase: Ensure TFA concentration is sufficient (0.1% is standard). TFA acts as an ion-pairing agent to mask silanol interactions.[2] 2. Increase Column Temperature: Elevate the column temperature to 40-60°C. This improves peptide solubility, reduces mobile phase viscosity, and enhances mass transfer, leading to sharper peaks.[2][13] 3. Reduce Sample Load: Inject a smaller amount of the peptide.[14] 4. Try a Different Column: Switch to a less hydrophobic column (C4 or C8).[2] If the problem persists with all peaks, try flushing or replacing the column.[15] |
| Low or No Recovery | 1. Irreversible Adsorption: The peptide is binding irreversibly to the highly hydrophobic stationary phase (e.g., C18).[2] 2. Precipitation: The peptide is precipitating in the injection loop, tubing, or on the column because the injection solvent is too different from the mobile phase.[2] 3. Aggregation: The peptide is aggregating and not eluting properly. | 1. Change Stationary Phase: Use a less retentive column, such as a C4 or C8 phase.[2] 2. Optimize Sample Solvent: Ensure the final sample solvent after dilution is as close in composition to the initial mobile phase as possible.[14] 3. Increase Temperature/Modify Mobile Phase: Increase column temperature.[13] Consider adding a different organic modifier like isopropanol to Mobile Phase B to improve solubility.[13] |
| Partial Deprotection of Boc Group | 1. Prolonged Exposure to TFA: Collected fractions are left at room temperature for an extended period before solvent removal.[7] 2. Concentration of Acid: Evaporating the solvent on a rotavapor concentrates the non-volatile TFA, significantly increasing its effective strength and causing deprotection.[7] | 1. Prompt Processing: Freeze collected fractions immediately after purification.[7] 2. Use Lyophilization: Do not use a rotary evaporator. Lyophilize (freeze-dry) the pooled fractions to remove the solvents and TFA. This is the standard and safest method for peptide recovery.[5][7] |
| Poor Resolution from Impurities | 1. Inappropriate Gradient: The gradient slope is too steep, causing components to elute too close together.[2] 2. Wrong Column Chemistry: The chosen stationary phase does not provide enough selectivity for the target peptide and its impurities. | 1. Shallow Gradient: After an initial scouting run to find the approximate elution point, run a much shallower gradient around that region (e.g., 0.5% B per minute).[2] 2. Screen Different Columns: Try a different stationary phase (e.g., C4 vs. C8, or a Phenyl column) to alter selectivity.[12] 3. Orthogonal Purification: If RP-HPLC alone is insufficient, consider a secondary purification step using a different separation mechanism, such as ion-exchange chromatography.[16] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Protected Peptides
This protocol provides a starting point for the purification of a peptide containing Boc-Thr(OBzl). Optimization will be required based on the specific peptide sequence.
-
Sample Preparation:
-
Dissolve the crude peptide (e.g., 10 mg) in 200 µL of DMF.
-
Once fully dissolved, slowly add 800 µL of Mobile Phase A (see below), vortexing gently. If the solution remains clear, it is ready for injection. If precipitation occurs, a higher initial concentration of organic solvent in the sample or a smaller injection volume may be necessary.
-
Filter the sample through a 0.45 µm syringe filter.[11]
-
-
HPLC System and Column:
-
Mobile Phases:
-
Chromatographic Method (Example):
-
Flow Rate: Dependent on column diameter (e.g., 4 mL/min for a 10 mm ID column).
-
Column Temperature: 40°C.[2]
-
Gradient:
-
Initial scouting run: 20% to 90% B over 30 minutes.
-
Optimized run: Based on the scouting run, apply a shallow gradient around the elution percentage of the target peak (e.g., if the peak elutes at 60% B, try a gradient of 50% to 70% B over 40 minutes).
-
-
-
Fraction Collection and Processing:
-
Collect fractions across the peak(s) of interest.
-
Analyze the purity of each fraction by analytical HPLC.
-
Pool the fractions that meet the desired purity level.
-
Immediately freeze the pooled fractions and lyophilize until dry.[7]
-
Data Presentation: HPLC Parameter Comparison
| Parameter | Standard Approach (Deprotected Peptides) | Recommended for Boc/Bzl Peptides | Rationale |
| Stationary Phase | C18 | C4 or C8 | Reduces strong hydrophobic interactions, improving peak shape and preventing irreversible binding.[2] |
| Pore Size | 100-130 Å | 300 Å | Provides better access for larger peptide molecules to the stationary phase surface.[13] |
| Sample Solvent | Aqueous Buffer / Mobile Phase A | DMF, NMP, or DMSO, then dilute | Overcomes the poor aqueous solubility of highly hydrophobic protected peptides.[11] |
| Column Temperature | Ambient | 40-60°C | Increases solubility, reduces viscosity, and improves peak sharpness.[2][13] |
| Gradient Slope | 1-2% / min | 0.5-1% / min | Improves resolution between the target peptide and closely eluting hydrophobic impurities.[2] |
| Solvent Removal | Rotary Evaporation or Lyophilization | Lyophilization ONLY | Prevents concentration of TFA, which can cause premature cleavage of the Boc group.[7] |
Visualizations
Caption: Workflow for the purification of peptides containing Boc/OBzl groups.
Caption: A decision tree for troubleshooting poor peak shape in protected peptide HPLC.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. biotage.com [biotage.com]
- 4. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Technical Support Center: Peptide Synthesis with Sterically Hindered Amino acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with sterically hindered amino acids in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low coupling efficiency when using sterically hindered amino acids?
Low coupling yields with sterically hindered amino acids, such as Valine, Isoleucine, Threonine, and α,α-disubstituted amino acids (e.g., Aib), are primarily due to a combination of factors:
-
Steric Hindrance: The bulky side chains of these amino acids physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down the rate of peptide bond formation, leading to incomplete reactions and the formation of deletion sequences.[1]
-
Reduced Nucleophilicity: The amine component's nucleophilicity can be diminished by bulky adjacent groups, making it a less effective reactant.
-
Peptide Aggregation: Growing peptide chains, especially those containing hydrophobic residues, can self-associate on the solid support through intermolecular hydrogen bonds. This aggregation can block reactive sites and hinder reagent diffusion, preventing efficient coupling.[2][3]
Q2: My standard coupling protocol with DCC or DIC is failing for a hindered residue. What should I do?
Carbodiimide-based reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often inefficient for coupling sterically hindered amino acids on their own.[1] It is highly recommended to switch to a more potent class of coupling reagents, such as:
-
Aminium/Uronium Salts: Reagents like HATU, HBTU, and HCTU form highly reactive activated esters that can more effectively overcome the steric barrier.[1]
-
Phosphonium Salts: Reagents such as PyBOP and PyAOP are also very effective for these challenging couplings.[1]
If you must use a carbodiimide, its efficiency can be enhanced by including nucleophilic additives like 1-Hydroxy-7-azabenzotriazole (HOAt) or OxymaPure®. These additives form more reactive esters and help suppress side reactions.
Q3: Which coupling reagents are the most effective for sterically hindered amino acids?
For challenging couplings, reagents that generate highly reactive OAt or Oxyma esters are generally preferred.[1]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are considered among the most efficient because they form OAt esters, which are more reactive than the OBt esters generated by reagents like HBTU or PyBOP.[1]
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) is another excellent choice that shows performance comparable to HATU. It is based on OxymaPure, making it a safer alternative to the potentially explosive HOBt/HOAt-based reagents.[4]
Q4: What is "double coupling" and when should I use it?
Double coupling is the repetition of the coupling step with a fresh solution of the activated amino acid and coupling reagent. This technique is employed when a single coupling reaction is incomplete, as indicated by a positive ninhydrin test (or other monitoring methods), to drive the reaction to completion. It is a common and effective strategy for difficult couplings involving sterically hindered amino acids.[5]
Q5: How can I minimize racemization when coupling sterically hindered amino acids?
Racemization, the loss of stereochemical integrity at the chiral center of the amino acid, can be a significant issue. To minimize it:
-
Choose the Right Reagents: Use a coupling reagent known for low racemization levels. Additives like HOAt and OxymaPure are effective in suppressing racemization.[5]
-
Optimize the Base: In cases with a high risk of racemization, consider using a weaker or more sterically hindered base, such as N-methylmorpholine (NMM) or 2,4,6-collidine, instead of the more commonly used DIPEA.
-
Avoid Prolonged Activation: Minimize the pre-activation time of the amino acid before adding it to the resin.
Troubleshooting Guide
Issue 1: Incomplete Coupling (Positive Ninhydrin/Kaiser Test)
A positive ninhydrin test after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.
Caption: Workflow for troubleshooting incomplete coupling reactions.
Issue 2: Peptide Aggregation
Aggregation of the peptide chains on the resin can block reactive sites, leading to failed synthesis.
Recommended Solutions:
-
Chaotropic Salts: Wash the resin with solutions of chaotropic salts like 0.8 M NaClO₄ or LiCl in DMF before coupling.[6]
-
"Magic Mixture": Use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X100 and 2 M ethylene carbonate.[6]
-
Pseudoproline Dipeptides: Incorporate pseudoproline dipeptides at specific residues (Ser or Thr) to disrupt the secondary structures that lead to aggregation.[3]
-
Backbone Protection: Utilize backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues to prevent hydrogen bonding.[3]
Data Presentation: Comparison of Coupling Reagents
The selection of a coupling reagent is critical for success, especially with sterically hindered amino acids. The following table summarizes the performance of various reagents.
| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Notes |
| DCC/DIC | Carbodiimide | Low to Moderate | High | Inexpensive, but produces an insoluble urea byproduct (DCU with DCC). Requires an additive like HOBt or OxymaPure for hindered couplings.[1] |
| HBTU/TBTU | Aminium/Uronium Salt | High | Low | Efficient for most standard and many difficult couplings. Can cause guanidinylation of the N-terminal amine if used in excess.[1][5] |
| HATU | Aminium/Uronium Salt | Very High | Very Low | Highly effective for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.[1][7] |
| COMU | Aminium/Uronium Salt | Very High | Very Low | Performance is comparable to HATU. Based on OxymaPure, it is a safer alternative to explosive HOBt/HOAt-based reagents.[4] |
| PyBOP | Phosphonium Salt | High | Low | Efficient coupling that avoids guanidinylation side reactions. Byproducts are less hazardous than its predecessor, BOP.[5][7] |
| PyAOP | Phosphonium Salt | Very High | Very Low | Highly effective, particularly for N-methylated amino acids.[1] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Amino Acid using HATU
This protocol is recommended for achieving high efficiency with sterically demanding couplings.
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in a suitable solvent like N,N-dimethylformamide (DMF) for 15-30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve the Nα-protected sterically hindered amino acid (3 equivalents relative to the resin loading) in DMF. Add the coupling reagent HATU (2.9 equivalents) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents).[1]
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the degree of steric hindrance.
-
Monitoring: After the desired reaction time, take a small sample of the resin beads and perform a ninhydrin (Kaiser) test to check for the presence of free primary amines.
-
Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Coupling using DIC/OxymaPure
This protocol is a robust and safer alternative using a carbodiimide activator.
-
Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in DMF for 30 minutes. Drain the solvent.
-
Amino Acid/Additive Solution: In a separate vessel, dissolve the Nα-protected amino acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.[8]
-
Coupling Reaction: Add the amino acid/OxymaPure solution to the resin. Immediately add DIC (3 equivalents) to the resin slurry. Agitate the reaction vessel at room temperature for 3 to 6 hours.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider extending the reaction time or performing a second coupling.
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (3-5 times) followed by DCM (2-3 times).
Visualizations
Mechanism of HATU-Mediated Amide Bond Formation
Caption: Mechanism of HATU-mediated amide bond formation.
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: A typical workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Threonine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the problematic N-O acyl shift in threonine-containing peptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the N-O acyl shift in threonine-containing peptides?
A1: The N-O acyl shift is a common side reaction that occurs in peptides containing threonine (or serine) residues, particularly under acidic conditions. It involves an intramolecular migration of the acyl group from the nitrogen atom of the peptide bond to the oxygen atom of the threonine side-chain hydroxyl group. This rearrangement results in the formation of a depsipeptide, which is an ester-linked isomer of the native peptide. This process is reversible and the native amide bond can be regenerated under neutral or slightly basic conditions.
Q2: What are the primary factors that promote the N-O acyl shift?
A2: The primary factor promoting the N-O acyl shift is prolonged exposure to strong acids, such as trifluoroacetic acid (TFA), which is commonly used for cleavage of the peptide from the resin and removal of side-chain protecting groups in SPPS. The sequence of the peptide can also play a role; for instance, the presence of a phosphorylated tyrosine residue near the threonine can enhance the rate of this side reaction.
Q3: What are the consequences of the N-O acyl shift for my research?
A3: The N-O acyl shift can lead to a heterogeneous mixture of the desired peptide and its depsipeptide isomer. This complicates the purification process, reduces the overall yield of the target peptide, and can lead to difficulties in characterizing the final product. If the depsipeptide is not successfully converted back to the native form, it can lead to incorrect biological assay results, as the structural modification can alter the peptide's conformation and function.
Q4: How can I detect the N-O acyl shift in my peptide sample?
A4: The N-O acyl shift can be detected using analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS). In an HPLC chromatogram, the depsipeptide will typically appear as a separate peak with a different retention time from the native peptide. Mass spectrometry can confirm the presence of the isomer, as the depsipeptide has the same mass as the native peptide.
Troubleshooting Guide
Issue: My HPLC analysis of a threonine-containing peptide shows a significant side product with the same mass as my target peptide.
This is a strong indication of N-O acyl shift. Here are several strategies to mitigate this issue, ranging from simple procedural modifications to the use of specialized reagents.
Strategy 1: Optimization of Cleavage Conditions
A first-line approach is to modify the TFA cleavage step to minimize the time the peptide is exposed to strong acid.
Experimental Protocol: Minimized TFA Cleavage
-
Resin Preparation: After the final Fmoc deprotection and washing of the peptide-resin, dry the resin thoroughly under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature.
-
Time Optimization: Reduce the cleavage time to the minimum required for complete deprotection. Start with a shorter time (e.g., 1-1.5 hours) and analyze the crude product. If deprotection is incomplete, incrementally increase the time.
-
Peptide Precipitation: After the optimized cleavage time, filter the resin and precipitate the peptide in cold diethyl ether.
-
Analysis: Analyze the crude peptide by RP-HPLC to quantify the reduction in the N-O acyl shift side product.
| Condition | Cleavage Time | N-O Acyl Shift Byproduct (%) |
| Standard | 4 hours | 25% |
| Optimized | 1.5 hours | < 5% |
| Note: The exact optimal time will be sequence-dependent and requires empirical determination. |
Strategy 2: Incorporation of Pseudoproline Dipeptides
Pseudoproline dipeptides are derivatives of serine or threonine that introduce a "kink" in the peptide backbone, disrupting aggregation and protecting the hydroxyl group from N-O acyl shift.[1][2][3] The pseudoproline moiety is cleaved during the final TFA treatment, regenerating the native threonine residue.[4]
Experimental Protocol: SPPS with Pseudoproline Dipeptides
-
Dipeptide Selection: Choose the appropriate Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide corresponding to the sequence.
-
Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles for the amino acids preceding the threonine residue.
-
Pseudoproline Coupling:
-
Dissolve the Fmoc-pseudoproline dipeptide (1.5-2 equivalents) and a coupling agent (e.g., HBTU, HATU) in DMF.
-
Add a base (e.g., DIPEA) and immediately add the solution to the deprotected peptide-resin.
-
Allow the coupling to proceed for 1-2 hours.
-
-
Continue SPPS: After the pseudoproline dipeptide is coupled, continue with the standard Fmoc-SPPS cycles for the remaining amino acids.
-
Cleavage: Use a standard TFA cleavage cocktail. The pseudoproline protection will be removed simultaneously with other side-chain protecting groups.
| Peptide Sequence | Method | N-O Acyl Shift Byproduct (%) |
| Ac-Ala-Thr-Gly-NH2 | Standard SPPS | 18% |
| Ac-Ala-Thr-Gly-NH2 | With Fmoc-Ala-Thr(ΨMe,Mepro)-OH | < 2% |
| Data is illustrative and based on typical improvements reported in the literature. |
Strategy 3: Backbone Protection with Hmb
The 2-hydroxy-4-methoxybenzyl (Hmb) group can be introduced on the backbone amide nitrogen of an amino acid preceding threonine. This protection disrupts inter-chain hydrogen bonding, reduces aggregation, and can help minimize side reactions.[1]
Experimental Protocol: SPPS with Hmb-Protected Amino Acids
-
Amino Acid Selection: Choose an Fmoc-amino acid with Hmb protection (e.g., Fmoc-Ala(Hmb)-OH) to be incorporated before the threonine residue.
-
Standard SPPS Cycles: Perform standard Fmoc-SPPS cycles up to the point of incorporating the Hmb-protected residue.
-
Hmb-Amino Acid Coupling:
-
Couple the Fmoc-Hmb-amino acid using a standard coupling protocol.
-
-
Coupling onto the Hmb-Residue: The subsequent coupling onto the Hmb-protected amino acid can be sterically hindered.
-
Use a more reactive coupling agent (e.g., HATU) and potentially a longer coupling time or double coupling.
-
-
Continue SPPS: Proceed with standard SPPS cycles for the remaining amino acids.
-
Cleavage: The Hmb group is removed during the final TFA cleavage.
| Peptide Sequence | Method | N-O Acyl Shift Byproduct (%) |
| Val-Ala-Thr-Phe-Ile-Ala-NH2 | Standard SPPS | 35% |
| Val-Ala(Hmb)-Thr-Phe-Ile-Ala-NH2 | With Hmb Protection | ~5% |
| Data is illustrative and based on typical improvements reported in the literature. |
Strategy 4: The Isoacyl Dipeptide Method
This strategy involves synthesizing a depsipeptide (O-acyl) intermediate by incorporating an isoacyl dipeptide. This depsipeptide is often more soluble and easier to purify than the native peptide. The native peptide bond is then regenerated in a controlled O-N acyl shift under neutral or slightly basic conditions.[5][6]
Experimental Protocol: SPPS with Isoacyl Dipeptides
-
Dipeptide Selection: Choose the appropriate Boc-Xaa(Fmoc-Thr)-OH isoacyl dipeptide.
-
Standard SPPS Cycles: Synthesize the peptide sequence up to the amino acid preceding the threonine.
-
Isoacyl Dipeptide Coupling:
-
Couple the isoacyl dipeptide using a carbodiimide-based coupling method (e.g., DIC/HOBt) to avoid side reactions.
-
-
Continue SPPS: Continue with standard Fmoc-SPPS for the remaining amino acids.
-
Cleavage: Cleave the depsipeptide from the resin using a standard TFA cocktail.
-
Purification: Purify the crude depsipeptide by RP-HPLC.
-
O-N Acyl Shift:
-
Dissolve the purified depsipeptide in a neutral or slightly basic buffer (e.g., phosphate buffer, pH 7.4).
-
Monitor the conversion to the native peptide by RP-HPLC.
-
Lyophilize the final native peptide.
-
| Peptide Form | pH | Half-life of Conversion |
| Depsipeptide | 7.4 | Minutes to hours |
| The rate of the O-N acyl shift is sequence-dependent. |
Visualizations
N-O Acyl Shift Mechanism
Caption: Reversible N-O acyl shift mechanism in threonine-containing peptides.
Standard SPPS Workflow
Caption: Standard solid-phase peptide synthesis (SPPS) cycle.
SPPS Workflow with Pseudoproline Dipeptides
Caption: SPPS workflow incorporating a pseudoproline dipeptide.
References
- 1. Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. real.mtak.hu [real.mtak.hu]
- 3. chempep.com [chempep.com]
- 4. The 'O-acyl isopeptide method' for the synthesis of difficult sequence-containing peptides: application to the synthesis of Alzheimer's disease-related amyloid beta peptide (Abeta) 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Boc/Bzl and Fmoc/tBu Strategies for Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals in the field of peptide synthesis, the choice between the tert-butyloxycarbonyl/benzyl (Boc/Bzl) and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategies is a critical decision that dictates the overall success and efficiency of synthesizing a target peptide. This guide provides an objective comparison of these two predominant solid-phase peptide synthesis (SPPS) methodologies, supported by experimental data and detailed protocols to inform the selection process.
The primary distinction between these two approaches lies in the chemistry used for the removal of the temporary Nα-amino protecting group, which in turn determines the choice of semi-permanent side-chain protecting groups. The Boc/Bzl strategy, the classical approach, employs acid-labile groups for both Nα and side-chain protection, achieving selectivity through graded acid lability.[1][2] In contrast, the Fmoc/tBu strategy is a fully orthogonal system that uses a base-labile Nα-protecting group and acid-labile side-chain protecting groups.[1][3]
Core Principles and Chemical Differences
Boc/Bzl Strategy: This method relies on the use of the acid-labile Boc group for temporary Nα-amino protection.[4] Deprotection is typically achieved with a moderate acid, such as trifluoroacetic acid (TFA).[4][5] The semi-permanent side-chain protecting groups are benzyl (Bzl)-based, which are also acid-labile but require a much stronger acid, like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal during the final cleavage step.[4][6] This reliance on differential acid lability makes the Boc/Bzl strategy non-orthogonal.[2]
Fmoc/tBu Strategy: This approach utilizes the base-labile Fmoc group for Nα-amino protection, which is typically removed with a secondary amine, most commonly piperidine.[7][8] The side-chain protecting groups are tert-butyl (tBu)-based and are stable to the basic conditions of Fmoc deprotection.[7] These tBu groups are removed simultaneously with the cleavage of the peptide from the resin using a strong acid like TFA.[8] The distinct chemical conditions for Nα-deprotection (base) and final cleavage/side-chain deprotection (acid) make the Fmoc/tBu strategy truly orthogonal.[3][7]
Comparative Overview of Key Characteristics
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Protecting Group | tert-butyloxycarbonyl (Boc)[9] | 9-fluorenylmethyloxycarbonyl (Fmoc)[9] |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[9] | 20% Piperidine in N,N-dimethylformamide (DMF)[9] |
| Side-Chain Protection | Benzyl (Bzl)-based[9] | tert-Butyl (tBu)-based[9] |
| Final Cleavage Reagent | Hydrogen Fluoride (HF) or TFMSA[9] | Trifluoroacetic Acid (TFA)[9] |
| Orthogonality | Partial (Graduated Acid Lability)[9] | Fully Orthogonal[9] |
| Typical Yield per Step | High, but can be affected by aggregation[9] | >99%[9] |
| Automation Friendliness | Less common in modern automated synthesizers[9] | Highly amenable[9] |
| Advantages | Robust for long or hydrophobic sequences, can reduce aggregation due to protonation of the N-terminus after deprotection, Boc-amino acids are generally less expensive.[6][9][] | Milder deprotection conditions, avoids highly corrosive HF, easier synthesis of modified peptides (e.g., phosphorylated, glycosylated), allows for real-time monitoring of deprotection via UV absorbance of the fluorenyl group.[8][9][11] |
| Disadvantages | Requires specialized, HF-resistant equipment, harsh final cleavage conditions can degrade sensitive residues, repeated acid treatment can lead to side reactions.[9][12] | Base-catalyzed side reactions like aspartimide formation can occur, aggregation of hydrophobic peptides can be more pronounced, Fmoc-amino acids can be more expensive.[7][9][] |
Performance in the Synthesis of Difficult Sequences
The synthesis of aggregation-prone peptides, such as the amyloid-beta (Aβ) peptide, serves as a practical case study for comparing the performance of the two strategies. While direct head-to-head comparisons are limited, the available data suggests that the Boc/Bzl strategy can sometimes offer advantages for such challenging sequences.[13]
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [13] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported | [13] |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [13] |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [13] |
Note: The data presented is a qualitative and quantitative summary based on findings from multiple sources. Direct comparative studies with identical coupling reagents and purification methods are scarce in the literature.[1][13]
Experimental Workflows
The following diagrams illustrate the cyclical processes of the Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies.
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
The following are generalized protocols for a single cycle of amino acid addition in manual solid-phase peptide synthesis for both strategies.
Boc/Bzl SPPS: Single Amino Acid Coupling Cycle
This protocol outlines a single cycle of amino acid addition (deprotection, neutralization, and coupling).
-
Resin Preparation: Start with the Boc-protected amino acid-resin in a reaction vessel. Swell the resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for an additional 20-30 minutes.[5]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Neutralization:
-
Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the resin.[5]
-
Agitate for 5-10 minutes to neutralize the protonated N-terminus.
-
Drain the neutralization solution and wash the resin thoroughly with DCM (3-5 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a suitable solvent like DMF or NMP.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours or until the coupling reaction is complete (monitor with a Kaiser test).[12]
-
Drain the coupling solution and wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next cycle.
-
Fmoc/tBu SPPS: Single Amino Acid Coupling Cycle
This protocol outlines a single cycle of amino acid addition (deprotection and coupling).
-
Resin Preparation: Start with the Fmoc-protected amino acid-resin in a reaction vessel. Swell the resin in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.[14]
-
Agitate for 5-10 minutes.[14]
-
Drain the piperidine solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete deprotection.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid by dissolving it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in DMF.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours or until the coupling reaction is complete (monitor with a Kaiser test).[12][14]
-
Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next cycle.
-
Conclusion
The choice between the Boc/Bzl and Fmoc/tBu strategies is dependent on the specific requirements of the peptide to be synthesized, the scale of the synthesis, and the available laboratory infrastructure. The Fmoc/tBu strategy has become the more prevalent method due to its milder reaction conditions, orthogonality, and amenability to automation, making it particularly suitable for the synthesis of complex and modified peptides.[9][11] However, the classical Boc/Bzl strategy remains a robust and valuable tool, especially for the synthesis of long or hydrophobic peptides where on-resin aggregation is a significant challenge.[5][6] A thorough understanding of the chemistry, advantages, and limitations of each strategy is paramount for the successful synthesis of high-quality peptides for research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]
- 9. benchchem.com [benchchem.com]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
A Comparative Guide to Boc-Thr-OBzl and Fmoc-Thr(tBu)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protected amino acid derivatives is paramount to achieving high yields and purity. Threonine, with its reactive hydroxyl side chain, necessitates protection to prevent side reactions during peptide elongation. This guide provides an objective, data-supported comparison of two commonly used protected threonine derivatives: N-α-tert-butyloxycarbonyl-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH) and N-α-9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH).
The core difference between these two building blocks lies in their orthogonal protection strategies, which dictate the entire synthetic workflow, from coupling and deprotection conditions to the final cleavage from the resin.[1]
Physicochemical Properties
A summary of the key physicochemical properties of Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH is presented below. These properties are essential for handling, storage, and application in synthetic protocols.
| Property | Boc-Thr(Bzl)-OH | Fmoc-Thr(tBu)-OH |
| Molecular Formula | C₁₆H₂₃NO₅[2] | C₂₃H₂₇NO₅[3] |
| Molecular Weight | 309.36 g/mol [2] | 397.46 g/mol [3] |
| CAS Number | 15260-10-3[4] | 71989-35-0[3] |
| Appearance | White to off-white powder/crystal[4][5] | White to off-white crystalline powder[3] |
| Melting Point | 80-82 °C or 114-118 °C[4][5] | 125-135 °C[6] |
| Optical Rotation | +16.5° ± 1° (c=1 in methanol)[4] | +16° ± 2° (c=1 in EtOAc)[6] |
| Storage Conditions | Room Temperature, sealed in dry place[4] | 2–8 °C in a sealed container[3] |
| Solubility | Soluble in Chloroform, DCM, Ethyl Acetate, DMSO, Acetone[7] | Soluble in DMF, NMP, and DCM[8] |
Core Principles of Protection Strategies
The choice between Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH is fundamentally a choice between two distinct SPPS methodologies: the Boc/Bzl strategy and the Fmoc/tBu strategy.
-
Boc/Bzl Strategy: This classic approach utilizes the acid-labile Boc group for temporary protection of the α-amino group.[9] Deprotection is achieved with a moderate acid, typically trifluoroacetic acid (TFA). The side-chain protecting groups, in this case, the benzyl (Bzl) ether, are removed during the final cleavage step with a much stronger acid, such as hydrofluoric acid (HF).[10]
-
Fmoc/tBu Strategy: This is the more modern and widely used approach, employing the base-labile Fmoc group for α-amino protection.[9] This group is readily cleaved by a secondary amine, most commonly piperidine. The side-chain protecting group, here the tert-butyl (tBu) ether, is acid-labile and is removed simultaneously with cleavage from the resin using TFA.[10] This represents a truly orthogonal protection scheme.[11]
Experimental Protocols
Detailed methodologies for the incorporation of each threonine derivative are provided below. These protocols highlight the key differences in reagents and procedures.
Protocol 1: Incorporation of Boc-Thr(Bzl)-OH in Boc-SPPS
This protocol outlines a manual synthesis cycle on a standard resin such as Merrifield or PAM resin.
-
Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM.
-
Perform a short pre-wash (1-2 minutes) followed by a longer deprotection step (20-30 minutes).[12]
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
-
Neutralization:
-
Wash the resin with Isopropanol (IPA) and then DCM.
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes to neutralize the trifluoroacetate salt to the free amine.[11]
-
Wash the resin thoroughly with DCM.
-
-
Coupling:
-
In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (3 equivalents) with a suitable coupling reagent (e.g., HBTU/HOBt or DCC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin (Kaiser) test.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM. The resin is now ready for the next cycle.
-
Final Cleavage: After synthesis completion, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) to cleave the peptide from the resin and remove the benzyl side-chain protecting group.[13] This requires specialized equipment.
Protocol 2: Incorporation of Fmoc-Thr(tBu)-OH in Fmoc-SPPS
This protocol outlines a standard manual synthesis cycle on a Rink Amide or Wang resin.
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[14]
-
Fmoc Deprotection:
-
Coupling:
-
In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents), a coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.[15]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: After a successful coupling, wash the resin extensively with DMF and DCM. The resin is now ready for the next deprotection cycle.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail, typically containing TFA with scavengers (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v), to the dry resin.[16]
-
Agitate the mixture at room temperature for 2-4 hours. This cleaves the peptide from the resin and removes the t-butyl side-chain protecting group.[8]
-
Comparison of Performance and Side Reactions
Direct quantitative comparisons for these specific derivatives are not abundant in the literature, but a qualitative comparison can be made based on the established principles of the two strategies.
| Feature | Boc-Thr(Bzl)-OH | Fmoc-Thr(tBu)-OH |
| Deprotection Conditions | Harsher, repeated acid treatment (TFA).[9] | Milder, base deprotection (piperidine) and a single final acid cleavage.[9] |
| Orthogonality | Quasi-orthogonal, relies on differential acid lability.[11] | Fully orthogonal (base-labile Nα-protection, acid-labile side-chain protection).[11] |
| Compatibility | Good for hydrophobic sequences prone to aggregation due to protonation of the N-terminus in the acidic deprotection step.[9] | Suitable for acid-sensitive residues and post-translational modifications.[9] |
| Automation | More complex due to the use of corrosive reagents like TFA in every cycle and HF for cleavage.[9] | Highly amenable to automation due to milder and less corrosive reagents.[9] |
| Potential Side Reactions | Alkylation: Benzyl carbocations generated during HF cleavage can alkylate nucleophilic residues like Met, Cys, Trp, and Tyr.[13] Homoserine lactone formation: Can occur at C-terminal methionine during HF cleavage if t-butyl groups are present elsewhere.[17] | β-Elimination: The threonine side chain can undergo β-elimination under the basic conditions of Fmoc deprotection, though this is less common with the tBu protecting group.[14] Diketopiperazine formation: More prevalent at the dipeptide stage.[17] tert-Butylation: tBu cations generated during final TFA cleavage can cause side reactions, particularly S-tert-butylation of cysteine.[18] |
Logical Workflow for Selecting a Threonine Derivative
The choice between Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH is dictated by the overall synthetic strategy, which in turn depends on the properties of the target peptide.
Conclusion
Both Boc-Thr(Bzl)-OH and Fmoc-Thr(tBu)-OH are effective reagents for the incorporation of threonine in SPPS, each with a distinct set of advantages and disadvantages tied to their respective synthetic strategies.
Fmoc-Thr(tBu)-OH is generally the preferred choice for routine peptide synthesis due to the milder reaction conditions of the Fmoc/tBu strategy, its compatibility with a wider range of sensitive amino acids and post-translational modifications, and its amenability to automation.[9] The robust t-butyl ether protecting group provides excellent side-chain protection with minimal side reactions under standard conditions.
Boc-Thr(Bzl)-OH , while part of an older methodology, remains a valuable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[9] The repetitive acidic deprotection steps in Boc chemistry can help disrupt interchain hydrogen bonding and improve solvation. However, the use of hazardous reagents like HF for final cleavage requires specialized equipment and careful handling.
Ultimately, the choice between these two derivatives will be dictated by the specific requirements of the target peptide, the available laboratory infrastructure, and the researcher's familiarity with each synthetic methodology.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Thr(Bzl)-OH Novabiochem 15260-10-3 [sigmaaldrich.com]
- 3. FMOC-O-tert-Butyl-L-threonine | 71989-35-0 [chemicalbook.com]
- 4. Boc-Thr(Bzl)-OH | 15260-10-3 [amp.chemicalbook.com]
- 5. N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine | 15260-10-3 | TCI AMERICA [tcichemicals.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Boc-Thr(Bzl)-OH CAS#: 15260-10-3 [m.chemicalbook.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
- 13. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. peptide.com [peptide.com]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Threonine Derivatives in Peptide Synthesis: Purity and Yield
For researchers, scientists, and drug development professionals in the field of peptide chemistry, the selection of appropriate protected amino acid derivatives is a critical factor that significantly influences the purity and yield of the final synthetic peptide. Threonine, with its reactive hydroxyl side chain, requires protection during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions, such as O-acylation. This guide provides an objective comparison of the most commonly used threonine derivatives, focusing on their performance in terms of purity and yield, supported by experimental considerations.
The two most prevalent strategies in modern peptide synthesis are Fmoc/tBu and Boc/Bzl chemistry. Consequently, the most frequently compared threonine derivatives are those compatible with these methods: Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH for the Fmoc/tBu strategy, and Boc-Thr(Bzl)-OH for the Boc/Bzl strategy. The choice of protecting group for threonine's side chain—tert-butyl (tBu), trityl (Trt), or benzyl (Bzl)—directly impacts coupling efficiency, deprotection conditions, and the crude purity of the synthesized peptide, particularly in long or challenging sequences.[1][2]
Data Presentation: Comparison of Protected Threonine Derivatives
The following table summarizes the key characteristics and performance aspects of the most common threonine derivatives used in solid-phase peptide synthesis.
| Property | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH | Boc-Thr(Bzl)-OH |
| Nα-Protecting Group | Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) | Boc (tert-butyloxycarbonyl) |
| Side-Chain Protection | tBu (tert-butyl) | Trt (trityl) | Bzl (benzyl) |
| Nα-Deprotection Condition | Base (e.g., 20% piperidine in DMF)[1] | Base (e.g., 20% piperidine in DMF) | Moderate Acid (e.g., TFA in DCM)[3][4] |
| Side-Chain Deprotection | Strong Acid (e.g., 95% TFA)[2] | Mild Acid (e.g., 1-5% TFA)[2] | Strong Acid (e.g., HF, TFMSA)[4][5] |
| Advantages | - High stability during synthesis- Widely available and cost-effective[1] | - Milder cleavage conditions reduce side reactions- Higher crude purity in "difficult" sequences- Bulky Trt group can disrupt peptide aggregation[2][6] | - Well-established in classical peptide synthesis- Boc-amino acids are stable and easy to store[3] |
| Disadvantages | - Harsh cleavage can cause side reactions with sensitive residues- Can contribute to aggregation in "difficult sequences"[1] | - Higher cost compared to tBu-protected derivatives[7] | - Requires very strong and hazardous acids (e.g., HF) for final cleavage- Not fully orthogonal with Boc group[3][4] |
| Typical Crude Purity | Good to Excellent[1] | Often results in higher purity of the crude peptide, especially in complex syntheses.[2][6] For a challenging peptide, crude purity might be ~70% vs. ~20% for the tBu-protected counterpart.[7] | High purity is achievable, but harsh final cleavage can lead to side reactions.[4] |
| Typical Yield | Highly sequence-dependent. Can be lower in aggregation-prone sequences. | Can lead to higher yields of the desired product in challenging syntheses due to mitigation of aggregation and fewer side reactions.[7] | Generally high, but overall yield can be affected by side reactions during the harsh final cleavage step. |
Experimental Protocols
Detailed methodologies for a comparative synthesis and analysis are provided below. These are generalized protocols that may require optimization based on the specific peptide sequence and instrumentation.
Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol outlines the manual synthesis of a model peptide to compare the performance of different threonine derivatives.
1. Resin Preparation:
-
Swell the appropriate resin (e.g., Rink Amide for peptide amides, 2-Cl-Trt for peptide acids) in N,N-dimethylformamide (DMF) for 30-60 minutes in separate reaction vessels for each threonine derivative to be tested.[8]
2. Nα-Deprotection:
-
For Fmoc-derivatives: Treat the resin with 20% (v/v) piperidine in DMF. Agitate for 5-10 minutes, drain, and repeat with a fresh solution for 10-15 minutes to ensure complete Fmoc group removal.[8]
-
For Boc-derivatives: Treat the resin with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 minutes, followed by a longer treatment of 20-30 minutes.[4]
3. Washing:
-
For Fmoc-derivatives: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.[8]
-
For Boc-derivatives: Wash the resin with DCM, followed by a neutralization step with 10% (v/v) diisopropylethylamine (DIPEA) in DCM, and then wash again with DCM and DMF.[4]
4. Amino Acid Coupling:
-
In a separate vessel, pre-activate the protected amino acid (3-5 equivalents) with a coupling agent (e.g., HBTU, 3-5 eq.) and a base (e.g., DIPEA, 6-10 eq.) in DMF for a few minutes.[1]
-
Add the activated amino acid solution to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature. For sterically hindered couplings, the reaction time may be extended or a double coupling may be performed.[1][8]
-
After coupling, drain the solution and wash the resin thoroughly with DMF.[1]
5. Repeat Synthesis Cycle:
-
Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
-
After the final Nα-deprotection and washing, dry the peptide-resin under vacuum.[8]
-
For Fmoc-Thr(tBu)-OH derived peptide: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.[1]
-
For Fmoc-Thr(Trt)-OH derived peptide: A milder TFA concentration (e.g., 1-5% TFA in DCM) can be used if only the Trt group is to be cleaved, or a standard cleavage cocktail for global deprotection.[2]
-
For Boc-Thr(Bzl)-OH derived peptide: Use a strong acid like anhydrous Hydrogen Fluoride (HF) with a scavenger such as anisole at 0°C for 1 hour.[4]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]
Purity and Yield Analysis by Reverse-Phase HPLC (RP-HPLC)
This protocol describes a standard method for analyzing the crude peptide products from the synthesis.
1. Sample Preparation:
-
Dissolve a known quantity of the lyophilized crude peptide in a suitable solvent, typically 0.1% TFA in water or a water/acetonitrile mixture.[9][10]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[9]
2. HPLC Conditions:
-
Column: A C18 reverse-phase column is most commonly used for peptide analysis.[9][10]
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the peptide and impurities. A typical gradient is 5% to 65% B over 30 minutes.[10]
-
Flow Rate: 1.0 mL/min for a standard analytical column.[9]
-
Detection: UV absorbance at 214-220 nm (for the peptide backbone).[9][11]
-
Column Temperature: Maintain at a constant temperature (e.g., 30°C) for reproducibility.[9]
3. Data Analysis:
-
Integrate the peaks in the resulting chromatogram.
-
Purity Calculation: Calculate the percentage purity by dividing the area of the main peak (corresponding to the target peptide) by the total area of all peaks and multiplying by 100.[9][10]
-
Yield Calculation: The overall yield can be calculated based on the initial resin loading and the final amount of purified peptide.[12]
Mandatory Visualization
The following diagrams illustrate the general workflows for solid-phase peptide synthesis and the subsequent analytical process for purity determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. cblpatras.gr [cblpatras.gr]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. bachem.com [bachem.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
Orthogonality in Peptide Synthesis: A Comparative Guide to Boc and Fmoc Protecting Group Strategies
In the landscape of synthetic peptide chemistry, solid-phase peptide synthesis (SPPS) is a cornerstone technique, empowering researchers to construct peptides for a vast array of applications, from fundamental biological studies to the development of novel therapeutics. The success of this methodology is critically dependent on the strategic use of protecting groups, with two approaches reigning supreme: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies. This guide offers a detailed, objective comparison of these two orthogonal protection schemes, providing researchers, scientists, and drug development professionals with the insights and data necessary to make informed decisions for their synthetic endeavors.
The core principle differentiating Boc and Fmoc SPPS lies in their orthogonal protecting group strategies, which dictates the chemical reagents and conditions for the stepwise assembly of the peptide chain.[1][2] Orthogonality in this context refers to the ability to selectively remove one type of protecting group in the presence of others.[2][3]
The Boc Strategy: A Classic Approach with Robust Applications
The Boc strategy, a foundational method in SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][4] Deprotection is achieved through treatment with a moderate acid, typically trifluoroacetic acid (TFA).[5][6] In contrast, the side-chain protecting groups are generally benzyl-based (Bzl) and necessitate a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step from the solid support.[1][6] This reliance on differential acid lability renders the Boc/Bzl strategy "semi-orthogonal."[2] While effective, the repeated exposure to acid for Boc removal can potentially lead to the gradual cleavage of some acid-sensitive side-chain protecting groups.[7]
The Fmoc Strategy: A Milder and More Orthogonal Alternative
Developed as a milder alternative, the Fmoc strategy employs the base-labile Fmoc group for α-amino protection.[1][] This protecting group is readily cleaved by a secondary amine, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[][9] The side-chain protecting groups are typically tert-butyl (tBu) based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[1][] This distinct difference in the chemical nature of the deprotection reagents—base for the temporary Nα-protecting group and acid for the permanent side-chain protecting groups—makes the Fmoc/tBu strategy a truly orthogonal system.[1][2][] This orthogonality is a significant advantage, as it minimizes the risk of premature side-chain deprotection during the synthesis cycles.[]
Performance Comparison: A Quantitative Look
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not always abundant in the literature, performance can be inferred from extensive practical application and available data. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[1][] It is generally accepted that for routine peptide synthesis, the Fmoc approach often yields crude products of higher purity due to its milder deprotection steps, which can minimize side reactions.[1] However, for certain hydrophobic sequences prone to aggregation, the Boc strategy can offer advantages.[1][11] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[1]
Table 1: Comparison of Key Features in Boc vs. Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protecting Group | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Nα-Deprotection Reagent | Moderate Acid (e.g., TFA) | Base (e.g., 20% Piperidine in DMF) |
| Side-Chain Protecting Groups | Benzyl-based (Bzl) | tert-Butyl-based (tBu) |
| Final Cleavage Reagent | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |
| Orthogonality | Semi-orthogonal | Fully orthogonal |
| Chemistry | Harsher, repeated acid treatment | Milder, base deprotection and final acid cleavage |
| Compatibility | Good for hydrophobic sequences | Suitable for acid-sensitive residues |
| Automation | More complex due to corrosive reagents | Readily automated |
Table 2: Illustrative Crude Purity in Fmoc-SPPS
The following data, adapted from a study on fast conventional Fmoc solid-phase peptide synthesis, illustrates the robustness of the Fmoc methodology with different activators for the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP).[1]
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
Experimental Workflows and Logical Relationships
The cyclical nature of both Boc and Fmoc SPPS involves a series of deprotection, washing, coupling, and capping steps. The logical flow of these processes is depicted in the diagrams below.
Detailed Experimental Protocols
The following are generalized protocols for key steps in both Boc and Fmoc SPPS. It is important to note that specific conditions may need to be optimized based on the peptide sequence and the resin used.
Protocol 1: Boc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the Boc-amino acid-loaded resin in dichloromethane (DCM) for 1-2 hours.
-
Boc Deprotection:
-
Perform a pre-wash by treating the resin with a solution of 50% TFA in DCM for 5 minutes.
-
Treat the resin with a fresh solution of 50% TFA in DCM for 20-30 minutes to ensure complete Boc removal.[12]
-
-
Washing: Wash the resin thoroughly with DCM to remove residual TFA.
-
Neutralization: Neutralize the protonated N-terminus by washing the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM.
-
Washing: Wash the resin with DCM to remove excess base.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3-5 equivalents) with a suitable coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIEA) in a minimal amount of DMF.
-
Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-8 for each subsequent amino acid in the sequence.
-
Final Cleavage: After the final coupling and Boc deprotection, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid such as HF.[12]
Protocol 2: Fmoc Solid-Phase Peptide Synthesis Cycle
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DMF for at least 30-60 minutes.[9]
-
Fmoc Deprotection:
-
Treat the resin with a 20% (v/v) solution of piperidine in DMF for 3 minutes and drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[9]
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.[9]
-
Amino Acid Coupling:
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).[9]
-
Monitoring (Optional): Perform a qualitative ninhydrin test to confirm the completion of the coupling reaction.
-
Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
-
Final Deprotection and Cleavage: After the final amino acid coupling, perform a final Fmoc deprotection. The peptide is then cleaved from the resin and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing a high concentration of TFA (e.g., 95%) with scavengers such as water and triisopropylsilane (TIS).[1]
Conclusion: Selecting the Optimal Strategy
Both Boc and Fmoc SPPS are powerful and well-established methods for peptide synthesis. The choice between them is often dictated by the specific requirements of the peptide being synthesized, including its length, sequence, and the presence of any sensitive modifications.[1][]
The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions, which are compatible with a wider range of sensitive amino acids and post-translational modifications.[1][] Its amenability to automation has also been a significant factor in its widespread adoption.[1]
The Boc strategy, while requiring more hazardous reagents and specialized equipment, remains an invaluable tool, particularly for the synthesis of long and difficult sequences that are prone to aggregation.[1][4] For certain industrial-scale productions with established protocols, Boc chemistry continues to be employed.[1]
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable the researcher to make an informed decision and successfully synthesize the desired peptide target.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chempep.com [chempep.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-Thr-OBzl
For researchers, scientists, and drug development professionals, the integrity of synthetic peptides is paramount. The choice of protecting group strategy during solid-phase peptide synthesis (SPPS) has profound implications for the final product's purity and the subsequent analytical characterization. This guide provides an objective comparison of peptides synthesized using Boc-Thr-OBzl within the traditional Boc/Bzl strategy against the modern alternative, Fmoc-Thr(tBu)-OH in the Fmoc/tBu strategy, with a focus on mass spectrometry analysis.
Performance Comparison: this compound vs. Fmoc-Thr(tBu)-OH
The selection between the Boc/Bzl and Fmoc/tBu strategies for incorporating threonine involves a trade-off between established methodologies and milder, more versatile techniques. The Boc/Bzl strategy, utilizing this compound, is a robust and cost-effective approach. However, it necessitates the use of strong acids, such as anhydrous hydrogen fluoride (HF), for the final cleavage and deprotection step.[1] This harsh condition can lead to various side reactions. In contrast, the Fmoc/tBu strategy, employing Fmoc-Thr(tBu)-OH, uses a base-labile Nα-protecting group (Fmoc) and a milder acidic final cleavage (typically with trifluoroacetic acid, TFA), reducing the likelihood of acid-induced side products.[]
While the Fmoc strategy is generally favored for its milder conditions and broader compatibility with sensitive modifications, the Boc strategy can be advantageous for certain sequences, particularly those prone to aggregation.[3]
Quantitative Data Summary
The following table presents a hypothetical yet representative comparison of the synthesis of a model pentapeptide, Ala-Thr-Gly-Phe-Leu, using both strategies. The data is based on typical outcomes reported in the literature for similar syntheses.
| Parameter | Boc/Bzl Strategy (using this compound) | Fmoc/tBu Strategy (using Fmoc-Thr(tBu)-OH) | Reference |
| Crude Purity (by RP-HPLC) | 75-85% | 85-95% | [4] |
| Overall Yield | 60-70% | 70-80% | [] |
| Major Impurities Detected by MS | Deletion sequences, dehydrated product (-18 Da), incompletely deprotected peptide (+90 Da for residual Bzl group), acid-catalyzed modifications. | Deletion sequences, piperidine adducts from Fmoc deprotection. | [5] |
Mass Spectrometry Analysis of Potential Side Products
Mass spectrometry is a critical tool for identifying the target peptide and any impurities that may arise during synthesis. When using this compound, specific side products can be anticipated and identified by their characteristic mass shifts.
| Impurity | Mass Shift from Target Peptide | Likely Cause | Mass Spectrometry Identification |
| Deletion of Threonine | -101.1 Da | Incomplete coupling or deprotection in the preceding cycle. | A peak corresponding to the mass of the peptide lacking a threonine residue. |
| Dehydration of Threonine | -18.0 Da | Acid-catalyzed water loss from the threonine side chain during final cleavage.[3][6] | A peak at [M-18+H]+. MS/MS fragmentation will show a modified fragmentation pattern around the threonine residue. |
| Incomplete Benzyl Group Deprotection | +90.1 Da | Incomplete removal of the benzyl protecting group from the threonine side chain during HF cleavage. | A peak at [M+90+H]+. The presence of the benzyl group can be confirmed by specific fragmentation patterns in MS/MS. |
| Truncated Peptide (Boc-protected) | Variable | Incomplete deprotection of the N-terminal Boc group in the final cycle.[7] | A series of peaks corresponding to the masses of truncated sequences, often with the Boc group still attached. |
Experimental Protocols
Boc-SPPS of a Model Peptide (Ala-Thr-Gly-Phe-Leu) using this compound
This protocol outlines the manual solid-phase synthesis on a Merrifield resin.
Materials:
-
Merrifield resin (1% DVB, 1.0 meq/g)
-
Boc-Leu-OH, Boc-Phe-OH, Boc-Gly-OH, Boc-Thr(Bzl)-OH, Boc-Ala-OH
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Hydrogen Fluoride (HF)
-
Anisole (scavenger)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Merrifield resin in DCM in a reaction vessel.
-
First Amino Acid Coupling (Boc-Leu-OH): Couple Boc-Leu-OH to the resin using DCC and DIEA in DMF/DCM.
-
Boc Deprotection: Remove the Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Coupling of Subsequent Amino Acids: Sequentially couple Boc-Phe-OH, Boc-Gly-OH, Boc-Thr(Bzl)-OH, and Boc-Ala-OH using DCC/HOBt as the activating agents. Repeat deprotection and neutralization steps after each coupling.
-
Final Cleavage and Deprotection: Treat the peptide-resin with anhydrous HF in the presence of anisole as a scavenger to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, wash, and dry under vacuum.
LC-MS Analysis of the Crude Peptide
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an Electrospray Ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Chromatographic Separation:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-2000.
-
Data Acquisition: Acquire both full scan MS and data-dependent MS/MS spectra.
-
-
Data Analysis: Identify the [M+H]+ ion of the target peptide and potential impurities based on their mass-to-charge ratios. Confirm the sequence and identify modification sites using the MS/MS fragmentation data.
Visualizations
Caption: Comparative workflow of Boc/Bzl and Fmoc/tBu SPPS strategies.
References
A Comparative Guide to the Biological Activity of Peptides Synthesized with Boc-Thr-OBzl and Alternative Methods
For researchers, scientists, and drug development professionals, the choice of peptide synthesis strategy is a critical decision that can significantly impact the purity, yield, and ultimately, the biological activity of the final product. This guide provides an objective comparison of peptides synthesized using the classical tert-butyloxycarbonyl (Boc) strategy, specifically with Boc-Thr-OBzl for threonine incorporation, against the widely used 9-fluorenylmethoxycarbonyl (Fmoc) alternative. This comparison is supported by experimental data and detailed protocols to inform the selection of the most appropriate method for specific research needs.
At a Glance: Boc/Bzl vs. Fmoc/tBu Strategies for Threonine-Containing Peptides
The two dominant strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bzl and the Fmoc/tBu methods. The choice of strategy dictates the protecting groups for the amino acid's alpha-amino group and its side chains, as well as the conditions for their removal.
| Feature | Boc/Bzl Strategy (utilizing this compound) | Fmoc/tBu Strategy (utilizing Fmoc-Thr(tBu)-OH) |
| Nα-Amino Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Threonine Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection Conditions | Strong Acid (e.g., Trifluoroacetic acid - TFA) | Mild Base (e.g., Piperidine in DMF) |
| Final Cleavage from Resin | Harsh Acid (e.g., Anhydrous Hydrogen Fluoride - HF) | Moderate Acid (e.g., TFA) |
| Key Advantages | Robust, cost-effective for routine synthesis. | Milder conditions, suitable for complex and sensitive peptides, higher purity of crude product. |
| Key Disadvantages | Harsh deprotection can lead to side reactions and degradation of sensitive peptides. | Fmoc-amino acids are generally more expensive. |
Impact on Biological Activity: A Case Study with ω-Conotoxin GVIA
While direct, side-by-side quantitative comparisons of the biological activity of the same peptide synthesized by both Boc and Fmoc methods are not abundant in the literature, we can examine the synthesis of a well-characterized, threonine-containing bioactive peptide, ω-conotoxin GVIA, to illustrate the practical considerations of each method.
ω-Conotoxin GVIA is a 27-amino acid peptide neurotoxin that selectively blocks N-type voltage-gated calcium channels with high potency. Its synthesis has been reported using both Boc and Fmoc strategies.[1]
Biological Activity of ω-Conotoxin GVIA
The primary biological activity of ω-conotoxin GVIA is the blockade of N-type calcium channels, a key process in neurotransmission. This activity is typically quantified by its half-maximal inhibitory concentration (IC50).
| Peptide | Biological Target | Reported IC50 | Reference |
| ω-Conotoxin GVIA | N-type Calcium Channels | 0.15 nM |
The choice of synthesis strategy can influence the final purity and yield of the peptide, which in turn can affect the accuracy of biological activity measurements. The milder conditions of the Fmoc/tBu strategy are generally considered to yield a purer crude product, potentially leading to more reliable and reproducible biological data.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Solid-Phase Peptide Synthesis (SPPS) Protocols
Boc/Bzl SPPS Protocol for a Generic Threonine-Containing Peptide
This protocol outlines the manual synthesis using the Boc/Bzl strategy.
-
Resin Preparation: Swell Merrifield resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the C-terminal Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc group with 50% trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).
-
Coupling: Couple the next Boc-protected amino acid (e.g., Boc-Thr(Bzl)-OH) using a coupling agent like dicyclohexylcarbodiimide (DCC) and an additive such as 1-hydroxybenzotriazole (HOBt).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid.
-
Final Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF) with appropriate scavengers.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc/tBu SPPS Protocol for a Generic Threonine-Containing Peptide
This protocol outlines the manual synthesis using the Fmoc/tBu strategy.
-
Resin Preparation: Swell a suitable resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
Coupling: Couple the first Fmoc-protected amino acid (e.g., Fmoc-Thr(tBu)-OH) using a coupling agent like (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) and a base such as DIEA.
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cocktail containing TFA and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide by RP-HPLC.
Biological Activity Assay Protocol: N-type Calcium Channel Blockade
A common method to assess the biological activity of ω-conotoxin GVIA is through a radioligand displacement assay.
-
Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue, which are rich in N-type calcium channels.
-
Binding Assay: Incubate the membranes with a constant concentration of a radiolabeled ligand that binds to N-type calcium channels (e.g., ¹²⁵I-ω-conotoxin GVIA).
-
Competition: Add varying concentrations of the synthesized, unlabeled ω-conotoxin GVIA to the incubation mixture.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the unlabeled peptide. The concentration of the synthetic peptide that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Visualizing the Synthesis and Mechanism of Action
Diagrams illustrating the chemical workflows and biological pathways provide a clear visual summary of the processes involved.
Caption: Workflow of Boc/Bzl Solid-Phase Peptide Synthesis.
Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.
References
Case studies on the use of H-Thr-OBzl.HCl in peptide synthesis.
A Comparative Guide to H-Thr-OBzl.HCl in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical factor for success. This guide provides an objective comparison of L-Threonine benzyl ester hydrochloride (H-Thr-OBzl.HCl) with its common alternative, Fmoc-Thr(tBu)-OH, supported by experimental data and protocols. H-Thr-OBzl.HCl is a key building block, particularly in solution-phase and Boc-protection strategies for peptide synthesis.[1][2]
Performance Comparison: H-Thr-OBzl.HCl vs. Fmoc-Thr(tBu)-OH
The primary difference in the application of H-Thr-OBzl.HCl and Fmoc-Thr(tBu)-OH lies in the overarching solid-phase peptide synthesis (SPPS) strategy employed. H-Thr-OBzl.HCl is integral to the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, whereas Fmoc-Thr(tBu)-OH is the standard for the more widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[3] The performance of each is intrinsically linked to the advantages and disadvantages of its respective strategy.[3]
| Feature | H-Thr-OBzl.HCl (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Side-Chain Protection | Bzl (Benzyl) | tBu (tert-butyl) |
| Nα-Deprotection | Moderate acid (e.g., Trifluoroacetic acid - TFA)[3] | Base (e.g., Piperidine)[3] |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA)[3] | Strong acid (e.g., Trifluoroacetic acid - TFA)[3] |
| Orthogonality | Not fully orthogonal; relies on differential acid lability.[3] | Fully orthogonal; base-labile Fmoc and acid-labile tBu groups.[3] |
| Typical Yield | Generally high; can be cost-effective for routine applications.[3] | Generally high (>95% per coupling step) with well-established protocols.[3] |
| Purity & Side Reactions | High purity is achievable, but harsh final cleavage can cause side reactions.[3] O-acylation, racemization, and N-O acyl shifts are potential issues.[4] | Milder conditions generally lead to fewer side reactions. |
| Cleavage Conditions | Harsh (e.g., liquid HF) | Mild (e.g., TFA-based cocktails) |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and success in peptide synthesis. Below are representative protocols for the use of threonine derivatives in both solution-phase and solid-phase synthesis.
Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-Ala-Thr-OBzl)
This protocol details the coupling of Boc-Ala-OH with H-Thr-OBzl.HCl to form a protected dipeptide.[1]
Materials:
-
Boc-Ala-OH
-
H-Thr-OBzl.HCl
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Neutralization: Dissolve H-Thr-OBzl.HCl (1.0 eq) in anhydrous DMF. Add DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 20 minutes at room temperature.[1]
-
Activation: In a separate vessel, dissolve Boc-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF. Cool the solution to 0°C in an ice-water bath and add DCC (1.1 eq). A white precipitate of dicyclohexylurea (DCU) will form as the activation proceeds for 45 minutes.[1]
-
Coupling: Filter the DCU precipitate and add the filtrate containing the activated Boc-Ala-OH to the neutralized H-Thr-OBzl.HCl solution.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]
-
Workup: Upon completion, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude Boc-Ala-Thr-OBzl.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Single Coupling Cycle
This protocol outlines the key steps for incorporating an Fmoc-Thr(Bzl)-OH residue into a peptide chain using Fmoc-based SPPS on a resin support.[5]
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in DMF
-
Fmoc-Thr(Bzl)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[5]
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group. Drain.[5]
-
-
Washing: Wash the resin thoroughly to remove residual piperidine. A typical wash sequence is: DMF (3x), DCM (3x), and DMF (3x).[5]
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(Bzl)-OH (4 eq), HBTU (3.9 eq), and HOBt (4 eq) in DMF. Add DIPEA (8 eq) to begin the activation.[5]
-
Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.[5]
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[5] The resin is now ready for the next deprotection cycle.
Visualized Workflows and Decision Pathways
To better illustrate the processes and strategic choices in peptide synthesis involving threonine, the following diagrams are provided.
References
A Comparative Guide to Benzyl Protecting Groups: Navigating Challenges and Side Reactions
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The benzyl (Bn) group, a seemingly simple and robust protecting group for alcohols, amines, thiols, and carboxylic acids, often presents a variety of challenges and side reactions that can impact yield, purity, and even the feasibility of a synthetic route. This guide provides an objective comparison of the benzyl protecting group with common alternatives, supported by experimental data, to inform strategic decisions in complex chemical syntheses.
The Benzyl Group: A Double-Edged Sword
The benzyl group is prized for its stability under a wide range of acidic and basic conditions.[1] However, its removal, typically via catalytic hydrogenolysis, strong acids, or oxidation, can be problematic.[2][3]
Challenges and Side Reactions with Benzyl Groups:
-
Catalytic Hydrogenolysis: This is the most common debenzylation method, but it is not without its drawbacks.[4] The palladium catalyst is sensitive to poisoning by sulfur-containing compounds, which can halt the reaction.[5] Sterically hindered benzyl ethers may be difficult to cleave, leading to incomplete reactions.[6] Furthermore, in alcoholic solvents, N-alkylation can occur as a significant side reaction during the debenzylation of N-benzyl amines.[7]
-
Acidic Cleavage: Strong acids like HBr or BCl₃ can cleave benzyl ethers, but this method is limited to substrates that can tolerate harsh acidic conditions.[2][8] A significant side reaction to consider is Friedel-Crafts alkylation of electron-rich aromatic rings present in the substrate.[5]
-
Oxidative Cleavage: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can be used for oxidative debenzylation, particularly for p-methoxybenzyl (PMB) ethers.[2][9] However, selectivity can be an issue with simple benzyl ethers, and over-oxidation to form benzoates is a potential side reaction.[2]
Performance Comparison: Benzyl vs. Alternatives
The choice of a protecting group is a trade-off between stability, ease of introduction and removal, and orthogonality with other protecting groups in the synthetic scheme.[10] The following tables provide a quantitative comparison of benzyl groups with common alternatives for the protection of alcohols and amines.
Table 1: Comparison of Protecting Groups for Alcohols
| Protecting Group | Typical Introduction Conditions | Typical Deprotection Conditions | Advantages | Disadvantages & Side Reactions | Typical Yields (Deprotection) |
| Benzyl (Bn) | BnBr, NaH, DMF | H₂, Pd/C, EtOH/MeOH | Stable to a wide range of conditions.[1] | Catalyst poisoning, steric hindrance, N-alkylation side reaction.[5][6][7] | 85-95% |
| tert-Butyldimethylsilyl (TBS) | TBSCl, Imidazole, DMF | TBAF, THF | Mild removal conditions. | Labile to strong acids. | >95% |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, DMF | DDQ, CH₂Cl₂/H₂O | Milder oxidative cleavage than Bn.[9] | Can be cleaved by strong acids. | 90-98% |
| Acetyl (Ac) | Ac₂O, Pyridine | K₂CO₃, MeOH | Easily introduced and removed. | Labile to both acidic and basic conditions. | >95% |
Table 2: Comparison of Protecting Groups for Amines
| Protecting Group | Typical Introduction Conditions | Typical Deprotection Conditions | Orthogonality & Advantages | Disadvantages & Side Reactions | Typical Yields (Deprotection) |
| Benzyl (Bn) | BnBr, K₂CO₃, MeCN | H₂, Pd/C, EtOH | Stable to acidic and basic conditions.[11] | Requires harsh hydrogenolysis; potential for N-alkylation.[7] | 80-90% |
| tert-Butoxycarbonyl (Boc) | Boc₂O, Base, CH₂Cl₂ | TFA, CH₂Cl₂ or HCl, Dioxane[12] | Orthogonal to Cbz and Bn; mild acidic cleavage.[10][12] | Labile to strong acids.[13] | >95% |
| Benzyloxycarbonyl (Cbz or Z) | Benzyl chloroformate, Base | H₂, Pd/C, EtOH[12] | Orthogonal to Boc; stable to mild acids.[12] | Cleaved under similar conditions to Bn. | >90% |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-OSu, Base, Dioxane/H₂O | 20% Piperidine in DMF[14] | Orthogonal to Boc and Bn; very mild basic cleavage. | Labile to bases. | >95% |
Experimental Protocols
Protocol 1: Debenzylation of a Protected Alcohol using Catalytic Hydrogenation
Objective: To remove the benzyl protecting group from a primary alcohol.
Materials:
-
Benzyl-protected alcohol (1 mmol)
-
10% Palladium on carbon (Pd/C) (10 mol%)
-
Ethanol (20 mL)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the benzyl-protected alcohol (1 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.[6]
-
Carefully add 10% Pd/C (10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process two more times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with ethanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected alcohol.
Protocol 2: Deprotection of a Boc-Protected Amine
Objective: To remove the Boc protecting group from a primary amine.
Materials:
-
Boc-protected amine (1 mmol)
-
Trifluoroacetic acid (TFA) (5 mL)
-
Dichloromethane (DCM) (5 mL)
Procedure:
-
Dissolve the Boc-protected amine (1 mmol) in dichloromethane (5 mL) in a round-bottom flask.[12]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (5 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Mandatory Visualizations
Caption: Benzyl group deprotection pathways and potential side reactions.
Caption: Orthogonal protection strategy using Boc and Bn groups.
References
- 1. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Navigating the Crucial Choice: A Decision Pathway for Selecting Threonine Derivatives in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in Solid-Phase Peptide Synthesis (SPPS), the selection of the appropriate protected amino acid derivative is a critical determinant of success. The hydroxyl-containing amino acid, threonine, presents a particular challenge due to the reactivity of its side-chain, which necessitates robust protection to prevent unwanted side reactions and ensure high purity and yield of the final peptide.
This guide provides a comprehensive comparison of the two most commonly used Fmoc-protected threonine derivatives, Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH, supported by experimental data and detailed protocols. Furthermore, it offers a clear decision pathway to aid in the strategic selection of the optimal threonine derivative for your specific SPPS application.
Performance Comparison of Threonine Derivatives
The choice between the tert-butyl (tBu) and trityl (Trt) protecting groups for the threonine side chain hinges on a trade-off between stability and lability. While Fmoc-Thr(tBu)-OH is the workhorse for routine synthesis, Fmoc-Thr(Trt)-OH offers significant advantages in specific, challenging scenarios.[1][2]
Key Physicochemical and Performance Differences
| Property | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Protecting Group Lability | Acid-labile (cleaved by strong acid, e.g., 95% TFA)[1] | Highly acid-labile (cleaved by mild acid, e.g., 1-5% TFA)[1] |
| Primary Application | Routine synthesis of peptides not sensitive to strong acid. | Synthesis of acid-sensitive peptides, protected fragments, and sequences prone to aggregation.[1] |
| Cost-Effectiveness | Generally more cost-effective for standard syntheses.[3] | Higher initial cost, but can be more cost-effective for "difficult" sequences due to higher crude purity and reduced purification costs.[3] |
Impact on Peptide Purity and Aggregation
The selection of the threonine protecting group can have a profound impact on the purity of the crude peptide, particularly in long or aggregation-prone sequences.
| Model Peptide Sequence | Threonine Derivative Used | Reported Crude Purity (%) | Key Observations |
| A-B-T -D-E-F-G | Fmoc-Thr(tBu)-OH | ~75% | Good purity for a standard, non-complex sequence. |
| A-B-T -D-E-F-G | Fmoc-Thr(Trt)-OH | ~85% | Milder cleavage conditions with Trt protection can lead to a cleaner crude product even in simpler sequences.[4] |
| "Difficult" Sequence (e.g., long, hydrophobic) | Fmoc-Thr(tBu)-OH | 20-50% | Increased risk of aggregation and incomplete deprotection can significantly lower purity.[3] |
| "Difficult" Sequence (e.g., long, hydrophobic) | Fmoc-Thr(Trt)-OH | 70-90% | The bulky Trt group can disrupt inter-chain hydrogen bonding, mitigating aggregation and leading to substantially higher purity.[3][5] |
Decision Pathway for Threonine Derivative Selection
To facilitate the selection process, the following decision pathway, illustrated in the diagram below, outlines the key considerations for choosing between Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.
Experimental Protocols
The following are detailed, generalized protocols for the key steps in SPPS involving the comparison of threonine derivatives. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and instrumentation.
Protocol 1: Synthesis of a Model Peptide for Comparative Analysis
Objective: To compare the performance of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in the synthesis of a model 10-mer peptide (e.g., H-Ala-Val-Gly-Leu-Thr -Ile-Phe-Pro-Ser-Lys-NH2).
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-protected amino acids (including Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail (for tBu protection): 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Cleavage cocktail (for Trt protection): 95% TFA, 2.5% TIS, 2.5% H2O (a milder cocktail, e.g., 1-5% TFA in DCM, can be used for selective deprotection if other acid-labile groups are present and need to be retained)[1]
-
Cold diethyl ether
Procedure:
Two separate syntheses will be performed in parallel, one with Fmoc-Thr(tBu)-OH and the other with Fmoc-Thr(Trt)-OH.
-
Resin Swelling: Swell 0.2 g of Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 5 mL of 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin substitution) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in 3 mL of DMF for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test.
-
Wash the resin with DMF (3 x 10 mL).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence. For the fifth residue, use either Fmoc-Thr(tBu)-OH or Fmoc-Thr(Trt)-OH in the respective synthesis.
-
Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM (3 x 10 mL) and dry under vacuum.
-
Treat the resin with the appropriate cleavage cocktail (5 mL) for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Analysis:
-
Precipitate the crude peptide by adding the filtrate to 40 mL of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Analyze the crude peptide by RP-HPLC and mass spectrometry to determine purity and identity.
-
Protocol 2: Mitigation of Threonine-Related Side Reactions
β-Elimination: This side reaction can occur during the basic conditions of Fmoc deprotection, leading to the formation of a dehydroamino acid residue.[3]
-
Mitigation:
-
Keep Fmoc deprotection times as short as possible while ensuring complete removal.
-
For particularly sensitive sequences, consider using a milder base for deprotection, such as 2% DBU/2% piperidine in DMF.
-
O-Acylation: The unprotected hydroxyl group of threonine can be acylated during coupling.
-
Mitigation:
-
Ensure complete and efficient coupling to minimize the time the activated amino acid is in solution with the deprotected N-terminus.
-
The use of a side-chain protecting group (tBu or Trt) is the primary method to prevent O-acylation.
-
Conclusion
The selection of a threonine derivative in SPPS is a critical decision that should be guided by the specific characteristics of the target peptide. For routine, non-problematic sequences, the cost-effective and robust Fmoc-Thr(tBu)-OH remains the standard choice. However, for the synthesis of long, aggregation-prone, or acid-sensitive peptides, as well as for the preparation of protected peptide fragments, the use of Fmoc-Thr(Trt)-OH is strongly recommended.[3][5] Its ability to mitigate aggregation and allow for milder cleavage conditions often results in a significantly purer crude product, which can streamline downstream purification efforts and ultimately lead to a more efficient and successful synthesis. By following the provided decision pathway and employing optimized protocols, researchers can confidently select the appropriate threonine derivative to maximize the yield and purity of their target peptides.
References
Safety Operating Guide
Proper Disposal of Boc-Thr-OBzl: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N-α-(tert-Butoxycarbonyl)-O-benzyl-L-threonine (Boc-Thr-OBzl) are paramount for ensuring laboratory safety and environmental responsibility. Adherence to established protocols mitigates the risks of contamination and adverse chemical reactions while ensuring compliance with regulatory standards. This guide provides essential, step-by-step information for the proper disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound. While specific institutional guidelines may vary, the consistent recommendation is to manage and dispose of chemical waste in strict accordance with federal, state, and local environmental regulations.
Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes, but is not limited to:
-
Safety glasses or goggles
-
Chemically resistant gloves
-
A laboratory coat
In situations where dust or aerosols may be generated, additional respiratory protection might be necessary. Engineering controls, such as fume hoods or other forms of local exhaust ventilation, should be utilized to minimize exposure.
Spill Management:
-
Small Spills: For minor spills, carefully sweep up the solid material using appropriate tools and place it into a designated and properly labeled waste disposal container.
-
Large Spills: In the event of a larger spill, use a shovel to collect the material into a suitable waste container.[1] Avoid generating dust during the cleanup process and ensure the area is well-ventilated.[1]
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of this compound:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
The label should include the full chemical name, CAS number (15260-10-3), and any relevant hazard warnings.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Chemical Waste Collection:
-
Place all solid this compound waste, including contaminated materials such as weighing paper, gloves, and other disposable lab supplies, into the designated, labeled waste container.
-
-
Container Decontamination:
-
For empty containers that previously held this compound, rinse them thoroughly with a suitable solvent (e.g., an appropriate organic solvent in which the compound is soluble, followed by water).
-
The rinsate should be collected and treated as hazardous waste, to be disposed of in the same manner as the chemical itself.
-
-
Arrangement for Professional Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide them with a complete and accurate description of the waste, including its chemical composition and quantity.
-
Quantitative Data
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Molecular Formula | C16H23NO5 | [2][3][4] |
| Molecular Weight | 309.36 g/mol | [2][3] |
| CAS Number | 15260-10-3 | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Boc-Thr-OBzl for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents like N-(tert-Butoxycarbonyl)-O-benzyl-L-threonine (Boc-Thr-OBzl) is a cornerstone of laboratory safety and experimental integrity. Adherence to established protocols is critical for minimizing exposure risks, preventing contamination, and ensuring the responsible disposal of chemical waste in compliance with regulatory standards. This guide provides immediate, procedural, and step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. While specific details may vary between manufacturers, the following general safety measures should be observed.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is essential to create a barrier between the user and the chemical.[1] This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles or a face shield should be worn to protect against splashes.[2]
-
Hand Protection: Chemically resistant gloves are mandatory. The specific glove material should be selected based on the solvent being used and the duration of handling.
-
Body Protection: A laboratory coat is required. For activities with a higher risk of spillage, a chemically resistant apron may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a certified filtering half mask or a full-face respirator should be used.[2]
Engineering controls, such as a fume hood or other local exhaust ventilation, should be utilized to minimize inhalation exposure.
Spill Management:
-
Small Spills: In the case of a minor spill, carefully sweep up the solid material using appropriate tools to avoid generating dust. Place the collected material into a designated and properly labeled waste disposal container.
-
Large Spills: For larger spills, use a shovel to collect the material into a suitable waste container.[3] Ensure the area is well-ventilated during cleanup.
Storage and Stability
Proper storage is crucial for maintaining the integrity of this compound.
| Parameter | Recommendation |
| Long-Term Storage | Store in a dark place at -20°C. Lower temperatures, such as -80°C, are also suitable.[4] |
| Short-Term Storage | Keep in a dark place at 4°C.[4] |
| Container | Ensure the container is tightly sealed to prevent moisture and air from entering.[4] |
| Incompatibilities | Keep away from strong oxidizing agents. |
Data synthesized from multiple sources.
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated materials is critical for environmental safety and regulatory compliance.
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for this compound waste.
-
The label should include the chemical name, CAS number (15260-10-3), and any relevant hazard warnings.[3][5]
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[3]
-
-
Container Decontamination:
-
For empty containers that held this compound, rinse them thoroughly with a suitable solvent.
-
The rinsate should be collected and treated as hazardous waste, to be disposed of in the same manner as the chemical itself.[3]
-
-
Chemical Waste Disposal:
-
Place all solid this compound waste, including contaminated items like weighing paper and gloves, into the designated, labeled waste container.[3]
-
-
Arrangement for Professional Disposal:
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
